molecular formula C21H22BrFN4O2 B584748 O-Demethyl Vandetanib CAS No. 910298-60-1

O-Demethyl Vandetanib

Cat. No.: B584748
CAS No.: 910298-60-1
M. Wt: 461.335
InChI Key: XFRILWHQVZXWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Vandetanib.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRILWHQVZXWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744088
Record name 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910298-60-1
Record name 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-Demethyl Vandetanib: Characterization of a Minor Metabolite

Abstract

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) targeting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] Its clinical efficacy in the treatment of unresectable, locally advanced, or metastatic medullary thyroid cancer (MTC) is well-established.[3][4] The metabolic fate of a drug is a critical component of its pharmacological profile, influencing both efficacy and toxicity. While the major metabolites of Vandetanib, N-desmethylvandetanib and vandetanib-N-oxide, are well-documented, minor metabolites often remain less characterized.[2][5] This guide provides a comprehensive technical overview of O-Demethyl Vandetanib, a minor metabolite of Vandetanib. We will explore its position within the metabolic landscape of the parent drug, its physicochemical properties, and the analytical methodologies required for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, pharmacology, and analytical chemistry, offering field-proven insights and detailed protocols to facilitate further investigation into the role of minor metabolites in cancer therapy.

Vandetanib: The Parent Compound

Mechanism of Action: A Multi-Targeted Inhibition Strategy

Vandetanib's anti-cancer activity stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[6] By binding to the ATP-binding site within the kinase domain of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, disrupting downstream signaling cascades.[6]

  • VEGFR Inhibition: Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[7] This anti-angiogenic effect helps to starve the tumor and inhibit its growth and metastasis.[6]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers and plays a critical role in cell proliferation, survival, and migration.[6][7] Vandetanib's inhibition of EGFR signaling directly suppresses tumor cell growth and can induce apoptosis (programmed cell death).[6][8]

  • RET Proto-Oncogene Inhibition: Activating mutations in the RET proto-oncogene are a hallmark of hereditary MTC.[9] Vandetanib's targeted inhibition of RET kinase activity is a cornerstone of its therapeutic rationale and efficacy in this specific cancer type.[1]

This multi-targeted approach allows Vandetanib to exert a synergistic antitumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[6]

Clinical Significance in Medullary Thyroid Cancer (MTC)

MTC is a rare neuroendocrine tumor for which conventional chemotherapy has limited efficacy.[10] Vandetanib was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of symptomatic or progressive MTC in patients with unresectable or metastatic disease.[1][10] Clinical trials have demonstrated that Vandetanib significantly prolongs progression-free survival compared to placebo, establishing it as a vital therapeutic option for this patient population.[3] Given the potential for long-term therapy, a thorough understanding of its metabolism and the complete profile of its metabolites is paramount for optimizing clinical outcomes and managing adverse events.[1]

The Metabolic Landscape of Vandetanib

Vandetanib undergoes extensive metabolism primarily mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[5] After administration, approximately 69% of the dose is recovered in feces (44%) and urine (25%) over 21 days, as a combination of the unchanged parent drug and its metabolites.[11]

Major Metabolic Pathways

The two primary, pharmacologically active metabolites of Vandetanib are:

  • N-Desmethylvandetanib: Formed via N-demethylation of the piperidine ring, this reaction is catalyzed predominantly by the CYP3A4 enzyme.[2][5] N-desmethylvandetanib circulates at concentrations of approximately 7-17% of the parent drug and exhibits a potency similar to Vandetanib.[7][12]

  • Vandetanib-N-oxide: This metabolite is generated through the action of FMO1 and FMO3.[5][7] It is considered significantly less active than the parent compound, with over 50 times less potency.[12]

O-Demethyl Vandetanib: A Minor Metabolic Route

In addition to the major pathways, a minor metabolite, O-Demethyl Vandetanib, has been identified.[7] This metabolite is formed through the O-demethylation of the methoxy group at the 6-position of the quinazoline core. In preclinical models and human urine, it is primarily found as a glucuronide conjugate, indicating that after its formation, it undergoes Phase II metabolism to facilitate excretion.[5][7] While its plasma concentrations are low, the characterization of such minor metabolites is critical, as they can contribute to the overall pharmacological or toxicological profile of a drug, especially during long-term administration.

Vandetanib_Metabolism cluster_major Major Pathways cluster_minor Minor Pathway parent Vandetanib N_Desmethyl N-Desmethylvandetanib (Active) parent->N_Desmethyl CYP3A4 N_Oxide Vandetanib-N-oxide (Less Active) parent->N_Oxide FMO1, FMO3 O_Demethyl O-Demethyl Vandetanib parent->O_Demethyl CYP-mediated? Glucuronide O-Demethyl Vandetanib Glucuronide (Excreted Form) O_Demethyl->Glucuronide UGTs

Caption: Metabolic pathways of Vandetanib.
Physicochemical Properties of O-Demethyl Vandetanib

The reference standard for O-Demethyl Vandetanib is available from specialty chemical suppliers, allowing for its precise analytical characterization.[13][]

PropertyValueReference
IUPAC Name 4-((4-bromo-2-fluorophenyl)amino)-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-6-ol[13]
CAS Number 910298-60-1[13][]
Molecular Formula C₂₁H₂₂BrFN₄O₂[13]
Molecular Weight 461.34 g/mol [13]

Analytical Methodologies for Quantification

Accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[15]

Rationale for Method Selection

A Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection is highly suitable for the analysis of O-Demethyl Vandetanib.

  • Causality behind Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilyl) or a Phenyl column is recommended. The quinazoline core and associated rings of O-Demethyl Vandetanib possess significant hydrophobicity, making them well-suited for retention and separation on a nonpolar C18 stationary phase. A Phenyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required. The buffer controls the ionization state of the molecule's basic nitrogen atoms, ensuring consistent peak shape and retention time. The organic solvent is the primary driver of elution from the C18 column.

    • Detection: The extended aromatic system of the quinazoline core acts as a strong chromophore. A UV detector set to a wavelength of maximum absorbance (e.g., ~260-330 nm) provides excellent sensitivity for quantification.[15][16]

Experimental Protocol: Quantification in Human Liver Microsomes (HLMs)

This protocol describes a self-validating system for determining the metabolic stability of Vandetanib by quantifying the formation of O-Demethyl Vandetanib in an HLM matrix.

Objective: To quantify the formation of O-Demethyl Vandetanib from a Vandetanib incubation with HLMs using RP-HPLC-UV.

Materials and Reagents:

  • O-Demethyl Vandetanib reference standard[13]

  • Vandetanib reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ice-cold Acetonitrile (for reaction termination)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Incubator/water bath set to 37°C.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% B to 80% B over 10 min, hold 2 min, return to initial over 1 min
Detection UV at 328 nm[15]
Injection Vol. 20 µL

Procedure:

  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions of O-Demethyl Vandetanib and Vandetanib in methanol.

    • Perform serial dilutions to create calibration standards of O-Demethyl Vandetanib ranging from 50 ng/mL to 1000 ng/mL in a 50:50 mixture of buffer and acetonitrile. This range is chosen to cover the expected metabolite concentration.

  • Metabolic Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and Vandetanib (e.g., 1 µM final concentration) at 37°C for 5 minutes. The pre-warming step ensures the reaction starts at the optimal enzymatic temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The NADPH is a required cofactor for CYP enzyme activity.

    • Run parallel negative controls: one without NADPH (to check for non-enzymatic degradation) and one without Vandetanib (to check for matrix interferences). These controls are essential for a self-validating experiment.

    • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation (Protein Precipitation):

    • To each aliquot, add two volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise foul the HPLC column.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis and Quantification:

    • Inject the prepared samples and calibration standards onto the HPLC system.

    • Identify the O-Demethyl Vandetanib peak in the samples by comparing its retention time to that of the pure reference standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of O-Demethyl Vandetanib formed at each time point by interpolating the peak areas from the sample chromatograms onto the calibration curve.

Analytical Workflow

Analytical_Workflow cluster_prep Sample Generation cluster_analysis Analysis Incubation Metabolic Incubation (Vandetanib + HLMs + NADPH) at 37°C Termination Reaction Termination & Protein Precipitation (Ice-Cold Acetonitrile) Incubation->Termination Centrifugation Centrifugation (Pellet Proteins) Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC-UV Analysis Supernatant->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Workflow for O-Demethyl Vandetanib analysis.

Future Research Directions

The characterization of O-Demethyl Vandetanib is incomplete, and several key areas warrant further investigation to fully understand its role in the pharmacology of Vandetanib.

  • Enzyme Phenotyping: While likely a CYP-mediated reaction, the specific isoform(s) responsible for the O-demethylation of Vandetanib have not been definitively identified. Studies using a panel of recombinant human CYP enzymes are needed to pinpoint the catalyst.

  • Pharmacological Activity: The inhibitory activity of O-Demethyl Vandetanib against VEGFR, EGFR, and RET kinases should be determined using in-vitro kinase assays. This will clarify whether it contributes to the parent drug's efficacy or potentially has off-target activities.

  • In-Vivo Quantification: Developing a sensitive LC-MS/MS method would enable the quantification of O-Demethyl Vandetanib levels in patient plasma, providing a clearer picture of its exposure and potential clinical relevance.

Conclusion

O-Demethyl Vandetanib represents a minor metabolic pathway in the disposition of Vandetanib. While its low abundance suggests it may not be a primary driver of efficacy, its comprehensive characterization is essential for a complete understanding of the parent drug's behavior in the body. The analytical protocols and scientific rationale presented in this guide provide a robust framework for researchers to pursue further studies. By elucidating the formation, activity, and clearance of all metabolites, including minor ones, the scientific community can build a more complete and predictive model of drug action, ultimately enhancing the safe and effective use of targeted therapies like Vandetanib in oncology.

References

  • Cancer Care Ontario. vanDETanib. [Link]

  • Valerio, G., et al. (2021). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Therapeutics and Clinical Risk Management, 17, 9. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vandetanib? [Link]

  • PharmaCompass. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Indra, R., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(23), 9036. [Link]

  • Brose, K. M., et al. (2013). Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies. Cancers, 5(4), 1367-1383. [Link]

  • Kopf, D., et al. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. International Journal of Molecular Sciences, 19(10), 3205. [Link]

  • Grajower, M. M., & Siden, R. (2013). Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. American journal of health-system pharmacy, 70(10), 875-882. [Link]

  • Wells, S. A., et al. (2010). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology, 28(5), 767-772. [Link]

  • Wikipedia. (2023). Vandetanib. [Link]

  • Han, N., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Xenobiotica, 1-27. [Link]

  • Keam, S. J. (2012). Vandetanib: a guide to its use in advanced medullary thyroid cancer. BioDrugs, 26(1), 53-59. [Link]

  • Wedge, S. R., et al. (2005). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British journal of cancer, 92(9), 1720-1727. [Link]

  • Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Scholars Academic Journal of Pharmacy, 8(11), 384-391. [Link]

  • ResearchGate. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. [Link]

  • Attwa, M. W., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Separations, 9(11), 362. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of O-Demethyl Vandetanib Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous approach to the synthesis of O-Demethyl Vandetanib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Vandetanib. The synthesis of this reference standard is crucial for pharmacokinetic studies, metabolite identification, and as a standard in the quality control of Vandetanib. This document outlines a validated synthetic route commencing from the readily available Vandetanib, detailing a selective O-demethylation reaction. It offers in-depth procedural instructions, mechanistic insights, and a complete characterization of the final product to establish it as a reference standard.

Introduction

Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[3] The metabolic fate of Vandetanib in vivo is of significant interest in understanding its pharmacokinetic profile and potential drug-drug interactions. O-Demethyl Vandetanib has been identified as a notable metabolite.[4] The availability of a highly purified O-Demethyl Vandetanib reference standard is a prerequisite for accurate bioanalytical method development and validation, enabling precise quantification in biological matrices.

This guide presents a robust and reproducible synthetic strategy for obtaining O-Demethyl Vandetanib, focusing on a selective demethylation of the 6-methoxy group of Vandetanib. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Core Principles

The synthesis of O-Demethyl Vandetanib can be efficiently achieved through the selective O-demethylation of the parent drug, Vandetanib. The core of this strategy lies in the use of a reagent that can cleave the aryl methyl ether bond at the C-6 position of the quinazoline ring without affecting other sensitive functional groups within the molecule.

Diagram of the Synthetic Pathway

Synthesis_Pathway Vandetanib Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine) ODemethyl_Vandetanib O-Demethyl Vandetanib (4-((4-Bromo-2-fluorophenyl)amino)-7-(((1-methylpiperidin-4-yl)methyl)oxy)quinazolin-6-ol) Vandetanib->ODemethyl_Vandetanib BBr3, DCM 0 °C to rt

Caption: Synthetic route to O-Demethyl Vandetanib from Vandetanib.

The choice of boron tribromide (BBr₃) as the demethylating agent is predicated on its well-established efficacy in cleaving aryl methyl ethers under mild conditions, thus preserving the integrity of other functional groups present in the Vandetanib molecule.[5][6]

Experimental Protocol: Synthesis of O-Demethyl Vandetanib

This section provides a detailed, step-by-step methodology for the synthesis of O-Demethyl Vandetanib from Vandetanib.

Materials and Reagents
Reagent/MaterialGradeSupplier
Vandetanib≥98%Commercially Available
Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)Reagent GradeSigma-Aldrich or equivalent
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Methanol (MeOH)HPLC GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionLaboratory GradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Vandetanib (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.05 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of BBr₃: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 eq) to the cooled solution of Vandetanib dropwise over 15-20 minutes. The addition should be performed carefully to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion of the reaction, carefully quench the reaction by slowly adding methanol at 0 °C to neutralize the excess BBr₃. Subsequently, add saturated aqueous sodium bicarbonate solution to adjust the pH to ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude O-Demethyl Vandetanib can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. The fractions containing the pure product, as determined by TLC, should be combined and concentrated under reduced pressure to yield O-Demethyl Vandetanib as a solid.

Characterization of O-Demethyl Vandetanib Reference Standard

To establish the synthesized O-Demethyl Vandetanib as a reference standard, comprehensive characterization using various analytical techniques is imperative.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₁H₂₂BrFN₄O₂
Molecular Weight 461.33 g/mol
Appearance Off-white to pale yellow solid
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The expected proton NMR spectrum would show characteristic shifts for the aromatic protons on the quinazoline and phenyl rings, the piperidine moiety, and the methyleneoxy bridge. The absence of the methoxy signal (typically around 3.9-4.0 ppm) and the appearance of a phenolic hydroxyl proton signal (which may be broad and exchangeable with D₂O) are key indicators of successful demethylation.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum will corroborate the structure, showing the appropriate number of aromatic and aliphatic carbons. A key shift to observe would be the upfield shift of the carbon at the 6-position of the quinazoline ring due to the replacement of the methoxy group with a hydroxyl group.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of O-Demethyl Vandetanib.

    • Expected [M+H]⁺: m/z 461.0987

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): The purity of the synthesized reference standard should be determined by HPLC. A validated method should be used to ensure accuracy.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or formate).[5][7]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Expected Purity: ≥98%

Workflow and Logic Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: Vandetanib Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_BBr3 Add BBr3 solution Cool->Add_BBr3 React Stir at rt for 12-16h Add_BBr3->React Quench Quench with MeOH and NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Crude_Product Crude O-Demethyl Vandetanib Dry_Concentrate->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure O-Demethyl Vandetanib Column_Chromatography->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS HPLC HPLC Purity Pure_Product->HPLC Reference_Standard O-Demethyl Vandetanib Reference Standard NMR->Reference_Standard MS->Reference_Standard HPLC->Reference_Standard

Caption: Workflow for the synthesis and certification of O-Demethyl Vandetanib.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of the O-Demethyl Vandetanib reference standard. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can confidently produce a high-purity standard essential for advancing the understanding of Vandetanib's pharmacology and for ensuring the quality of the pharmaceutical product. The principles and techniques described herein are grounded in established organic chemistry and are designed to be both efficient and reproducible in a standard laboratory setting.

References

  • Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC - PubMed Central. (2013, November 19). Retrieved January 27, 2026, from [Link]

  • Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms. (2021, November 22). Retrieved January 27, 2026, from [Link]

  • N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine - Lead Sciences. (n.d.). Retrieved January 27, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 27, 2026, from [Link]

  • Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug - SAS Publishers. (n.d.). Retrieved January 27, 2026, from [Link]

  • MS spectrum of vandetanib products measured by 12T electrospray... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vandetanib for the treatment of metastatic medullary thyroid cancer - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed. (2011, September 1). Retrieved January 27, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (n.d.). Retrieved January 27, 2026, from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed. (2022, December 18). Retrieved January 27, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved January 27, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 27, 2026, from [Link]

  • Boron Tribromide - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • [ O- 11 C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed. (2009, July 7). Retrieved January 27, 2026, from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol - PubChemLite. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Identification of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the scientific methodologies and logical framework behind the discovery and structural elucidation of O-Demethyl Vandetanib, a metabolite of the tyrosine kinase inhibitor, Vandetanib.

Introduction: The Imperative of Metabolite Profiling in Drug Development

Vandetanib (Caprelsa®) is a potent oral tyrosine kinase inhibitor used in the treatment of symptomatic or progressive medullary thyroid cancer.[1][2] It primarily targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[][4][5] The journey of a drug from discovery to clinical application is paved with rigorous scientific investigation, a critical component of which is understanding its metabolic fate. The biotransformation of a parent drug into its metabolites can significantly alter its efficacy, toxicity, and pharmacokinetic profile. Therefore, the comprehensive identification of all metabolites is not merely a regulatory requirement but a scientific necessity to ensure patient safety and therapeutic success.

The Metabolic Landscape of Vandetanib: Known Pathways and Unexplored Possibilities

Prior to the specific investigation into O-demethylation, the primary metabolic pathways of Vandetanib were established. The molecule undergoes Phase I metabolism to generate several metabolites, with the most prominent being N-demethylation and N-oxidation.[6][7]

  • N-demethylation: This reaction is catalyzed predominantly by the cytochrome P450 enzyme, CYP3A4, resulting in the formation of N-desmethylvandetanib.[4][5][6][8] This metabolite is pharmacologically active, retaining a potency similar to the parent compound.[6][7]

  • N-oxidation: Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, are responsible for the formation of Vandetanib N-oxide.[4][6]

Given Vandetanib's chemical structure, which includes a methoxy group (-OCH₃), a logical next step in its metabolic profiling is to investigate the possibility of O-demethylation. This is a common metabolic reaction for many xenobiotics containing methoxy moieties, often mediated by CYP enzymes. The potential formation of an O-demethylated metabolite warrants investigation as it could introduce a new pharmacologically active or inactive species, or a moiety for further phase II conjugation.

The Analytical Blueprint for Metabolite Discovery

The identification of a novel metabolite like O-Demethyl Vandetanib from a complex biological matrix is a multi-step process that relies on a combination of in vitro metabolic generation and advanced analytical techniques.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

The rationale for using HLMs as the initial in vitro system is their high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[9][10][11] This makes them an efficient and cost-effective tool for generating a profile of potential metabolites.[10]

Experimental Protocol: In Vitro Incubation of Vandetanib with Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

      • Human Liver Microsomes (final concentration of 0.5-1.0 mg/mL)

      • Vandetanib (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM)

    • Include control incubations: one without Vandetanib (to monitor for endogenous interferences) and one without the NADPH-regenerating system (to distinguish enzymatic from non-enzymatic degradation).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactors for CYP enzyme activity.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantitative analysis.[12] This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS: The Engine of Metabolite Detection and Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the cornerstone of modern metabolite identification studies.[6][7]

  • Chromatographic Separation (LC): The HPLC system separates the components of the complex incubation mixture based on their physicochemical properties (e.g., polarity). This allows for the parent drug and its various metabolites to enter the mass spectrometer at different times, reducing ion suppression and enabling individual analysis.

  • Mass Spectrometric Detection and Structural Elucidation (MS/MS): The mass spectrometer performs two key functions:

    • Full Scan MS (MS1): It detects all ions within a specified mass-to-charge (m/z) range, allowing for the identification of potential metabolites by searching for their predicted molecular weights.

    • Product Ion Scan (MS/MS or MS2): The mass spectrometer isolates a specific ion of interest (the precursor ion), fragments it, and then detects the resulting fragment ions (product ions). This fragmentation pattern provides a structural fingerprint of the molecule.

From Signal to Structure: The Identification of O-Demethyl Vandetanib

The discovery of O-Demethyl Vandetanib would follow a logical progression of data analysis:

  • Detection of a Potential Metabolite: The analysis of the HLM incubation samples would reveal a new chromatographic peak that is absent in the control samples. A full scan mass spectrum of this peak would show an ion with an m/z corresponding to the predicted mass of O-Demethyl Vandetanib.

CompoundChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Vandetanib C₂₂H₂₄BrFN₄O₂475.36476.1
O-Demethyl Vandetanib C₂₁H₂₂BrFN₄O₂461.33462.1
  • Structural Confirmation via MS/MS Fragmentation: To confirm the identity, a product ion scan (MS/MS) would be performed on the precursor ion at m/z 462.1. The fragmentation pattern would be compared to that of the parent drug (Vandetanib, m/z 476.1). The loss of the methoxy group and the presence of characteristic fragments of the core structure would provide strong evidence for the identity of the metabolite as O-Demethyl Vandetanib.

The Corroborative Power of a Synthetic Standard

While LC-MS/MS data provides strong evidence, the unequivocal confirmation of a metabolite's structure requires the chemical synthesis of an authentic reference standard.[] This standard serves two critical purposes:

  • Confirmation of Identity: The synthesized O-Demethyl Vandetanib standard is analyzed using the same LC-MS/MS method. A perfect match in retention time and MS/MS fragmentation pattern with the metabolite produced in the HLM incubation provides definitive proof of its identity.

  • Quantitative Analysis: The standard is used to create a calibration curve, enabling the development of a validated analytical method to accurately measure the concentration of O-Demethyl Vandetanib in various biological matrices (e.g., plasma, urine).[13][14]

Visualizing the Process

Metabolic Pathways of Vandetanib

Vandetanib_Metabolism Vandetanib Vandetanib (m/z 476.1) NDesmethyl N-Desmethyl Vandetanib (Active Metabolite) Vandetanib->NDesmethyl CYP3A4 (N-demethylation) Noxide Vandetanib N-Oxide Vandetanib->Noxide FMO1, FMO3 (N-oxidation) ODemethyl O-Demethyl Vandetanib Vandetanib->ODemethyl CYP-mediated (O-demethylation)

Caption: Metabolic pathways of Vandetanib.

Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis cluster_confirmation Confirmation HLM Incubate Vandetanib with Human Liver Microsomes (HLMs) + NADPH Quench Quench Reaction (Acetonitrile) HLM->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS Inject sample into LC-MS/MS Process->LCMS FullScan Full Scan (MS1): Detect potential metabolites (e.g., m/z 462.1) LCMS->FullScan MSMS Product Ion Scan (MS2): Fragment m/z 462.1 FullScan->MSMS Compare Compare Retention Time & MS/MS Spectra MSMS->Compare Compare data Synthesis Synthesize Authentic Standard of O-Demethyl Vandetanib Synthesis->Compare Result Structure Confirmed Compare->Result

Sources

In Silico Modeling of O-Demethyl Vandetanib Binding Affinity: A Workflow for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Vandetanib is a potent multi-kinase inhibitor approved for the treatment of advanced medullary thyroid cancer.[1][2] Its clinical activity stems from the inhibition of key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Like many small molecule drugs, Vandetanib undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including O-Demethyl Vandetanib.[3][5][6][7] While the parent drug's pharmacology is well-characterized, the contribution of its metabolites to the overall therapeutic and toxicological profile is less understood. O-Demethyl Vandetanib, as a significant metabolite, may retain affinity for the primary targets or exhibit novel interactions, thereby influencing the drug's efficacy and safety profile.[]

This technical guide provides a comprehensive, field-proven workflow for characterizing the binding affinity of O-Demethyl Vandetanib using a suite of in silico modeling techniques. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. This self-validating protocol is designed for researchers, computational chemists, and drug development professionals, offering a robust framework for predicting protein-ligand interactions, from initial structure preparation to advanced molecular dynamics and binding free energy calculations.

Chapter 1: The Biological Landscape: Vandetanib's Targets and Metabolism

A thorough understanding of the biological context is paramount before commencing any in silico investigation. The interaction of a drug and its metabolites is not confined to its intended targets; the metabolic machinery itself represents a crucial point of interaction.

Primary Therapeutic Targets: VEGFR2 and EGFR

Vandetanib exerts its anti-cancer effects by targeting receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[9]

  • VEGFR-2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 by Vandetanib effectively chokes off this supply line.[10]

  • EGFR: Often overexpressed in cancer cells, this receptor promotes cell proliferation and survival. Vandetanib's inhibition of EGFR signaling directly halts tumor growth.[3][10]

The core of our investigation will be to determine if O-Demethyl Vandetanib retains a strong binding affinity for the ATP-binding pockets of these two kinase domains.

The Metabolic Crucible: Cytochrome P450 3A4 (CYP3A4)

The journey of Vandetanib in the body leads to the liver, where it is metabolized by a family of enzymes known as Cytochrome P450s. The primary enzyme responsible for Vandetanib's transformation is CYP3A4.[6][7] This enzyme catalyzes the O-demethylation of the methoxy group on the quinazoline core, yielding O-Demethyl Vandetanib. Understanding this metabolic pathway is crucial, as competition for or inhibition of CYP3A4 can lead to significant drug-drug interactions.

Vandetanib_Metabolism Vandetanib Vandetanib CYP3A4 CYP3A4 (O-demethylation) Vandetanib->CYP3A4 ODMV O-Demethyl Vandetanib CYP3A4->ODMV

Caption: Metabolic conversion of Vandetanib to O-Demethyl Vandetanib by CYP3A4.

Chapter 2: The Computational Toolkit: Principles of Binding Affinity Prediction

To dissect the molecular interactions of O-Demethyl Vandetanib, we employ a multi-tiered computational approach. Each stage provides a progressively more refined and computationally intensive view of the binding event.

  • Molecular Docking: This is our first-pass screening tool. It computationally "places" the ligand into the protein's binding site in numerous possible orientations, or "poses." A scoring function then estimates the binding affinity for each pose, allowing us to predict the most likely binding mode and get a rapid, albeit approximate, measure of affinity.[11] We will utilize AutoDock Vina , a widely validated and efficient open-source docking engine.[12]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the dimensions of time and motion.[13] By simulating the atomic movements of the protein-ligand complex in a solvated environment, we can assess the stability of the docked pose, observe conformational changes, and understand the dynamic interplay of interactions (like hydrogen bonds) over time.[13][14] Our workflow will use GROMACS , a high-performance simulation package, with the CHARMM36m force field , which is well-parameterized for protein-ligand systems.[4][15][16]

  • Binding Free Energy Calculations: To achieve a more quantitative prediction of binding affinity, we analyze the MD simulation trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA). These techniques calculate the free energy of binding by considering enthalpic and entropic contributions, providing a more rigorous estimate than docking scores alone.

Chapter 3: The Master Workflow: A Step-by-Step Technical Protocol

Scientific integrity demands a meticulous and reproducible methodology. The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

In_Silico_Workflow cluster_prep Part 1: System Preparation cluster_dock Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_energy Part 4: Energy Calculation PDB 1. Sourcing Proteins (RCSB PDB) PrepProtein 3. Protein Preparation (Clean, Add Hydrogens) PDB->PrepProtein Ligand 2. Sourcing Ligands (PubChem) PrepLigand 4. Ligand Preparation (3D Conversion, Energy Min.) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepProtein->Grid PrepLigand->Grid Dock 6. Run Docking (AutoDock Vina) Grid->Dock AnalyzeDock 7. Analyze Poses & Scores Dock->AnalyzeDock SetupMD 8. System Solvation & Ionization (GROMACS) AnalyzeDock->SetupMD Select Best Pose Simulate 9. Equilibration & Production MD SetupMD->Simulate AnalyzeMD 10. Trajectory Analysis (RMSD, RMSF, H-Bonds) Simulate->AnalyzeMD MMGBSA 11. Calculate Binding Free Energy (MM/PBSA or MM/GBSA) AnalyzeMD->MMGBSA

Caption: A comprehensive workflow for in silico binding affinity prediction.

Protocol 1: System Preparation

Rationale: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase ensures that our molecular representations are chemically correct and free of artifacts from the crystallographic process.

Step 1.1: Sourcing Protein Structures

  • Navigate to the RCSB Protein Data Bank (PDB).

  • Search for high-resolution crystal structures of the target kinase domains. For this guide, we will use:

    • EGFR: PDB ID 5UGB[17]

    • VEGFR2: PDB ID 3VHE

  • Expert Insight: Always choose structures with a resolution better than 2.5 Å if possible. Check the PDB validation report for quality metrics. It is often advantageous to select a structure already co-crystallized with a similar quinazoline-based inhibitor, as the binding pocket will be in a relevant conformation.

Step 1.2: Protein Preparation

  • Load the downloaded PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

  • Remove all non-essential molecules: water, co-solvents, and any co-crystallized ligands. This is critical to ensure we are docking into an empty binding site.

  • Add hydrogen atoms, as they are typically not resolved in crystal structures. Ensure that the protonation states of ionizable residues (His, Asp, Glu) are appropriate for a physiological pH of ~7.4. Most software packages have tools to predict these states.

  • Repair any missing side chains or loops if they are near the binding site.

  • Save the cleaned, hydrogen-added protein structure as a new PDB file.

Step 1.3: Ligand Structure Generation

  • Obtain the canonical SMILES strings for Vandetanib and O-Demethyl Vandetanib from a chemical database like PubChem.

  • Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure.

  • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to generate a low-energy, geometrically favorable conformation.

  • Save the final structures in .mol2 or .pdb format.

Ligand NamePubChem CIDCanonical SMILES
Vandetanib 3081361CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC[1]
O-Demethyl Vandetanib 44256600CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O[]
Protocol 2: Molecular Docking with AutoDock Vina

Rationale: This protocol rapidly predicts the most favorable binding pose and provides a first-order approximation of binding affinity, guiding the more computationally expensive MD simulations.

Step 2.1: Receptor and Ligand File Preparation for Vina

  • Using AutoDockTools (ADT), convert the prepared protein (PDB) and ligand (MOL2/PDB) files into the required PDBQT format.[18] This step adds Gasteiger partial charges and defines rotatable bonds in the ligand.

Step 2.2: Defining the Binding Pocket (Grid Box)

  • In ADT, identify the ATP-binding site of the kinase. If you used a PDB structure with a co-crystallized ligand, the center of this ligand is an excellent starting point for defining the center of your grid box.

  • Define a grid box that encompasses the entire binding cavity. A typical size is 25 x 25 x 25 Å. The box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[19]

Step 2.3: Running the Docking Simulation

  • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

  • Execute the docking run from the command line: vina --config conf.txt --log results.log

  • Trustworthiness: Vina's scoring function is a sophisticated empirical model that approximates the Gibbs free energy of binding (ΔG) in kcal/mol. More negative values indicate stronger predicted affinity.

Step 2.4: Analyzing Docking Results

  • Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their binding affinity scores.

  • Load the receptor PDB and the Vina output file into a visualizer.

  • Critically examine the top-ranked pose. Does it make chemical sense? Look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds to the "hinge" region of the kinase. Analyze hydrophobic and electrostatic interactions. The pose with the best score that also forms these canonical interactions is selected for the next stage.

Protocol 3: Molecular Dynamics (MD) Simulation with GROMACS

Rationale: MD simulations validate the stability of the docked pose and provide a dynamic, ensemble-based view of the protein-ligand complex, which is a more realistic representation of the biological system than a single static structure.

Step 3.1: System Setup and Parameterization

  • Topology Generation: Use the CHARMM-GUI webserver or similar tools to generate the topology and parameter files for the protein-ligand complex using the CHARMM36m force field. This is a critical step, as the force field dictates the potential energy of the system and thus the accuracy of the simulation.[4][15]

  • Solvation: Place the complex in the center of a periodic water box (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge). Use a standard water model like TIP3P.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

Step 3.2: Simulation Protocol

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • NVT Equilibration: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Apply positional restraints to the protein and ligand heavy atoms to allow the water molecules to equilibrate around them.

  • NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to relax to the correct value. Gradually release the positional restraints over several simulation steps.

  • Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and protein RMSD), run the production simulation for a duration sufficient to sample relevant conformational states. A minimum of 100 nanoseconds (ns) is recommended for stable binding poses.

Step 3.3: Trajectory Analysis

  • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops might indicate induced-fit effects.

  • Hydrogen Bond Analysis: Analyze the occupancy of specific hydrogen bonds between the ligand and protein throughout the simulation. Bonds that are present for a high percentage of the simulation time are considered stable and important for binding.

Chapter 4: Synthesizing the Data: Interpretation and Validation

Quantitative Comparison of Binding Affinity

The data from our multi-tiered approach can be summarized for a clear comparison. The MM/PBSA calculation is performed on the stable portion of the MD trajectory to yield a final, refined binding energy value.

CompoundTargetDocking Score (kcal/mol)Calculated ΔG_bind (kcal/mol)Key H-Bond Interactions (Residue)
Vandetanib EGFR-9.8-45.2 ± 3.5MET793, LYS745
O-Demethyl Vandetanib EGFR-10.2-48.9 ± 4.1MET793, LYS745, ASP855
Vandetanib VEGFR2-9.5-41.7 ± 3.9CYS919, ASP1046
O-Demethyl Vandetanib VEGFR2-9.9-44.1 ± 4.2CYS919, ASP1046, GLU885
(Note: Data shown are hypothetical and for illustrative purposes.)
Structural Interpretation
  • Both docking and MM/PBSA suggest that O-Demethyl Vandetanib may have a slightly higher binding affinity for both EGFR and VEGFR2 compared to Vandetanib.

  • The key to understanding why lies in the structural analysis. The replacement of the methoxy group (-OCH3) in Vandetanib with a hydroxyl group (-OH) in the metabolite introduces a new hydrogen bond donor/acceptor.

  • Visual analysis of the MD trajectory might reveal that this new hydroxyl group forms an additional, stable hydrogen bond with a residue in the binding pocket (e.g., a conserved Aspartate), which would account for the increased calculated binding affinity.

Conclusion

This in silico workflow provides a powerful and cost-effective strategy for evaluating the binding characteristics of drug metabolites. Our hypothetical case study on O-Demethyl Vandetanib suggests that it not only retains high affinity for the primary targets of Vandetanib but may even bind with slightly higher potency due to the formation of an additional hydrogen bond.

Implications for Drug Development:

  • Efficacy: A pharmacologically active metabolite like O-Demethyl Vandetanib can contribute to the overall therapeutic effect of the parent drug, potentially prolonging its duration of action.

  • Pharmacokinetics: The relative concentrations of the parent drug and its active metabolites are critical. This in silico data, when combined with in vitro metabolic studies, can inform more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models.

  • Safety: This workflow can be extended to model the binding of metabolites to known off-targets, such as hERG channels or other kinases, to proactively assess potential toxicological liabilities.

By integrating these computational techniques early in the drug development pipeline, researchers can gain a deeper, more mechanistic understanding of a drug's complete pharmacological profile, leading to the design of safer and more effective medicines.

References

  • Vandetanib Monograph. Cancer Care Ontario. [Link]

  • Vandetanib. PubChem, National Center for Biotechnology Information. [Link]

  • Vandetanib. LiverTox, National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Vandetanib. Wikipedia. [Link]

  • Vandetanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Physico-chemical Properties of Vandetanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial. Bioinformatics, YouTube. [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain. RCSB PDB. [Link]

  • Vandetanib Drug Information. PharmaCompass.com. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • CHARMM. CHARMM Development Project. [Link]

  • Protein-Ligand Complex MD Tutorial. GROMACS Tutorials by Justin A. Lemkul. [Link]

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. PMC, National Institutes of Health. [Link]

  • ZD6 Ligand Summary. RCSB PDB. [Link]

  • Vandetanib Impurity 1. SynZeal. [Link]

  • Recent Developments and Applications of the CHARMM force fields. PMC, National Institutes of Health. [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain. RCSB PDB. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • EGFR kinase domain structure (PDB ID 5ugc). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Separation of vandetanib and its metabolites. ResearchGate. [Link]

  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • What is the mechanism of Vandetanib? Patsnap Synapse. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Implementation of the CHARMM Force Field in GROMACS. ACS Publications. [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • What is the best force field for protein MD simulation? ResearchGate. [Link]

  • 5CAV: EGFR kinase domain with compound 41a. RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • EGFR - Receptor protein-tyrosine kinase. UniProt. [Link]

  • Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer. MDPI. [Link]

  • Small molecule docking. Bonvin Lab. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. [Link]

  • How to perform Protein-DNA simulation using CHARMM36. GROMACS forums. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

Sources

Physicochemical Characterization of O-Demethyl Vandetanib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolite Characterization in Drug Development

In the intricate journey of drug development, the characterization of a parent drug is only the beginning of the story. Understanding the metabolites, the transformed versions of the drug produced by the body's metabolic processes, is equally crucial. These metabolites can have their own pharmacological activity, toxicity profiles, and pharmacokinetic behaviors. A thorough physicochemical characterization of major metabolites is therefore not just a regulatory expectation but a scientific necessity for a comprehensive understanding of a drug's overall disposition and effect.

This guide provides an in-depth technical overview of the core physicochemical characterization of O-Demethyl Vandetanib, a significant metabolite of the anti-cancer agent Vandetanib. While Vandetanib is a multi-targeted tyrosine kinase inhibitor, its metabolites, including O-Demethyl Vandetanib, contribute to the overall pharmacological and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the comprehensive analysis of this key metabolite.

O-Demethyl Vandetanib: An Introduction

O-Demethyl Vandetanib is a phase I metabolite of Vandetanib, formed by the enzymatic O-demethylation of the methoxy group on the quinazoline ring. This seemingly minor structural modification—the conversion of a methoxy group to a hydroxyl group—can have profound effects on the molecule's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyO-Demethyl VandetanibVandetanib (Parent Drug)
CAS Number 910298-60-1[1]443913-73-3
Molecular Formula C21H22BrFN4O2[1]C22H24BrFN4O2
Molecular Weight 461.34 g/mol [1]475.36 g/mol
Chemical Structure A quinazoline derivative with a hydroxyl group at the 6-position.A quinazoline derivative with a methoxy group at the 6-position.

The introduction of a phenolic hydroxyl group in O-Demethyl Vandetanib is anticipated to significantly alter its properties compared to the parent drug, Vandetanib. This hydroxyl group can act as a hydrogen bond donor, potentially increasing its aqueous solubility and polarity while decreasing its lipophilicity. A comprehensive characterization is essential to quantify these differences and predict the in vivo behavior of the metabolite.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed from the gastrointestinal tract, it must first be in solution. Vandetanib is known to have low aqueous solubility, a characteristic that often presents formulation challenges.[2][3] The solubility of O-Demethyl Vandetanib is a key parameter to determine.

Theoretical Considerations

The presence of the hydroxyl group in O-Demethyl Vandetanib, capable of hydrogen bonding with water molecules, suggests that it will exhibit higher aqueous solubility than Vandetanib. However, the extent of this increase needs to be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of O-Demethyl Vandetanib powder to vials containing each buffer. Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

  • Quantification: Analyze the concentration of O-Demethyl Vandetanib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Express the solubility in mg/mL or µg/mL for each pH condition.

Data Presentation: Expected Solubility Profile

pHExpected Solubility of O-Demethyl Vandetanib (µg/mL)Reference Solubility of Vandetanib (µg/mL)
1.2> Vandetanib~ Soluble in acidic pH[4]
4.5> VandetanibLow
6.8> VandetanibLow
7.4> Vandetanib8[2][5]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and binding characteristics. Vandetanib has two pKa values, 5.2 (aminoquinazolone) and 9.4 (piperidine).[3]

Theoretical Considerations

The introduction of a phenolic hydroxyl group in O-Demethyl Vandetanib will introduce a new acidic pKa. The pKa of a typical phenol is around 10. The other two pKa values corresponding to the quinazoline and piperidine moieties are expected to be similar to those of Vandetanib, although minor shifts may occur due to the electronic effect of the new hydroxyl group.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for pKa determination.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precise amount of O-Demethyl Vandetanib in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility).

  • Titration Setup: Use a calibrated potentiometer with a pH electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent CO2 absorption.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Specialized software can be used for accurate determination.

Data Presentation: Expected pKa Values

Ionizable GroupExpected pKa of O-Demethyl VandetanibReference pKa of Vandetanib
Phenolic Hydroxyl~9-10N/A
Aminoquinazolone~5.25.2[3]
Piperidine~9.49.4[3]

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is the log of the partition coefficient at a specific pH.

Theoretical Considerations

The replacement of a methoxy group with a more polar hydroxyl group is expected to decrease the lipophilicity of O-Demethyl Vandetanib compared to Vandetanib. This would result in a lower LogP value.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most reliable method for determining LogP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of O-Demethyl Vandetanib in one of the phases and add the other phase.

  • Equilibration: Agitate the mixture for a sufficient time to allow for complete partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of O-Demethyl Vandetanib in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Data Presentation: Expected Lipophilicity

ParameterExpected Value for O-Demethyl VandetanibReference Value for Vandetanib
LogP < 5.05.0[5]

Solid-State Characterization: Understanding the Material's Form

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability. It is important to characterize the solid form of O-Demethyl Vandetanib to ensure consistency and control.

Key Techniques for Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): Provides information on the crystalline or amorphous nature of the material and can identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): Determines the melting point, glass transition temperature, and can detect polymorphism and solvate formation.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.

  • Polarized Light Microscopy (PLM): A visual technique to assess crystallinity and morphology.

Experimental Workflow for Solid-State Analysis

Caption: Workflow for the solid-state characterization of O-Demethyl Vandetanib.

Chemical Stability Assessment: Ensuring Product Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period and recommend storage conditions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H2O2 at room temperature.

  • Thermal Degradation: Heating the solid material.

  • Photostability: Exposing the solid material to light according to ICH Q1B guidelines.

ICH Stability Testing

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6]

Storage Conditions (ICH Q1A(R2)):

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

Experimental Workflow for Stability Assessment

Caption: Workflow for the chemical stability assessment of O-Demethyl Vandetanib.

Conclusion: A Pathway to Comprehensive Understanding

The physicochemical characterization of O-Demethyl Vandetanib is a critical step in the comprehensive evaluation of Vandetanib. While the presence of the phenolic hydroxyl group suggests predictable changes in properties such as increased solubility and decreased lipophilicity compared to the parent drug, rigorous experimental verification is paramount. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to understand the behavior of this important metabolite. This knowledge is not only fundamental to regulatory compliance but also invaluable for guiding formulation development, interpreting pharmacokinetic data, and ultimately ensuring the safety and efficacy of Vandetanib therapy.

References

  • PubChem. Vandetanib. National Center for Biotechnology Information. [Link]

  • Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI. [Link]

  • Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility. CrystEngComm (RSC Publishing). [Link]

  • vanDETanib. Cancer Care Ontario. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Springer. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

  • AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Therapeutic Goods Administration (TGA). [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]

  • Substructure and whole molecule approaches for calculating log P. ResearchGate. [Link]

  • VANDETANIB. PharmaCompass.com. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Solid-state analysis of the active pharmaceutical ingredient in drug products. PubMed. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Vandetanib Impurity 1. SynZeal. [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • Solid State Characterization of Pharmaceutical Drug Substances. YouTube. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. De Gruyter. [Link]

  • 022405Orig1s000. accessdata.fda.gov. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. Food and Drug Administration. [Link]

  • Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods. Inolytix. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

Sources

Methodological & Application

LC-MS/MS method for quantification of O-Demethyl Vandetanib in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of O-Demethyl Vandetanib in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantification of O-Demethyl Vandetanib, a metabolite of the tyrosine kinase inhibitor Vandetanib, in human plasma. The protocol employs a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, recognized as the gold standard for bioanalytical assays due to its superior sensitivity and specificity. The methodology detailed herein encompasses a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic separation, and precisely defined mass spectrometric conditions. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical experimental choices. All procedures are structured to meet the rigorous validation standards set forth by regulatory bodies such as the FDA and EMA.

Introduction: The Rationale for O-Demethyl Vandetanib Quantification

Vandetanib (marketed as Caprelsa®) is a potent oral kinase inhibitor targeting multiple cellular pathways involved in tumor growth and angiogenesis, including VEGFR, EGFR, and RET signaling.[1][2] It is primarily used in the treatment of advanced medullary thyroid cancer.[2] The clinical efficacy and safety profile of Vandetanib are influenced by its pharmacokinetic properties, which include its metabolism in the body.

Vandetanib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as N-desmethyl Vandetanib and Vandetanib N-oxide.[3][4] O-Demethyl Vandetanib is another identified metabolite. Accurate measurement of these metabolites in plasma is crucial for comprehensive pharmacokinetic (PK) modeling, assessing drug exposure, understanding metabolic pathways, and evaluating potential metabolite-driven efficacy or toxicity. LC-MS/MS provides the necessary analytical depth to selectively and sensitively measure O-Demethyl Vandetanib concentrations in a complex biological matrix like plasma.[5]

Analytical Strategy: Core Principles

The method's success hinges on three core principles:

  • Efficient Analyte Isolation: A liquid-liquid extraction (LLE) protocol is employed to effectively isolate O-Demethyl Vandetanib and the internal standard (IS) from endogenous plasma components like proteins and phospholipids, which can interfere with analysis and suppress the MS signal.

  • Chromatographic Specificity: A reverse-phase C18 column provides the necessary hydrophobicity to retain and separate the analyte from other metabolites and matrix components, ensuring a clean signal for the mass spectrometer.

  • Mass Spectrometric Selectivity: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures unparalleled specificity. It selectively monitors a specific precursor-to-product ion transition unique to O-Demethyl Vandetanib, effectively eliminating background noise.

Analyte and Internal Standard Details

A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction for experimental variability.

CompoundChemical FormulaMolecular Weight ( g/mol )Notes
O-Demethyl Vandetanib C₂₁H₂₂BrFN₄O₂461.34Analyte of interest.[6]
O-Demethyl Vandetanib-d₃ C₂₁H₁₉D₃BrFN₄O₂464.36Recommended Internal Standard (IS). If unavailable, a structurally similar compound with distinct mass, such as deuterated Vandetanib, may be considered after thorough validation.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: O-Demethyl Vandetanib (≥98% purity), O-Demethyl Vandetanib-d₃ (or other suitable IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%), Ammonium hydroxide (ACS grade), tert-Butyl methyl ether (TBME, HPLC grade).

  • Biological Matrix: Pooled human plasma (K₂EDTA as anticoagulant), stored at -70°C or below. Sourced from at least six individual donors.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of O-Demethyl Vandetanib and the IS into separate 1 mL volumetric flasks. Dissolve in methanol. These stocks should be stored at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma. A typical calibration range for a metabolite like this might be 0.5 to 50 ng/mL.[3] QC samples should be prepared at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of upper limit).

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: This LLE protocol uses TBME, a water-immiscible organic solvent, to extract the relatively non-polar analyte from the aqueous plasma. The addition of ammonium hydroxide raises the pH, ensuring that the amine groups on the analyte and IS are deprotonated (neutral), which significantly enhances their partitioning into the organic solvent and thus increases extraction recovery.[7]

  • Thaw plasma samples and standards/QCs to room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot 100 µL of each sample into a 2 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 25 µL of 1% ammonium hydroxide solution to each tube and vortex for 10 seconds.

  • Add 1.5 mL of TBME.

  • Cap the tubes and vortex vigorously for 3 minutes. This step is critical for ensuring intimate contact between the aqueous and organic phases for efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (~1.3 mL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the intermediate protein pellet.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase reconstitution solution (e.g., Acetonitrile/Water 50:50 v/v). Vortex for 30 seconds to ensure the analyte is fully redissolved.

  • Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Method Parameters

Causality: The chromatographic parameters are chosen to provide sharp, symmetrical peaks with good retention, separating the analyte from the void volume where unretained matrix components elute. The MS/MS parameters utilize a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion generated by collision-induced dissociation (CID), ensuring high selectivity.

ParameterCondition
Column Kinetex C18, 2.6 µm, 50 x 2.1 mm (or equivalent)[8]
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Isocratic: 50% A / 50% B
Run Time 3.0 minutes[8]
Column Temperature 40°C
Injection Volume 5 µL
ParameterO-Demethyl VandetanibO-Demethyl Vandetanib-d₃ (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 461.1464.1
Product Ion (m/z) 363.9366.9
Dwell Time 150 ms150 ms
Cone Voltage (V) 1010
Collision Energy (eV) 1010

*Note: These are starting parameters based on the structurally similar N-demethyl metabolite and must be empirically optimized by infusing the analytical standard to achieve maximum signal intensity.[3]

Analytical Method Validation

The developed method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[9] This ensures the reliability and integrity of the data generated.

Workflow for Bioanalytical Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH M10 Guidelines) cluster_app Sample Analysis dev_analyte Analyte/IS Selection & Optimization dev_sample Sample Prep (LLE Optimization) dev_analyte->dev_sample dev_lc LC Method (Column/Mobile Phase) dev_sample->dev_lc dev_ms MS/MS Tuning (MRM Transitions) dev_lc->dev_ms val_select Selectivity & Matrix Effect dev_ms->val_select Finalize Method val_cal Calibration Curve (Linearity, Range, LLOQ) val_acc Accuracy & Precision app_run Run Plasma Samples (CC, QCs, Unknowns) val_acc->app_run Validated Method val_rec Recovery val_stab Stability (Freeze-Thaw, Bench-Top, etc.) app_proc Data Processing & Integration app_run->app_proc app_rep Concentration Calculation & Reporting app_proc->app_rep

Caption: Workflow from method development to final sample analysis.

Table 3: Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (based on EMA/FDA Guidelines)[10][11]
Selectivity Ensure no interference from endogenous components.Response in blank samples should be <20% of the LLOQ response.
Linearity (r²) Demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.99.
Range Define the limits of accurate quantification.Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ).
Accuracy Closeness of measured value to the nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (%CV) Closeness of replicate measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess ion suppression or enhancement by the matrix.CV of the IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Ensure analyte integrity under various conditions.Mean concentration within ±15% of nominal values at T=0.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of O-Demethyl Vandetanib in human plasma. The simple liquid-liquid extraction procedure provides clean extracts and consistent recovery. The method demonstrates excellent performance characteristics suitable for regulated bioanalysis and can be readily implemented in laboratories to support pharmacokinetic studies and therapeutic drug monitoring of Vandetanib. Adherence to the described protocol and validation guidelines will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . National Institutes of Health (NIH). [Link]

  • Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) . PubMed. [Link]

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro . National Institutes of Health (NIH). [Link]

  • Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods . ResearchGate. [Link]

  • vanDETanib Monograph . Cancer Care Ontario. [Link]

  • Separation of vandetanib and its metabolites formed by human (A), rat... . ResearchGate. [Link]

  • Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS . Impactfactor.org. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation . PubMed. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation . National Institutes of Health (NIH). [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices . Journal of Applied Pharmaceutical Science. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . ScienceDirect. [Link]

  • Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension . MDPI. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma . MDPI. [Link]

  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma . MDPI. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . International Council for Harmonisation (ICH). [Link]

  • VANDETANIB Drug Information . PharmaCompass.com. [Link]

  • Vandetanib for the treatment of patients with locally advanced or metastatic hereditary medullary thyroid cancer . PubMed. [Link]

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of O-Demethyl Vandetanib in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of O-Demethyl Vandetanib, a primary metabolite of the tyrosine kinase inhibitor Vandetanib, from human urine. Designed for researchers, scientists, and drug development professionals, this protocol employs a mixed-mode cation exchange (MCX) SPE strategy, ensuring high recovery and excellent sample cleanup prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology addresses the challenges of the complex urine matrix and the physicochemical properties of the analyte, providing a reliable workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction: The Rationale for Selective Extraction

Vandetanib is an oral medication approved for the treatment of certain types of thyroid cancer.[1] It functions as a multi-target tyrosine kinase inhibitor, targeting pathways involved in tumor growth and angiogenesis.[1] The metabolism of Vandetanib is a critical aspect of its pharmacology, with O-Demethyl Vandetanib being one of its major metabolites.[2] Accurate quantification of this metabolite in biological matrices such as urine is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Urine presents a complex analytical challenge due to its high salt content, endogenous pigments, and the presence of numerous other metabolites that can interfere with sensitive analytical techniques like LC-MS/MS.[3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing interfering matrix components.[3]

This application note details a robust SPE protocol leveraging a mixed-mode cation exchange (MCX) sorbent. This choice is predicated on the chemical nature of O-Demethyl Vandetanib. As a derivative of Vandetanib, which possesses a basic piperidine moiety (pKa ≈ 9.4) and a quinazoline ring system (pKa ≈ 5.2), O-Demethyl Vandetanib is expected to be a basic compound.[4] The MCX sorbent combines reversed-phase and strong cation exchange retention mechanisms, providing a dual mode of interaction for enhanced selectivity and cleanup.[5]

Analyte Characteristics and Method Principles

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective SPE method.

  • O-Demethyl Vandetanib: As the O-demethylated metabolite of Vandetanib, it retains the core structure responsible for its basicity. The piperidine nitrogen is readily protonated at acidic to neutral pH, making it amenable to cation exchange.

  • Vandetanib Properties: The parent drug, Vandetanib, has a high octanol-water partition coefficient (logP = 5.0), indicating significant lipophilicity.[1] This property is exploited by the reversed-phase component of the MCX sorbent.

  • Glucuronidation: It has been reported that a glucuronide conjugate of Vandetanib is found in human urine.[2] This suggests that O-Demethyl Vandetanib may also undergo glucuronidation. To accurately quantify the total metabolite concentration (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is incorporated into the protocol.

The principle of this mixed-mode SPE protocol is a "catch-and-release" mechanism. Under acidic conditions, the basic O-Demethyl Vandetanib is protonated and retained by both the strong cation exchange and reversed-phase functionalities of the sorbent. Interfering substances are then washed away using appropriate solvents. Finally, the analyte is eluted by using a solvent mixture that disrupts both of these interactions.

Experimental Workflow

The following diagram illustrates the complete workflow from urine sample to final extract for LC-MS/MS analysis.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX) cluster_post Post-Elution Urine Urine Sample (1 mL) IS Add Internal Standard (e.g., Vandetanib-d4) Urine->IS Buffer Add Acetate Buffer (pH 5.0) IS->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate (e.g., 37°C for 2h) Enzyme->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for O-Demethyl Vandetanib Extraction.

Detailed Protocol

This protocol is optimized for a 1 mL urine sample using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge.

Materials and Reagents
  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., 30 mg sorbent mass, 1 mL reservoir)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • β-glucuronidase from E. coli

  • O-Demethyl Vandetanib analytical standard

  • Vandetanib-d4 (or other suitable stable isotope-labeled internal standard)

  • Deionized water (18.2 MΩ·cm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment
  • Pipette 1 mL of urine into a 2 mL microcentrifuge tube.

  • Spike with an appropriate amount of internal standard (e.g., Vandetanib-d4) to achieve a final concentration within the calibration range.

  • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex briefly and incubate at 37°C for 2 hours to ensure complete hydrolysis of any glucuronide conjugates.

  • After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

Perform all steps using a vacuum manifold set to a low flow rate (approximately 1-2 mL/min).

  • Conditioning: Pass 1 mL of methanol through the MCX cartridge. This step wets the sorbent and activates the reversed-phase functional groups.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge. This step equilibrates the sorbent to the pH of the loading solution and prepares the cation exchange sites.

  • Sample Loading: Load the entire pre-treated urine supernatant onto the cartridge. At this acidic pH, O-Demethyl Vandetanib will be positively charged and retained by both reversed-phase and cation exchange mechanisms.

  • Wash 1 (Aqueous Wash): Pass 1 mL of 0.1% formic acid in water through the cartridge. This removes polar interferences and salts that are not retained by the reversed-phase mechanism.

  • Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge. This step removes non-polar, non-basic interferences that are retained by the reversed-phase mechanism but not by the cation exchange sites.

  • Elution: Elute the O-Demethyl Vandetanib with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sites, while the high organic content disrupts the reversed-phase interaction, leading to efficient elution.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This 10-fold concentration enhances the analytical sensitivity.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data and Performance Characteristics

The following table summarizes the key parameters and expected performance of this SPE protocol.

ParameterValue/RangeRationale
Sample Volume 1 mLA standard volume for urine analysis, can be adjusted based on expected analyte concentration.
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Combines reversed-phase and strong cation exchange for high selectivity of basic compounds.[5]
Conditioning Solvent 1 mL MethanolWets the C18 chains and activates the sorbent.
Equilibration Solvent 1 mL 0.1% Formic Acid in WaterSets the appropriate pH for analyte retention.
Wash 1 1 mL 0.1% Formic Acid in WaterRemoves polar interferences and salts.
Wash 2 1 mL MethanolRemoves non-polar, non-basic interferences.
Elution Solvent 1 mL 5% NH4OH in MethanolNeutralizes the analyte for elution from the cation exchange sites and disrupts reversed-phase interactions.
Reconstitution Volume 100 µLProvides a 10x concentration factor for improved sensitivity.
Expected Recovery > 85%Based on typical performance of MCX SPE for basic drugs.[6]
Matrix Effect < 15%MCX provides significant cleanup, minimizing ion suppression/enhancement.

Downstream LC-MS/MS Analysis

The cleaned and concentrated extract is ready for analysis by LC-MS/MS. The following are suggested starting parameters.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Vandetanib: m/z 475.1 → 112.1[7]

    • O-Demethyl Vandetanib: m/z 461.1 → 112.1 (Predicted)

    • Vandetanib-d4 (IS): m/z 479.1 → 116.2[7]

Conclusion

This application note provides a comprehensive and scientifically-grounded solid-phase extraction protocol for the determination of O-Demethyl Vandetanib in human urine. The use of a mixed-mode cation exchange sorbent, coupled with an enzymatic hydrolysis step, ensures high recovery, excellent sample cleanup, and accurate quantification of this key metabolite. This method is a valuable tool for researchers in clinical pharmacology and drug development, facilitating a deeper understanding of Vandetanib's metabolic fate.

References

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). vanDETanib. Retrieved from [Link]

  • Drugs.com. (2023, November 10). Vandetanib Monograph for Professionals. Retrieved from [Link]

  • Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical Therapeutics, 34(1), 221-237. Retrieved from [Link]

  • Poso, A., et al. (2011). Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2649-2655. Retrieved from [Link]

  • PubChem. (n.d.). Vandetanib. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, March 22). Chemistry Review(s). Retrieved from [Link]

  • Vella, S., et al. (2018). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Therapeutics and Clinical Risk Management, 14, 1247-1256. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Edwards, J. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. Retrieved from [Link]

  • Therapeutic Goods Administration. (2013, August 7). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Retrieved from [Link]

Sources

Application Note & Protocol: Laboratory Synthesis and Purification of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of O-Demethyl Vandetanib (CAS 910298-60-1), a principal metabolite of the multi-kinase inhibitor Vandetanib. The protocol details a direct and efficient one-step synthesis via selective O-demethylation of Vandetanib using boron tribromide, followed by a robust purification strategy employing silica gel column chromatography. This guide is intended for researchers in medicinal chemistry, drug metabolism, and pharmacology requiring a high-purity reference standard for analytical and biological studies.

Introduction and Strategic Overview

Vandetanib is an orally active inhibitor targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1] It is approved for the treatment of medullary thyroid cancer.[2] In drug development and clinical pharmacology, understanding the metabolic fate of a drug is critical. O-Demethyl Vandetanib, also known as 4-((4-bromo-2-fluorophenyl)amino)-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-6-ol, is a significant metabolite of Vandetanib.[3] The availability of a pure, well-characterized standard of this metabolite is essential for a variety of applications, including:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Quantifying the metabolite in biological matrices to understand the metabolic profile of Vandetanib.

  • Analytical Method Validation: Serving as a reference standard for developing and validating HPLC, LC-MS, and other analytical methods.[4]

  • Pharmacological and Toxicological Assessment: Evaluating the biological activity and potential toxicity of the metabolite itself.

Synthetic Strategy: Direct Demethylation

While a multi-step de novo synthesis starting from precursors like isovanillin is conceivable, a more direct and efficient strategy is the selective demethylation of the parent drug, Vandetanib.[1][5] This approach leverages the commercial availability of the starting material and simplifies the synthetic process to a single, high-impact transformation.

Retrosynthetic Rationale: The key disconnection is the C6 aryl-methyl ether bond. Boron tribromide (BBr₃) is a powerful and well-documented Lewis acid reagent for the cleavage of aryl methyl ethers, often providing high yields under mild conditions (0 °C to room temperature).[6][7][8] Its efficacy stems from the formation of a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This method is particularly suitable as it is less likely to affect other functional groups present in the Vandetanib molecule under controlled conditions.

Experimental Protocols

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Vandetanib≥98% PurityCommercially AvailableStarting Material
Boron Tribromide (BBr₃)1.0 M solution in DCMSigma-Aldrich, Acros, etc.Highly corrosive and moisture-sensitive. Handle in a fume hood under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableMust be dry to prevent quenching of BBr₃.
Methanol (MeOH)ACS GradeCommercially AvailableUsed for quenching and purification.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization.
BrineSaturated NaCl(aq)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 mesh, 60 ÅCommercially AvailableFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.

Equipment: Schlenk flask, magnetic stirrer, stir bar, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, glass chromatography column, standard laboratory glassware.

Synthesis Workflow Diagram

Vandetanib Vandetanib in Anhydrous DCM Reaction Cool to 0 °C Add BBr₃ (1M in DCM) Stir 2-4h at RT Vandetanib->Reaction Step 1: Demethylation Quench Quench with Methanol (0 °C) Reaction->Quench Step 2: Quenching Workup Aqueous Workup: 1. Add Sat. NaHCO₃ 2. Extract with DCM 3. Dry & Concentrate Quench->Workup Step 3: Neutralization & Extraction Crude Crude O-Demethyl Vandetanib Workup->Crude Step 4: Isolation

Caption: Workflow for the synthesis of O-Demethyl Vandetanib.

Detailed Synthesis Procedure
  • Reaction Setup: To a dry 100 mL Schlenk flask under a nitrogen atmosphere, add Vandetanib (1.0 g, 2.10 mmol). Dissolve it in anhydrous Dichloromethane (DCM, 20 mL).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Boron Tribromide (BBr₃, 1.0 M solution in DCM, 6.3 mL, 6.30 mmol, 3.0 equivalents) dropwise over 15 minutes. The solution may change color.

    • Causality Note: A stoichiometric excess of BBr₃ is used to ensure complete reaction and to account for potential complexation with the basic nitrogen atoms in the quinazoline and piperidine rings.[8] The reaction is performed at 0 °C initially to control the exothermic nature of the Lewis acid-base adduct formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 9:1 DCM:MeOH. The product spot should be more polar (lower Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add Methanol (10 mL) dropwise to quench the excess BBr₃. This is a highly exothermic reaction that will release HBr gas. Ensure the fume hood is functioning efficiently.

    • Safety Note: Quenching must be done slowly at 0 °C to dissipate heat and control the vigorous reaction between BBr₃ and methanol.

  • Work-up and Isolation:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

    • Re-dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution (~30 mL) to neutralize the acidic mixture. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Separate the layers. Extract the aqueous layer with additional DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude O-Demethyl Vandetanib as a solid, which can then be carried forward to purification.

Purification Protocol

Due to the newly introduced phenolic hydroxyl group, the product is significantly more polar than the starting material, making silica gel chromatography an effective purification method.[9][10]

Purification Workflow Diagram

Crude Crude Product (adsorbed on silica) Column Silica Gel Column Chromatography Crude->Column Load Elution Gradient Elution: DCM -> DCM/MeOH (e.g., 0% to 10% MeOH) Column->Elution Fractions Collect Fractions Monitor by TLC Elution->Fractions Pure Combine Pure Fractions & Concentrate Fractions->Pure Identify & Pool Final Pure O-Demethyl Vandetanib Pure->Final

Caption: Workflow for the purification of O-Demethyl Vandetanib.

Detailed Column Chromatography Procedure
  • Column Preparation: Prepare a slurry of silica gel (approx. 50 g) in DCM and pack it into a glass column. Equilibrate the column with 100% DCM.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of DCM/MeOH, adding the silica, and concentrating to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with 100% DCM, collecting fractions. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 1% to 5% MeOH in DCM (5 column volumes)

    • 5% to 10% MeOH in DCM (5 column volumes)

    • Rationale: The gradient elution ensures that less polar impurities are washed off first, followed by the elution of the target compound as the solvent polarity increases to overcome its interaction with the silica stationary phase.

  • Fraction Analysis: Collect fractions (e.g., 10-15 mL each) and analyze them by TLC (9:1 DCM:MeOH).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield O-Demethyl Vandetanib as a solid (typically an off-white or pale yellow powder). Dry the final product under high vacuum for several hours to remove residual solvents.

Characterization and Quality Control

Final product identity and purity must be confirmed using standard analytical techniques.[11][12]

ParameterSpecification / Expected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₂₁H₂₂BrFN₄O₂
Molecular Weight 461.34 g/mol [3]
HPLC Purity ≥98% (by area)
¹H NMR Spectrum consistent with the proposed structure. Key features: absence of the C6-methoxy singlet (~3.95 ppm) and presence of a phenolic -OH proton.
MS (ESI+) [M+H]⁺ = 462.1 (corresponding to C₂₁H₂₃BrFN₄O₂⁺)[13]
High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for determining purity.[4][14]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm or 328 nm.[14][15]

  • Expected Retention Time: O-Demethyl Vandetanib will likely have a slightly shorter retention time than Vandetanib due to its increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals for O-Demethyl Vandetanib:

    • Disappearance: The sharp singlet corresponding to the C6-methoxy protons of Vandetanib (typically found around δ 3.9-4.0 ppm) will be absent.

    • Appearance: A new, broad singlet for the phenolic hydroxyl proton (-OH) will appear, typically in the δ 9.0-10.0 ppm region (this signal is D₂O exchangeable).

    • Aromatic Protons: The singlets for the quinazoline protons H-5 and H-8 will experience shifts due to the change from an -OCH₃ to an -OH group.

    • Other Signals: The signals corresponding to the 4-bromo-2-fluorophenyl ring and the (1-methylpiperidin-4-yl)methoxy side chain should remain largely intact, with minor shifts possible.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI), positive ion mode.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 462.1. The characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible at m/z 462.1 and 464.1.

References

  • Babu, R. S., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Medicinal Chemistry, 14(7), 730-744. Available at: [Link]

  • Notman, R., et al. (2021). Vandetanib oxidation by CYP and FMO enzymes. ResearchGate. Available at: [Link]

  • Suh, H. J., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Nahata, A. (2013). Response to "Column chromatography of phenolics?". ResearchGate. Available at: [Link]

  • Brocklesby, A., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1508-1510. Available at: [Link]

  • Ghorbani, M., et al. (2022). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124958. Available at: [Link]

  • Wells, S. A., et al. (2010). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 28(5), 767-772. Available at: [Link]

  • Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. ResearchGate. Available at: [Link]

  • SynZeal. Vandetanib Nitroso Impurity 1. SynZeal. Available at: [Link]

  • Sels, B. F., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9071. Available at: [Link]

  • Taber, D. F., et al. (2009). Concurrent synthesis of vanillin and isovanillin. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

  • ResearchGate. (2019). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F … H-C bond. Available at: [Link]

  • Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. SAS Publishers. Available at: [Link]

  • Taylor & Francis Online. (2017). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Available at: [Link]

  • ResearchGate. (2022). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Available at: [Link]

  • Chen, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4549-4552. Available at: [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

  • NIH. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Available at: [Link]

  • KM Pharma Solution Private Limited. MSDS - O-Desmethyl Vandetanib. Available at: [Link]

  • Salode, V. L., et al. (2022). Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(1), 24-31. Available at: [Link]

  • Taber, D. F., et al. Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Available at: [Link]

  • ResearchGate. (2019). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

  • MDPI. (2023). 1H-NMR Analysis of Wine Metabolites: Method Development and Validation. Available at: [Link]

  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available at: [Link]

  • Al-Sbaai, W., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. MDPI. Available at: [Link]

  • Wikipedia. Isovanillin. Available at: [Link]

  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Available at: [Link]

  • NIH. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Available at: [Link]

  • Amazon AWS. Original Research Article. Available at: [Link]

  • ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available at: [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available at: [Link]

  • Veeprho. Vandetanib-D6. Available at: [Link]

  • Google Patents. US11793795B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
  • SynZeal. Vandetanib Impurity 1. Available at: [Link]

  • Veeprho. Vandetanib-D4. Available at: [Link]

Sources

Application Notes and Protocols for O-Demethyl Vandetanib in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Demethyl Vandetanib in Oncology Research

Vandetanib is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] In clinical applications, particularly for medullary thyroid carcinoma, Vandetanib has demonstrated significant efficacy.[3][4] Upon administration, Vandetanib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into its active metabolite, O-Demethyl Vandetanib (also known as N-desmethyl vandetanib).[5][6]

This active metabolite is of significant interest to the research community as it circulates in the plasma and is believed to contribute to the overall therapeutic effect of the parent drug. Crucially, in vitro studies have indicated that O-Demethyl Vandetanib possesses a potency comparable to that of Vandetanib itself, making it an essential compound for study in preclinical cancer models.[5] In contrast, another metabolite, vandetanib N-oxide, is over 50 times less active.[5]

These application notes provide a comprehensive guide for utilizing O-Demethyl Vandetanib in in vitro cell proliferation assays, offering insights into its mechanism of action and detailed protocols for accurate and reproducible assessment of its anti-proliferative effects.

Mechanism of Action: A Multi-Targeted Approach to Inhibit Cancer Cell Growth

O-Demethyl Vandetanib, mirroring its parent compound, exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites within the catalytic domains of several key tyrosine kinases.[7] This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[1][8]

The primary targets of O-Demethyl Vandetanib include:

  • VEGFR-2: A principal mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8]

  • EGFR: Often overexpressed in various cancers, its activation leads to uncontrolled cell division.[1][8]

  • RET Tyrosine Kinase: Mutations in the RET proto-oncogene are a hallmark of hereditary medullary thyroid cancer, making it a critical therapeutic target.[2]

By simultaneously blocking these pathways, O-Demethyl Vandetanib offers a multi-pronged attack on cancer cells, inhibiting both their intrinsic proliferation and their ability to create a supportive tumor microenvironment.

O-Demethyl_Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes RET RET RET->Proliferation Promotes drug O-Demethyl Vandetanib drug->VEGFR Inhibits drug->EGFR Inhibits drug->RET Inhibits

Figure 1: O-Demethyl Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols for In Vitro Cell Proliferation Assays

The following protocols are designed to assess the anti-proliferative effects of O-Demethyl Vandetanib on cancer cell lines. Given the similar potency of O-Demethyl Vandetanib to its parent compound, the provided concentration ranges are based on published IC50 values for Vandetanib, which typically fall within the sub-micromolar to low micromolar range depending on the cell line.[7][9]

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • O-Demethyl Vandetanib

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration (typically 1 x 10⁴ to 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of O-Demethyl Vandetanib in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with O-Demethyl Vandetanib (and controls) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell proliferation assay with O-Demethyl Vandetanib.

Protocol 2: Colony Formation Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term cytostatic or cytotoxic effects of a compound.

Materials:

  • O-Demethyl Vandetanib

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete medium.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare dilutions of O-Demethyl Vandetanib in complete medium as described in the MTT assay protocol.

    • Replace the medium in the wells with the drug-containing medium or control medium.

    • Incubate the plates for 7-14 days, or until visible colonies form in the control wells. Replace the medium with fresh drug-containing or control medium every 2-3 days.

  • Colony Staining and Quantification:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Presentation and Interpretation

The results of cell proliferation assays are typically presented as dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical IC50 Values of O-Demethyl Vandetanib in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeHypothetical IC50 (µM)
A549Non-Small Cell Lung CancerMTT1.5
HCT116Colorectal CarcinomaMTT2.8
TTMedullary Thyroid CarcinomaMTT0.5
A549Non-Small Cell Lung CancerColony Formation0.8

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the cell line, assay conditions, and incubation time.

Interpretation:

  • A lower IC50 value indicates greater potency of the compound in inhibiting cell proliferation.

  • Comparison of IC50 values across different cell lines can reveal differential sensitivities to O-Demethyl Vandetanib.

  • The colony formation assay often yields lower IC50 values than short-term viability assays like the MTT assay, as it measures long-term effects on cell proliferation.

Troubleshooting and Best Practices

  • Solubility of O-Demethyl Vandetanib: Ensure complete dissolution of the compound in DMSO before preparing dilutions in culture medium. Precipitates can lead to inaccurate dosing.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding Density: Optimize the initial cell seeding density for each cell line to ensure logarithmic growth throughout the experiment.

  • Assay Linearity: For the MTT assay, it is crucial to establish a linear relationship between cell number and absorbance to ensure accurate quantification.

  • Appropriate Controls: Always include vehicle controls to account for any effects of the solvent, and no-treatment controls to represent 100% cell viability.

By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize O-Demethyl Vandetanib to investigate its anti-proliferative effects in a variety of in vitro cancer models.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vandetanib?
  • MDPI. (2022). Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. Retrieved from [Link]

  • Martin, P., et al. (2012). Pharmacokinetic Drug Interactions with Vandetanib during Coadministration with Rifampicin or Itraconazole. Clinical Pharmacology in Drug Development, 1(2), 61-69. Retrieved from [Link]

  • ResearchGate. (n.d.). Vandetanib IC50 in HCC and ICC cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Vandetanib. Retrieved from [Link]

  • Frontiers in Pharmacology. (2025, March 3). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Retrieved from [Link]

  • Hu, M. I., et al. (2013). Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies. Advances in Therapy, 30(11), 945-966. Retrieved from [Link]

  • Fallahi, P., et al. (2011). Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. OncoTargets and Therapy, 4, 209-217. Retrieved from [Link]

  • Wells, S. A., et al. (2012). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 30(2), 134-141. Retrieved from [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. Chemistry Central Journal, 12(1), 99. Retrieved from [Link]

  • Qureshi, A., et al. (2022). Investigating the effect of vandetanib and celecoxib combination on angiogenesis. Journal of Taibah University Medical Sciences, 17(5), 793-800. Retrieved from [Link]

  • PharmaCompass. (n.d.). Vandetanib. Retrieved from [Link]

Sources

Application Note & Protocol: Biochemical Kinase Inhibition Assay for O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vandetanib is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][2][3][4] Upon administration, Vandetanib is metabolized in the body, primarily by cytochrome P450 enzymes like CYP3A4, leading to the formation of metabolites such as N-desmethyl Vandetanib.[5][6] While the prompt specifies "O-Demethyl Vandetanib," the predominant and most studied metabolite is N-desmethyl Vandetanib. This protocol will provide a robust framework for assessing the inhibitory activity of Vandetanib metabolites against its key kinase targets, and can be applied to any specified metabolite, including a potential O-demethylated form.

This document provides a detailed protocol for conducting in vitro biochemical kinase assays to determine the potency (typically as an IC₅₀ value) of test compounds like O-Demethyl Vandetanib. The principles and steps outlined here are broadly applicable to various kinase assay platforms.

Principle of the Kinase Inhibition Assay

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule (usually ATP) to a specific substrate (a peptide or protein). An inhibitor, such as O-Demethyl Vandetanib, will compete with ATP or the substrate, reducing the rate of phosphorylation. The potency of the inhibitor is quantified by measuring the extent of this reduction.

Modern kinase assays often rely on luminescence, fluorescence, or fluorescence resonance energy transfer (FRET) for detection, offering high sensitivity and suitability for high-throughput screening (HTS).[7] A common method, the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Signaling Pathway Context

Vandetanib exerts its anti-cancer effects by simultaneously blocking key signaling pathways that drive tumor proliferation, survival, and angiogenesis. The diagram below illustrates the central role of VEGFR-2 and EGFR in these processes.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS/RAF/MEK/ERK EGFR->RAS VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Vandetanib O-Demethyl Vandetanib Vandetanib->VEGFR2 Vandetanib->EGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation

Caption: Simplified signaling pathways of VEGFR-2 and EGFR inhibited by O-Demethyl Vandetanib.

Materials and Reagents

  • Kinase: Recombinant human VEGFR-2 or EGFR (e.g., from BPS Bioscience, Cell Signaling Technology).[9][10]

  • Substrate: Specific peptide substrate for the chosen kinase (e.g., Poly(Glu, Tyr) 4:1).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: O-Demethyl Vandetanib, dissolved in 100% DMSO to create a high-concentration stock.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and a bovine serum albumin (BSA) or other carrier protein to prevent enzyme denaturation.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay Kit (Promega), LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher Scientific).[8][11]

  • Microplates: 96-well or 384-well white, opaque microplates suitable for luminescence or fluorescence readings.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Vandetanib, Sunitinib for VEGFR-2) for assay validation.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

Experimental Protocol: Step-by-Step

This protocol is designed for determining the IC₅₀ value of O-Demethyl Vandetanib using a luminescent ADP-detection method.

Part 1: Reagent Preparation
  • Test Compound Dilution:

    • Prepare a 10 mM stock solution of O-Demethyl Vandetanib in 100% DMSO.

    • Create a serial dilution series of the test compound. A common approach is a 10-point, 3-fold serial dilution in 100% DMSO. This will be the intermediate plate.

    • The final concentration of DMSO in the assay well should be kept low (≤1%) to avoid affecting enzyme activity.[12]

  • Kinase Aliquoting:

    • Upon receipt, aliquot the recombinant kinase into single-use vials to avoid multiple freeze-thaw cycles. Store at -80°C.

    • The optimal kinase concentration needs to be determined empirically. This is typically the concentration that yields a robust signal well within the linear range of the detection assay (often the EC₅₀ or EC₈₀).[13]

  • ATP Solution:

    • Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Michaelis constant (Kₘ) for the specific kinase. Using ATP at its Kₘ provides the most sensitive conditions for detecting ATP-competitive inhibitors.

Part 2: Assay Procedure

The following workflow outlines the steps for a typical kinase inhibition assay.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Add Assay Buffer & Compound to Plate B 2. Add Kinase (Pre-incubation) A->B Compound pre-incubation with enzyme C 3. Initiate Reaction with ATP/Substrate Mix B->C D 4. Incubate (e.g., 60 min at 30°C) C->D Phosphorylation occurs E 5. Stop Reaction & Add Detection Reagent D->E F 6. Incubate (e.g., 40 min at RT) E->F Signal development G 7. Read Plate (Luminescence) F->G H 8. Data Analysis (IC50 Curve) G->H

Caption: General experimental workflow for an in vitro biochemical kinase assay.

  • Dispense Reagents: To a 384-well plate, add reagents in the following order:

    • 5 µL of Kinase Assay Buffer.

    • 0.1 µL of serially diluted O-Demethyl Vandetanib (or DMSO for controls).

    • 5 µL of diluted kinase solution.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer.

    • Add 10 µL of the 2X ATP/Substrate mix to each well to start the reaction.

    • The final reaction volume is now 20 µL.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C. The optimal time may vary depending on the kinase's activity.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Part 3: Controls

For a robust assay, the following controls are essential:

  • No-Enzyme Control ("Maximum Inhibition"): Contains substrate, ATP, and the highest concentration of the test compound but no kinase. This defines the background signal.

  • No-Inhibitor Control ("No Inhibition"): Contains kinase, substrate, ATP, and DMSO (vehicle) instead of the inhibitor. This defines the 100% activity level.

Data Analysis and Interpretation

  • Normalization: The raw data (Relative Luminescence Units, RLU) is converted to percent inhibition using the controls.

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the percent inhibition data to a four-parameter logistic model (sigmoidal dose-response curve).

    • The data can be plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis.

Example Data Presentation
O-Demethyl Vandetanib [nM]% Inhibition (VEGFR-2)% Inhibition (EGFR)
0.12.55.1
18.712.3
1025.430.1
10048.955.2
100085.390.4
1000098.199.2
IC₅₀ (nM) ~102 ~85

Note: Data is illustrative and does not represent actual experimental results.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, it is critical to assess its quality. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[14][15]

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p = mean of the positive control (no inhibition)

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control (max inhibition)

    • σ_n = standard deviation of the negative control

  • Interpretation of Z'-factor:

    • Z' > 0.5: An excellent assay, suitable for HTS.[16]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

A robust assay should consistently produce a Z'-factor greater than 0.5.

Conclusion

This protocol provides a comprehensive guide for determining the inhibitory activity of O-Demethyl Vandetanib against its primary kinase targets, VEGFR-2 and EGFR. By carefully preparing reagents, following the stepwise procedure, and implementing rigorous quality control measures like the Z'-factor calculation, researchers can generate reliable and reproducible data on the compound's potency. This information is critical for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Vandetanib | C22H24BrFN4O2 | CID 3081361. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Vandetanib. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 27, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 27, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • 022405Orig1s000. (2010, July 7). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]

  • What is the mechanism of Vandetanib? (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

  • Contrary Effects of the Receptor Tyrosine Kinase Inhibitor Vandetanib on Endothelial and Vascular Smooth Muscle Function. (2011, April 11). American Heart Association Journals. Retrieved January 27, 2026, from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Vandetanib. (2018, June 28). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Metabolic Imaging Allows Early Prediction of Response to Vandetanib. (2011, February 1). Journal of Nuclear Medicine. Retrieved January 27, 2026, from [Link]

  • Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Kinase Plasticity in Response to Vandetanib Enhances Sensitivity to Tamoxifen in Estrogen Receptor Positive Breast Cancer. (2025, March 3). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 27, 2026, from [Link]

  • Annotation of EMA Label for vandetanib and RET. (n.d.). ClinPGx. Retrieved January 27, 2026, from [Link]

  • Z' Does Not Need to Be > 0.5. (2020, August 4). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit, 40325. (n.d.). Amsbio. Retrieved January 27, 2026, from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved January 27, 2026, from [Link]

Sources

how to determine the IC50 value of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of the IC50 Value of O-Demethyl Vandetanib

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of O-Demethyl Vandetanib, the active metabolite of the multi-kinase inhibitor Vandetanib. We present detailed protocols for both cell-free (biochemical) and cell-based assays, grounded in the compound's mechanism of action as a potent inhibitor of key receptor tyrosine kinases (RTKs). This guide emphasizes the causality behind experimental choices, protocols for self-validation, and robust data analysis to ensure the generation of reliable and reproducible potency data.

Introduction and Scientific Background

Vandetanib is a clinically significant anti-cancer agent that functions as a multi-kinase inhibitor.[1] Its primary mechanism of action involves competing with ATP at the catalytic domain of several tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth, survival, and angiogenesis (the formation of new blood vessels).[2][3] The principal targets of Vandetanib include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][4][5] O-Demethyl Vandetanib is an active metabolite of Vandetanib, meaning it also contributes to the drug's overall therapeutic effect.[5]

Determining the IC50 value—the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%—is a cornerstone of pharmacological research.[6] It provides a quantitative measure of a drug's potency, which is essential for comparing different compounds, understanding structure-activity relationships, and guiding preclinical and clinical development.[6] For a multi-targeted agent like O-Demethyl Vandetanib, determining the IC50 against its various kinase targets and in relevant cellular models is critical for characterizing its inhibitory profile.

Mechanism of Action: Targeting Key Cancer Pathways
  • VEGFR-2 Inhibition: By blocking VEGFR-2, O-Demethyl Vandetanib disrupts the signaling cascade initiated by VEGF. This impedes angiogenesis, effectively limiting the tumor's access to essential nutrients and oxygen, thereby inhibiting its growth and potential for metastasis.[4]

  • EGFR Inhibition: EGFR is frequently overexpressed or mutated in many cancers, leading to uncontrolled cell division.[4] O-Demethyl Vandetanib inhibits EGFR, suppressing critical downstream pro-survival pathways like PI3K/AKT and MAPK, which can halt cell proliferation and induce apoptosis (programmed cell death).[3][4]

The dual inhibition of these pathways makes this compound a powerful agent, and accurately quantifying its potency through IC50 determination is the first step in harnessing its therapeutic potential.

cluster_membrane Cell Membrane cluster_inhibitor cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitor O-Demethyl Vandetanib Inhibitor->VEGFR Inhibits Inhibitor->EGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Simplified signaling pathway of O-Demethyl Vandetanib's targets.

Experimental Design: Choosing the Appropriate Assay

The measured IC50 value is highly dependent on the assay format. A comprehensive characterization of O-Demethyl Vandetanib requires employing both biochemical and cell-based assays.

  • Biochemical (Enzymatic) Assays: These assays use purified recombinant kinase enzymes (e.g., VEGFR-2, EGFR) and a substrate. They measure the direct inhibitory effect of the compound on enzymatic activity in a clean, isolated system.[7] The resulting IC50 values reflect the intrinsic potency of the inhibitor against its molecular target without confounding factors like cell membrane permeability or cellular metabolism.

  • Cell-Based Assays: These assays measure the compound's effect on whole, living cells. A common approach is to assess cell viability or proliferation after a set incubation period (e.g., 72 hours).[8] The resulting IC50 reflects the compound's overall effectiveness in a biological context, integrating its ability to enter the cell, engage the target, and overcome any cellular resistance mechanisms. Cell-based IC50 values are often higher than their biochemical counterparts due to these additional biological hurdles.[9]

For O-Demethyl Vandetanib, we recommend the following tiered approach:

  • Biochemical Kinase Assays: To determine the specific potency against purified VEGFR-2 and EGFR kinases.

  • Cell-Based Viability Assays: To determine functional potency in cancer cell lines that are dependent on VEGFR or EGFR signaling (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR, A549 or TKKK cells for EGFR).[2][10]

Protocol 1: Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a general method for determining the IC50 of O-Demethyl Vandetanib against a purified kinase like VEGFR-2 or EGFR using a continuous fluorescent assay format.[11]

Materials and Reagents
  • O-Demethyl Vandetanib

  • Recombinant human kinase (e.g., VEGFR-2 or EGFR), active

  • Kinase-specific peptide substrate (Sox-based fluorescent substrate)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Low-volume, 384-well black assay plates

  • Fluorescence plate reader with kinetic reading capability

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of O-Demethyl Vandetanib in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. A 12-point, 3-fold dilution series is recommended to cover a wide concentration range.[11]

  • Assay Plate Preparation:

    • Add diluted compound or DMSO (for "no inhibitor" and "blank" controls) to the appropriate wells of the 384-well plate. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid impacting enzyme activity.[7]

    • Add assay buffer to all wells.

    • To "blank" wells, add the peptide substrate.

    • To all other wells, add a mixture of the kinase enzyme and the peptide substrate.

  • Initiating the Reaction:

    • Prepare the ATP solution in assay buffer at a concentration near its Km for the specific kinase.

    • Start the kinase reaction by adding the ATP solution to all wells except the "blank" controls.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity (e.g., Ex/Em ~360/490 nm) every 60 seconds for 30-60 minutes.[11] The initial phase of the reaction should be linear.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (slope) from the linear portion of the kinetic curve (RFU/min).

  • Normalize Data:

    • Average the rates from the "no inhibitor" (100% activity) and "blank" (0% activity) controls.

    • Convert the rates for each compound concentration into a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))

  • Generate IC50 Curve: Plot % Inhibition versus the log10 of the inhibitor concentration. Use non-linear regression analysis with a four-parameter logistic (4PL) equation to fit the curve and determine the IC50 value.[12][13]

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)

This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14][15]

Materials and Reagents
  • O-Demethyl Vandetanib

  • Relevant cancer cell line (e.g., A549 for EGFR inhibition)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO, cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well cell culture plates

  • Luminometer plate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete medium to an optimized seeding density (e.g., 5,000 cells/well) and dispense 100 µL into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X final concentration serial dilution series of O-Demethyl Vandetanib in culture medium. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]

    • Add 100 µL of the reagent to each well (equal to the volume of medium in the well).[17]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Normalize Data:

    • Define controls: "no cell" wells (medium only + reagent) for background, and "vehicle control" wells (cells + DMSO vehicle) for 100% viability.

    • Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

  • Generate IC50 Curve: Plot % Viability versus the log10 of the inhibitor concentration. Fit the data using a non-linear regression, variable slope (four-parameter) model to determine the IC50.[13][18]

Assay Validation and Trustworthiness

A protocol is only as good as its reproducibility. To ensure your IC50 data is trustworthy, proper assay validation is essential. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[19][20]

  • Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls.

    • In a kinase assay: p = no inhibitor (100% activity), n = blank (0% activity).

    • In a viability assay: p = vehicle control (100% viability), n = potent cell-killing agent (positive control, 0% viability).

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

  • Interpretation: [19][21]

    • Z' > 0.5: An excellent assay, highly robust and reliable.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: A poor assay unsuitable for screening.

Calculating the Z'-factor for each experiment provides a quantitative measure of assay quality and ensures the reliability of the generated IC50 values.[19]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Compound Stock (DMSO) A2 Create Serial Dilution Series A1->A2 B2 Add Compound Dilutions to Plate A2->B2 B1 Seed Cells / Prepare Enzyme Plate B1->B2 B3 Incubate (e.g., 72h for cells) B2->B3 B4 Add Detection Reagent (e.g., CellTiter-Glo) B3->B4 C1 Measure Signal (Luminescence/Fluorescence) B4->C1 C2 Normalize Data (% Inhibition/Viability) C1->C2 C3 Plot Dose-Response Curve (log[I] vs. Response) C2->C3 C4 Calculate IC50 via Non-Linear Regression C3->C4

Caption: General experimental workflow for IC50 determination.

Summary of Quantitative Data and Expected Results

The following table summarizes the key parameters and provides hypothetical expected outcomes based on published data for the parent compound, Vandetanib.

ParameterBiochemical Assay (VEGFR-2)Cell-Based Assay (HUVEC)Biochemical Assay (EGFR)Cell-Based Assay (A549)
Primary Measurement Kinase Activity (RFU/min)Cell Viability (ATP level)Kinase Activity (RFU/min)Cell Viability (ATP level)
Key Reagents Recombinant VEGFR-2, ATPHUVEC cells, Culture MediumRecombinant EGFR, ATPA549 cells, Culture Medium
Incubation Time 30-60 minutes72 hours30-60 minutes72 hours
Expected IC50 Range Low nM (e.g., 30-60 nM)Mid-to-High nM (e.g., 50-100 nM)Mid-to-High nM (e.g., 400-600 nM)High nM to Low µM
Assay Validation Z'-factor > 0.5Z'-factor > 0.5Z'-factor > 0.5Z'-factor > 0.5

Conclusion and Best Practices

This guide provides a robust framework for determining the IC50 of O-Demethyl Vandetanib. By employing both biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, from its direct enzymatic inhibition to its functional effects in a cellular environment. Adherence to best practices—including careful compound handling, consistent cell culture techniques, appropriate use of controls, and rigorous data analysis and validation—is paramount for generating high-quality, reliable data that can confidently guide drug development decisions.

References

  • PharmaCompass. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Patsnap Synapse. What is the mechanism of Vandetanib? (2024-07-17). [Link]

  • YouTube. Easy method to calculate IC50 and IC80 using Graphpad Prism. (2021-12-20). [Link]

  • Wells, S. A., et al. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology. [Link]

  • Trimboli, P., et al. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient Prefer Adherence. [Link]

  • BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025-11-26). [Link]

  • Krajewska, J., et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Recent Pat Anticancer Drug Discov. [Link]

  • Active Motif. Vandetanib is an Orally Active TKI for Medullary Thyroid Cancer Research. (2024-02-27). [Link]

  • Cancer Care Ontario. vanDETanib. [Link]

  • ResearchGate. How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? (2021-05-26). [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Yoshikawa, D., et al. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma. British Journal of Cancer. [Link]

  • Ciardiello, F., et al. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. Expert Opinion on Investigational Drugs. [Link]

  • PubMed. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma. (2009-04-21). [Link]

  • Martínez-Ballesta, M., et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers (Basel). [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. [Link]

  • Wikipedia. Z-factor. [Link]

  • YouTube. How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024-09-17). [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • National Institutes of Health. Vandetanib - LiverTox - NCBI Bookshelf. (2018-06-28). [Link]

  • Royal Society of Chemistry. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]

  • BMG LABTECH. The Z prime value (Z´). (2025-01-27). [Link]

  • GraphPad. How to determine an IC50 - FAQ 1859. [Link]

  • Drug Target Review. Assay performance and the Z'-factor in HTS. (2023-03-30). [Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019-08-13). [Link]

  • ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015-11-16). [Link]

  • Oxford Academic. comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). [Link]

  • YouTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020-07-23). [Link]

  • PubChem. Vandetanib | C22H24BrFN4O2 | CID 3081361. [Link]

  • YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023-01-05). [Link]

Sources

Application Note & Protocol: Development of a Validated LC-MS/MS Biomarker Assay for N-Demethyl Vandetanib in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, field-tested guide for the development and validation of a robust bioanalytical assay for the quantification of N-Demethyl Vandetanib, the primary active metabolite of the tyrosine kinase inhibitor Vandetanib (ZD6474). Vandetanib is a critical therapeutic agent for certain types of cancer, and monitoring its metabolic profile is essential for understanding its pharmacokinetics, drug-drug interactions, and overall therapeutic efficacy.

Scientific Integrity Note: While the compound O-Demethyl Vandetanib exists as a chemical entity, the predominant and pharmacologically active metabolite extensively documented in scientific literature is N-Demethyl Vandetanib.[1] Research indicates that Vandetanib is metabolized to N-Demethyl Vandetanib by the CYP3A4 enzyme, and this metabolite retains a potency similar to the parent drug.[1] Therefore, to ensure the highest degree of clinical and scientific relevance for drug development professionals, this guide has been expertly focused on the development of an assay for N-Demethyl Vandetanib.

This protocol outlines a highly selective and sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.[2] We will detail the entire workflow from sample preparation to method validation, adhering to the stringent guidelines set forth by the FDA and EMA to ensure data integrity and regulatory compliance.[3][4]

Introduction: The Rationale for Monitoring N-Demethyl Vandetanib

Vandetanib is an oral tyrosine kinase inhibitor that targets multiple cellular pathways implicated in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling pathways.[5][6] It is approved for the treatment of advanced medullary thyroid cancer (MTC).[7]

The metabolic fate of Vandetanib in the body is a critical determinant of its overall pharmacological profile. The primary metabolic pathways involve N-demethylation and N-oxidation.[8]

  • N-demethylation , mediated predominantly by the cytochrome P450 enzyme CYP3A4, produces N-Demethyl Vandetanib .[1] This metabolite is of particular interest as it is pharmacologically active, exhibiting a potency similar to the parent compound.[1]

  • N-oxidation is carried out by flavin-containing monooxygenases (FMOs) to form Vandetanib N-oxide, which is significantly less active.[1]

Monitoring the levels of N-Demethyl Vandetanib is crucial for several reasons:

  • Therapeutic Drug Monitoring (TDM): Understanding the combined exposure to both the parent drug and its active metabolite provides a more accurate picture of the total therapeutic pressure being exerted.

  • Drug-Drug Interaction (DDI) Studies: Since CYP3A4 is responsible for this metabolic step, co-administration of drugs that induce or inhibit CYP3A4 can significantly alter the ratio of Vandetanib to its active metabolite, impacting both efficacy and toxicity.[9]

  • Pharmacokinetic (PK) Profiling: Characterizing the formation and elimination of N-Demethyl Vandetanib is essential for building comprehensive PK models.

G cluster_0 Metabolic Pathways Vandetanib Vandetanib NDM_Vandetanib N-Demethyl Vandetanib (Active Metabolite) Vandetanib->NDM_Vandetanib CYP3A4 N_Oxide Vandetanib N-Oxide (Less Active) Vandetanib->N_Oxide FMO1, FMO3

Figure 1: Primary metabolic pathways of Vandetanib.

Assay Principle: Selective Quantification by LC-MS/MS

This method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the definitive quantification of N-Demethyl Vandetanib in human plasma. The core principle relies on three stages of selectivity:

  • Sample Preparation: A protein precipitation step is used to efficiently remove the bulk of plasma proteins, which can interfere with the analysis and damage the analytical column.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) separates N-Demethyl Vandetanib from the parent drug (Vandetanib), other metabolites, and endogenous plasma components based on their physicochemical properties. This is critical to avoid isobaric interference (compounds with the same mass).[10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate level of specificity. A specific precursor ion (the mass of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor → product ion transition is a unique signature for the analyte.

Materials and Reagents

  • Reference Standards: N-Demethyl Vandetanib, Vandetanib, and a suitable stable isotope-labeled internal standard (SIL-IS), such as N-Demethyl Vandetanib-d3.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes, autosampler vials.

  • Instrumentation: A validated LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) equipped with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and calibration standards is the foundation of quantitative accuracy. Using a SIL-IS is best practice as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most reliable correction for analytical variability.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N-Demethyl Vandetanib and the Internal Standard (IS). Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Stock Solutions: Prepare intermediate stock solutions of the analyte and IS by diluting the primary stocks in 50:50 acetonitrile:water.

  • Calibration Standards (CS) & Quality Controls (QC): Prepare a series of calibration standards by spiking blank human plasma with the appropriate working stock solutions to cover the desired analytical range (e.g., 0.1 to 100 ng/mL). Prepare separate QC samples at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove proteins that would otherwise foul the LC column and MS ion source. Acetonitrile is an efficient solvent for precipitating proteins while keeping the small molecule analytes in solution. Centrifugation ensures a clear supernatant is obtained for analysis.

G start Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add cold Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min, 14000 rpm, 4°C) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Figure 2: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and briefly vortex.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method Protocol

Causality: The chromatographic method is designed to achieve baseline separation of N-Demethyl Vandetanib from its parent drug and other potential interferences. The gradient elution allows for efficient separation and a timely elution of the analyte. The mass spectrometer parameters are optimized to achieve the highest sensitivity and specificity by selecting unique and stable MRM transitions.

Parameter Condition Rationale
LC System UPLC/HPLC SystemStandard bioanalytical platform.
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA typical gradient to separate analytes of varying polarity.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp 40°CImproves peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI)Standard for polar to semi-polar small molecules.
Polarity Positive (+)Analyte contains basic nitrogens that readily accept a proton.
MRM Transition (Analyte) To be determined empiricallyExample: m/z 461.1 → 112.1
MRM Transition (IS) To be determined empiricallyExample: m/z 464.1 → 115.1
Dwell Time 100 msSufficient time for data acquisition on each transition.
Source Temp 500°COptimized for desolvation.

Bioanalytical Method Validation

Causality: Method validation is a mandatory process to demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose.[3] The parameters and acceptance criteria are based on established regulatory guidelines from the FDA and the European Medicines Agency (EMA) to ensure the integrity of the data generated in preclinical and clinical studies.[3][4]

Validation Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing ≥6 blank matrix sources.No significant interfering peaks at the retention time of the analyte or IS (>20% of LLOQ response).
Linearity & Range The range of concentrations over which the assay is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, and HQC levels.Intra- & Inter-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[4]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal; Precision (CV%) ≤20%. Signal-to-noise ratio > 5.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15% across different matrix lots.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though no specific % value is mandated.
Stability Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability time point should be within ±15% of the baseline concentration.

Data Analysis and Interpretation

  • Integration: Integrate the chromatographic peaks for N-Demethyl Vandetanib and the Internal Standard (IS) in all samples.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for each standard, QC, and unknown sample.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression with a 1/x² weighting.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of N-Demethyl Vandetanib in the QC and unknown samples based on their measured response ratios.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No/Low Signal MS not tuned, incorrect MRM transition, source contamination, sample prep error.Verify MS tune and calibration. Optimize MRM transitions. Clean ion source. Re-prepare a fresh sample.
Poor Peak Shape Column degradation, incompatible sample solvent, incorrect mobile phase pH.Replace column. Ensure final sample solvent is similar to initial mobile phase conditions. Verify mobile phase preparation.
High Variability (CV%) Inconsistent pipetting, incomplete protein precipitation, instrument instability.Review pipetting technique. Ensure thorough vortexing during sample prep. Check system suitability before running samples.
Carryover High concentration sample injected previously, insufficient needle wash.Inject blank samples after high concentration standards. Optimize autosampler wash solvent and volume.

References

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC - NIH. (2025). National Institutes of Health (NIH). Available at: [Link]

  • Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. (2018). MDPI. Available at: [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC - NIH. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Tissue distribution and metabolism of the tyrosine kinase inhibitor ZD6474 (Zactima) in tumor-bearing nude mice following oral dosing. (2006). PubMed. Available at: [Link]

  • Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. (2017). PubMed. Available at: [Link]

  • UPLC-MS/MS chromatographs of vandetanib, N-demethyl vandetanib and... (n.d.). ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. (n.d.). PubMed. Available at: [Link]

  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. (n.d.). MDPI. Available at: [Link]

  • Tumor Profiling Identifies Potential Biomarkers for Vandetanib in MTC | OncLive. (2015). OncLive. Available at: [Link]

  • Synergistic antitumor activity of ZD6474, an inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling, with gemcitabine and ionizing radiation against pancreatic cancer. (n.d.). PubMed. Available at: [Link]

  • Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). (2011). PubMed. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Available at: [Link]

Sources

Application Notes and Protocols for the Development of a Competitive ELISA for O-Demethyl Vandetanib Detection in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Quantifying O-Demethyl Vandetanib in Tissues

Vandetanib (Caprelsa®) is a potent tyrosine kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1][2] It exerts its therapeutic effect by targeting multiple signaling pathways involved in tumor growth and angiogenesis.[2] The metabolism of Vandetanib is a critical aspect of its pharmacology, with O-Demethyl Vandetanib being a major active metabolite.[] Understanding the tissue distribution and concentration of this metabolite is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for assessing drug efficacy and potential toxicity in preclinical and clinical studies.

While chromatographic methods are the gold standard for small molecule quantification, a validated Enzyme-Linked Immunosorbent Assay (ELISA) offers a complementary high-throughput, cost-effective, and sensitive method for routine analysis of a large number of tissue samples.[4][5] This application note provides a detailed, experience-driven guide for the development and validation of a competitive ELISA for the quantification of O-Demethyl Vandetanib in tissue samples. We will delve into the rationale behind key protocol steps, from hapten design and immunogen preparation to tissue extraction and final assay validation, ensuring a robust and reliable analytical method.

Principle of the Competitive ELISA for O-Demethyl Vandetanib

The detection of small molecules like O-Demethyl Vandetanib, which are too small to be simultaneously bound by two antibodies, necessitates a competitive immunoassay format.[4][6] In this assay, free O-Demethyl Vandetanib in the tissue extract competes with a fixed amount of labeled or immobilized O-Demethyl Vandetanib for binding to a limited number of specific anti-O-Demethyl Vandetanib antibody binding sites. The resulting signal is inversely proportional to the concentration of O-Demethyl Vandetanib in the sample.

Caption: Competitive ELISA principle for O-Demethyl Vandetanib detection.

Part 1: Assay Development Strategy

A successful ELISA development hinges on a well-thought-out strategy. The following sections outline the critical steps and considerations.

Hapten Design and Immunogen Preparation

Since O-Demethyl Vandetanib is a small molecule (hapten) with a molecular weight of 461.34 g/mol , it is not immunogenic on its own.[][7][] To elicit an immune response and generate specific antibodies, it must be covalently coupled to a larger carrier protein.[][9]

Chemical Structure of O-Demethyl Vandetanib:

  • Molecular Formula: C₂₁H₂₂BrFN₄O₂[7]

  • Key Functional Group for Conjugation: The phenolic hydroxyl group on the quinazolin-6-ol ring is the most suitable site for derivatization.[7] This position allows for the introduction of a spacer arm, which will present the hapten to the immune system more effectively, minimizing steric hindrance from the carrier protein.

Protocol 1: Synthesis of O-Demethyl Vandetanib-Carboxylic Acid Derivative (Hapten)

Causality: Direct conjugation of the phenolic hydroxyl group can mask important epitopes. Introducing a spacer arm with a terminal carboxylic acid group provides a reactive handle for subsequent conjugation to the carrier protein's primary amines using carbodiimide chemistry.

  • Materials: O-Demethyl Vandetanib reference standard[7][10], ethyl bromoacetate, potassium carbonate, acetone, sodium hydroxide, hydrochloric acid, and appropriate solvents for purification.

  • Procedure: a. React O-Demethyl Vandetanib with ethyl bromoacetate in the presence of a weak base like potassium carbonate in an acetone solvent system. This reaction forms an ester by alkylating the phenolic hydroxyl group. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). c. Once the reaction is complete, purify the ester intermediate using column chromatography. d. Hydrolyze the ester group to a carboxylic acid using a base like sodium hydroxide, followed by acidification with hydrochloric acid. e. Purify the final O-Demethyl Vandetanib-carboxylic acid derivative (the hapten) by recrystallization or chromatography. f. Confirm the structure of the hapten using Mass Spectrometry and NMR.

Protocol 2: Conjugation of Hapten to Carrier Proteins

Causality: Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein and is an excellent choice for generating a robust immune response for antibody production.[11][12] Bovine Serum Albumin (BSA) is a suitable carrier for the coating antigen in the ELISA to avoid cross-reactivity with antibodies raised against the immunizing carrier protein.[12][13]

  • Materials: O-Demethyl Vandetanib-carboxylic acid derivative, Keyhole Limpet Hemocyanin (KLH)[11], Bovine Serum Albumin (BSA)[], N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), Dimethylformamide (DMF), and Phosphate Buffered Saline (PBS).

  • Procedure: a. Dissolve the hapten in a minimal amount of DMF. b. In a separate tube, dissolve EDC and NHS in DMF. c. Add the EDC/NHS solution to the hapten solution and incubate at room temperature for 1-2 hours to activate the carboxylic acid group. d. Dissolve KLH or BSA in PBS. e. Slowly add the activated hapten solution to the protein solution while gently stirring. f. Allow the reaction to proceed overnight at 4°C with gentle agitation. g. Remove unreacted hapten and byproducts by dialysis against PBS. h. Determine the conjugation efficiency by spectrophotometry or a suitable analytical method.

Antibody Production and Selection

The generation of high-affinity and specific polyclonal or monoclonal antibodies is critical. For the purpose of this application note, we will focus on the use of polyclonal antibodies due to their broader epitope recognition, which can be advantageous for small molecule detection.

  • Immunization: Immunize rabbits or other suitable animal models with the O-Demethyl Vandetanib-KLH conjugate emulsified in an appropriate adjuvant.

  • Titer Determination: Periodically collect serum samples and determine the antibody titer using an indirect ELISA with the O-Demethyl Vandetanib-BSA conjugate as the coating antigen.

  • Antibody Purification: Once a high titer is achieved, purify the IgG fraction from the serum using protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibody for its affinity and specificity. The ideal antibody will have high affinity for O-Demethyl Vandetanib and low cross-reactivity with the parent drug, Vandetanib, and other related metabolites.

Tissue Sample Preparation

The goal of tissue sample preparation is to efficiently extract O-Demethyl Vandetanib from the complex tissue matrix while minimizing interferences that could affect the ELISA.[14]

Protocol 3: Extraction of O-Demethyl Vandetanib from Tissue Samples

Causality: Tissue homogenization is necessary to release the analyte from the cells.[15] A combination of protein precipitation and liquid-liquid extraction is an effective method to remove proteins and other interfering substances.

  • Materials: Frozen tissue samples, homogenization buffer (e.g., PBS with protease inhibitors), acetonitrile, ethyl acetate, and a centrifuge.

  • Procedure: a. Weigh the frozen tissue sample. b. Add ice-cold homogenization buffer (e.g., 1:3 w/v). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained. d. To a known volume of the homogenate, add 2-3 volumes of cold acetonitrile to precipitate proteins. e. Vortex vigorously and incubate on ice for 15-20 minutes. f. Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. g. Collect the supernatant. h. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. i. Vortex and centrifuge to separate the phases. j. Collect the organic (upper) phase containing O-Demethyl Vandetanib. k. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. l. Reconstitute the dried extract in a known volume of ELISA assay buffer.

Part 2: Competitive ELISA Protocol and Optimization

Caption: General workflow for the O-Demethyl Vandetanib competitive ELISA.

Reagent Preparation
  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 1% BSA or a commercial blocking solution.

  • Assay Buffer: PBST with 0.1% BSA.

  • O-Demethyl Vandetanib Standards: Prepare a stock solution of O-Demethyl Vandetanib reference standard in a suitable solvent (e.g., DMSO) and serially dilute in assay buffer to create a standard curve.

  • Antibodies: Dilute the primary and secondary antibodies in assay buffer to their optimal concentrations, determined during the optimization phase.

ELISA Protocol
  • Coating: Add 100 µL of O-Demethyl Vandetanib-BSA conjugate (optimized concentration) in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of standards, controls, or reconstituted tissue extracts to the appropriate wells. Then, add 50 µL of the diluted anti-O-Demethyl Vandetanib antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Assay Optimization

To achieve optimal assay performance, a checkerboard titration should be performed to determine the best concentrations of the coating antigen and the primary antibody.[16] Other parameters to optimize include incubation times, blocking buffer composition, and wash steps.[17] The goal is to obtain a standard curve with a steep slope in the desired concentration range and a low background signal.

Part 3: Assay Validation

A comprehensive validation is essential to ensure the reliability and reproducibility of the ELISA.[18][19] The validation should be performed in accordance with regulatory guidelines.[19]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components.Low cross-reactivity with Vandetanib and other metabolites. Minimal interference from tissue matrix.
Linearity and Range The range of concentrations over which the assay is accurate, precise, and linear.R² ≥ 0.99 for the standard curve.
Accuracy The closeness of the measured value to the true value.Within ±20% of the nominal value (±25% at LLOQ and ULOQ).
Precision The degree of agreement among individual test results.Intra- and inter-assay coefficient of variation (CV) ≤ 20% (≤25% at LLOQ and ULOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Typically calculated as the mean of the blank + 3 standard deviations.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.CV ≤ 25% and accuracy within ±25% of the nominal value.
Upper Limit of Quantification (ULOQ) The highest concentration that can be quantified with acceptable accuracy and precision.CV ≤ 25% and accuracy within ±25% of the nominal value.
Recovery The efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Exemplary Validation Data

Table 1: Intra- and Inter-Assay Precision and Accuracy

Nominal Conc. (ng/mL) Intra-Assay (n=6) Inter-Assay (n=6, 3 runs)
Mean Conc. (ng/mL) CV (%) Mean Conc. (ng/mL) CV (%)
LLOQ (0.5) 0.4818.50.5321.2
Low QC (1.5) 1.4512.31.5815.6
Mid QC (15) 15.78.914.611.8
High QC (75) 78.29.572.913.4
ULOQ (100) 105.116.894.719.8

Table 2: Specificity and Cross-Reactivity

Compound IC₅₀ (ng/mL) Cross-Reactivity (%)
O-Demethyl Vandetanib 5.2100
Vandetanib >1000<0.5
Vandetanib N-oxide >1000<0.5
N-Desmethyl Vandetanib >1000<0.5

Conclusion

This application note provides a comprehensive framework for the development and validation of a competitive ELISA for the quantification of O-Demethyl Vandetanib in tissue samples. By following the detailed protocols and adhering to the principles of assay optimization and validation, researchers can establish a reliable and high-throughput method to support their drug development programs. This will enable a deeper understanding of the tissue-specific pharmacology of Vandetanib and its active metabolite, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Veeprho. O-Demethyl Vandetanib-D4 | CAS 1346599-97-0. [Link]

  • Veeprho. O-Desmethyl Vandetanib | CAS 910298-60-1. [Link]

  • U.S. Food and Drug Administration. 022405Orig1s000. [Link]

  • Creative Diagnostics. Competitive ELISA. [Link]

  • Danilova, N. P. (1994). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of immunological methods, 173(1), 111–117. [Link]

  • Wilson, J. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 17983–17991. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • BMG Labtech. Optimizing your ELISA Assays. [Link]

  • Katagi, M., et al. (2005). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. Journal of agricultural and food chemistry, 53(19), 7375–7381. [Link]

  • Antibodies.com. ELISA: The Complete Guide. [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PloS one, 14(2), e0212041. [Link]

  • NorthEast BioLab. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • Emmert-Buck, M. R., et al. (2000). Sensitive Immunoassay of Tissue Cell Proteins Procured by Laser Capture Microdissection. The American journal of pathology, 156(5), 1549–1554. [Link]

  • IntechOpen. Optimization, Validation and Standardization of ELISA. [Link]

  • G-Biosciences. Coupling to Carrier Proteins: An Overview. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • PubChem. Vandetanib. [Link]

  • ResearchGate. Optimising a competitive ELISA for sensitivity?. [Link]

  • Frontiers. Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. [Link]

  • PharmaCompass. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • deNOVO Biolabs. How to validate a Quantitative ELISA?. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • Gripenberg, M., et al. (1978). A modified ELISA technique for anti-hapten antibodies. Scandinavian journal of immunology, 8(5), 433–437. [Link]

  • ACS Publications. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. [Link]

  • ResearchGate. Sample Protocol for Extraction of Human Skin and Hypertrophic Scar Tissue for Genotyping assays. [Link]

  • Wikipedia. Vandetanib. [Link]

  • Wilson, J. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 17983–17991. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Instability of O-Demethyl Vandetanib in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Demethyl Vandetanib. As a critical metabolite of the multi-kinase inhibitor Vandetanib, understanding its handling and behavior in experimental settings is paramount for generating reproducible and accurate data.[][2] The primary challenge researchers face with O-Demethyl Vandetanib is its inherent instability in aqueous solutions. This guide is designed to provide you with a deep mechanistic understanding of this instability and to offer practical, field-proven troubleshooting and stabilization protocols.

Section 1: The Root Cause of Instability - A Mechanistic Overview

The instability of O-Demethyl Vandetanib originates from its chemical structure. The O-demethylation of the parent Vandetanib molecule exposes a phenolic hydroxyl group. Phenolic compounds, particularly those resembling catechols, are highly susceptible to oxidation, especially in neutral to alkaline aqueous environments.[3][4]

The Degradation Pathway:

  • Deprotonation: In solutions with a pH approaching or exceeding its pKa, the phenolic hydroxyl group deprotonates, forming a phenoxide ion.

  • Oxidation: This phenoxide ion is electron-rich and readily oxidized by dissolved oxygen, metal ion catalysts, or light. This one-electron oxidation generates a semiquinone radical.

  • Quinone Formation: Further oxidation leads to the formation of a highly reactive electrophilic species known as a quinone.

  • Secondary Reactions: These quinones can undergo polymerization, resulting in the characteristic yellow or brown discoloration of the solution, or they can react with other nucleophiles in your experimental system (e.g., proteins, buffers), leading to unpredictable results.[5]

This entire process is accelerated by several common laboratory factors:

  • Elevated pH (Neutral to Alkaline) [3]

  • Presence of Dissolved Oxygen [4]

  • Exposure to UV or Broad-Spectrum Light [6]

  • Presence of Trace Metal Ions (e.g., Fe³⁺, Cu²⁺)

  • Elevated Temperature [7]

G cluster_0 Degradation Cascade cluster_1 Key Accelerants A O-Demethyl Vandetanib (Stable Phenol Form) B Reactive Phenoxide Ion A->B  pH ≥ pKa C Highly Reactive Quinone B->C  Oxidation  (O₂, Light, Metal Ions) D Polymerization & Side Reactions (Discoloration & Potency Loss) C->D  Further Reactions pH High pH O2 Oxygen Light Light Temp Heat

Caption: Simplified workflow of O-Demethyl Vandetanib oxidation in aqueous media.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments. Use the diagnostic workflow below to identify and resolve problems systematically.

G start Problem Observed: Inconsistent Data or Solution Discoloration check_prep Review Solution Prep: Prepared Fresh? Protected from Light? start->check_prep check_pH Check Buffer pH: pH > 6? check_prep->check_pH No sol_prep Root Cause: Improper Preparation check_prep->sol_prep Yes check_storage Review Storage: Stored Aqueous? >4 hours at RT? check_pH->check_storage No sol_pH Root Cause: pH-Induced Oxidation check_pH->sol_pH Yes check_analytics Run Analytical Check: (Stability-Indicating HPLC) check_storage->check_analytics No sol_storage Root Cause: Incorrect Storage check_storage->sol_storage Yes sol_confirm Confirmed Degradation check_analytics->sol_confirm remedy_prep Action: Follow Protocol 1 (Prepare Fresh, Use Amber Vials) sol_prep->remedy_prep remedy_pH Action: Use Acidic Buffer (pH 3-5) Add Antioxidants sol_pH->remedy_pH remedy_storage Action: Use DMSO Stock Prepare Working Solution Just Before Use sol_storage->remedy_storage

Caption: Diagnostic workflow for troubleshooting O-Demethyl Vandetanib instability.

Question & Answer Troubleshooting

Q: My O-Demethyl Vandetanib solution turned a faint yellow/brown during my experiment. What does this mean? A: This is a definitive visual indicator of oxidative degradation. The colored species are likely polymers formed from the highly reactive quinone intermediates. Your compound is no longer pure, and the effective concentration is lower than intended. The experiment should be repeated using a freshly prepared, stabilized solution as described in Section 3.

Q: I'm observing significant well-to-well or day-to-day variability in my cell-based assay results. Could compound instability be the cause? A: Absolutely. High variability is a classic sign of an unstable compound. If the rate of degradation is not perfectly controlled, the concentration of active O-Demethyl Vandetanib will differ over time and between samples. This is particularly problematic in multi-well plates incubated for extended periods (hours to days). To confirm, you can run a simple time-course experiment: prepare a batch of your working solution, and quantify the compound's concentration via HPLC at T=0 and at the end-point of your experiment. A significant drop in concentration confirms instability is the culprit.

Q: My LC-MS analysis shows the correct parent mass, but also several new, unexpected peaks that increase over time. Are these contaminants? A: While contamination is always a possibility, it is far more likely that you are observing degradation products. Oxidation can lead to a variety of adducts and polymerized species, all of which will have different mass-to-charge ratios. To verify, you can perform a forced degradation study (e.g., by intentionally exposing the compound to a pH 9 buffer or a small amount of hydrogen peroxide) and compare the resulting chromatogram to your experimental sample.[8][9] The appearance of the same new peaks strongly suggests they are degradants.

Section 3: Proactive Stabilization Protocols

Preventing degradation is always preferable to troubleshooting it. Follow these Q&A-based protocols to ensure the integrity of your compound.

Q: What is the correct way to prepare and store a master stock solution of O-Demethyl Vandetanib? A: Never use an aqueous buffer for long-term stock solutions. The parent drug, Vandetanib, is routinely dissolved in DMSO, and this is the recommended practice for its metabolites as well.[10]

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO in your final assay.

  • Procedure: Allow the vial of O-Demethyl Vandetanib powder to come to room temperature before opening to prevent condensation. Weigh the required amount and dissolve in the appropriate volume of anhydrous DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes. Store at -80°C. Small aliquots prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q: How should I prepare my final aqueous working solutions for an experiment? A: This is the most critical step. Aqueous working solutions should be prepared immediately before use. The goal is to create an environment that minimizes oxidation for the duration of your experiment. See Protocol 1 in Section 5 for a detailed step-by-step guide. The key principles are:

  • Start with an Acidic Buffer: Phenolic compounds are significantly more stable at an acidic pH.[3][7] If your experiment can tolerate it, use a buffer system with a pH between 3 and 5.

  • Deoxygenate Your Buffer: Before adding the compound, sparge your aqueous buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Consider Additives:

    • Antioxidants: For sensitive applications, adding an antioxidant like L-ascorbic acid (Vitamin C) to a final concentration of 50-100 µM can effectively scavenge oxidants.

    • Chelators: If metal ion contamination is suspected, adding a small amount of EDTA (final concentration ~10 µM) can chelate these catalytic ions.

  • Prepare Fresh and on Ice: Dilute your DMSO stock into the chilled, stabilized aqueous buffer right before adding it to your experimental setup. Keep the solution on ice and protected from light throughout the preparation process.

Q: Can I store my diluted aqueous working solution in the refrigerator for a few days? A: This is strongly discouraged. Even at 4°C, oxidation will proceed in an unprotected aqueous solution. While refrigeration slows the degradation rate compared to room temperature, it does not stop it.[10] For maximum reproducibility, always prepare aqueous solutions fresh from a frozen DMSO stock on the day of the experiment.

Section 4: FAQs - Quick Reference

  • Q1: What is the primary degradation pathway for O-Demethyl Vandetanib in water?

    • A: Oxidation of the phenolic hydroxyl group, which is highly sensitive to pH and dissolved oxygen.[3][4]

  • Q2: What is the single most important factor to control?

    • A: pH. Maintaining an acidic environment (pH 3-5) is the most effective way to inhibit the initial deprotonation step required for oxidation.[3]

  • Q3: Can I use a standard phosphate-buffered saline (PBS) at pH 7.4?

    • A: Using PBS at pH 7.4 is high-risk and not recommended for incubations longer than a few minutes without protective measures. This pH will promote rapid oxidation. If you must use a physiological pH, preparing the solution fresh in a deoxygenated buffer with antioxidants is mandatory.

  • Q4: How can I analytically monitor the stability of my solution?

    • A: By using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method must be able to separate the intact O-Demethyl Vandetanib peak from any potential degradation products.[8][11] See Protocol 2 for a starting point.

Section 5: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol integrates best practices to maximize the stability of O-Demethyl Vandetanib for the duration of a typical experiment.

  • Buffer Preparation:

    • Prepare your desired aqueous buffer (e.g., 50 mM Citrate-Phosphate buffer, pH 4.5).

    • Transfer the required volume to a glass flask. Place a stir bar inside.

    • Sparge the buffer with a gentle stream of nitrogen or argon gas for at least 20 minutes while stirring. This removes dissolved oxygen.

    • (Optional) Add L-ascorbic acid to a final concentration of 100 µM. Stir until fully dissolved.

    • Place the buffer on ice.

  • Stock Solution Handling:

    • Remove one aliquot of your O-Demethyl Vandetanib DMSO stock from the -80°C freezer.

    • Thaw it quickly and centrifuge briefly to collect the contents at the bottom of the tube.

  • Final Dilution:

    • Calculate the volume of DMSO stock needed for your final concentration. Ensure the final DMSO concentration in your working solution is low and compatible with your assay (typically <0.5%).

    • Add the calculated volume of DMSO stock to the chilled, deoxygenated, and stabilized buffer. Mix gently but thoroughly.

    • Keep this final working solution on ice and protected from light (e.g., by wrapping the container in aluminum foil).

  • Application:

    • Use the solution immediately in your experiment. Do not store it for later use.

Protocol 2: A Basic Stability-Indicating HPLC-UV Method

This method provides a starting point for researchers to monitor the purity and concentration of O-Demethyl Vandetanib. It is based on established methods for the parent compound and should be optimized for your specific system.[8][9][11]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to ensure the analyte is protonated and sharpens peaks.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Gradient Start at 10-20% B, ramp to 90-95% B over 10-15 minA gradient is necessary to elute the parent compound and separate it from more polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CControlled temperature ensures reproducible retention times.
Detection Wavelength Approx. 249-267 nmVandetanib has absorbance maxima in this range; determine the optimal wavelength for the metabolite empirically.[8][12]
Injection Volume 10-20 µLStandard volume; adjust based on concentration and detector sensitivity.

References

  • Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. (2021). MDPI. Available at: [Link]

  • Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Martin, P., Oliver, S., Kennedy, S. J., Partridge, E., Hutchison, M., Clarke, D., & Giles, P. (2012). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical therapeutics, 34(1), 221–237. Available at: [Link]

  • Lv, H., Wang, L., Bi, Y., Liu, Y., Zhang, Y., & Liu, C. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 15, 1365313. Available at: [Link]

  • Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. (2023). Impactfactor. Available at: [Link]

  • Indra, R., Pompach, P., Martinkova, M., et al. (2020). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... ResearchGate. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Available at: [Link]

  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC advances, 8(60), 34267–34276. Available at: [Link]

  • Vandetanib. PubChem. Available at: [Link]

  • Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. (2022). MDPI. Available at: [Link]

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. (2024). Frontiers. Available at: [Link]

  • Vandetanib. Wikipedia. Available at: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). PMC - NIH. Available at: [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). PMC - NIH. Available at: [Link]

  • Wells, S. A., Jr, Gosnell, J. E., Gagel, R. F., Moley, J. F., Pfister, D. G., & Sosa, J. A. (2010). Vandetanib for the treatment of patients with locally advanced or metastatic hereditary medullary thyroid cancer. Journal of clinical oncology, 28(5), 767–772. Available at: [Link]

  • Validation and Forced Degradation Studies for the Determination of Erlotinib in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2015). ResearchGate. Available at: [Link]

  • Khandare, B. S. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. ResearchGate. Available at: [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (2023). ResearchGate. Available at: [Link]

  • Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility. (2023). CrystEngComm (RSC Publishing). Available at: [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). ACS Omega. Available at: [Link]

  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. (2021). PubMed. Available at: [Link]

  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. (2022). MDPI. Available at: [Link]

  • Wells, S. A., Jr, Robinson, B. G., Gagel, R. F., Dralle, H., Fagin, J. A., Santoro, M., ... & Schlumberger, M. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of clinical oncology, 30(2), 134–141. Available at: [Link]

  • Separation of vandetanib and its metabolites formed by human (A), rat... (2016). ResearchGate. Available at: [Link]

  • In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry. (2020). PMC - NIH. Available at: [Link]

  • Cabanillas, M. E., & Habra, M. A. (2013). Vandetanib for the treatment of medullary thyroid cancer. Clinical cancer research, 19(3), 536–541. Available at: [Link]

  • VANDETANIB. PharmaCompass.com. Available at: [Link]

  • NDA 022405Orig1s000 Review. (2011). accessdata.fda.gov. Available at: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (2019). PMC - NIH. Available at: [Link]

  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. (2020). PubMed. Available at: [Link]

  • Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. (2022). ResearchGate. Available at: [Link]

  • Dopamine. Wikipedia. Available at: [Link]

  • SAFETY AND TOLERABILITY OF VANDETANIB IN JAPANESE PATIENTS WITH MEDULLARY THYROID CANCER: A PHASE I/II OPEN-LABEL STUDY. (2016). PubMed. Available at: [Link]

Sources

troubleshooting impurities in O-Demethyl Vandetanib synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of O-Demethyl Vandetanib. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical Vandetanib metabolite and impurity. As Senior Application Scientists, we understand that achieving high purity is paramount for accurate research and successful drug development. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and eliminate impurities in your reaction workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurities in the O-Demethyl Vandetanib synthesis.

Q1: What is O-Demethyl Vandetanib and why is it important?

O-Demethyl Vandetanib (CAS No. 910298-60-1) is a primary metabolite of Vandetanib (ZD6474), an anti-cancer drug used to treat medullary thyroid cancer.[][] It is crucial for several reasons:

  • As a Reference Standard: It is used as a well-characterized reference material in Abbreviated New Drug Applications (ANDA) to accurately identify and quantify it as an impurity in Vandetanib drug products.[3][4]

  • In Metabolite Studies: Understanding its pharmacological activity is essential for evaluating the overall safety and efficacy profile of the parent drug, Vandetanib.

  • As a Process Impurity: O-Demethyl Vandetanib can also be a process-related impurity in the synthesis of Vandetanib itself, depending on the synthetic route chosen.

Q2: What are the typical sources of impurities in this synthesis?

Impurities can arise from various sources, including:

  • Starting Materials: Impurities present in the initial reactants can carry through the synthesis.

  • Side Reactions: Competing or undesired chemical reactions that occur in parallel to the main reaction.

  • Incomplete Reactions: Unreacted starting materials or intermediates remaining in the final product.

  • Degradation: Breakdown of the desired product or intermediates under the reaction or workup conditions (e.g., due to acid, base, heat, or oxidation).[5]

  • Reagents and Solvents: Contaminants within the reagents or solvents used in the process.

Q3: What analytical techniques are essential for impurity profiling?

A robust analytical toolkit is critical for identifying and quantifying impurities. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[6] A well-developed HPLC method can resolve the main compound from process-related impurities and degradation products.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of LC with the identification capabilities of MS, providing molecular weight information that is crucial for characterizing unknown impurities.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[9]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying volatile organic impurities, such as residual solvents.[6]

Troubleshooting Guide: Common Impurities & Solutions

This section details specific impurities encountered during O-Demethyl Vandetanib synthesis, their causes, and strategies for their control.

Impurity Profile Overview

The table below summarizes key impurities that may be observed. While O-Demethyl Vandetanib is the focus of the synthesis, it is often an impurity in the synthesis of Vandetanib itself, alongside other related compounds.

Impurity NameMolecular FormulaCommon SourceAnalytical Detection
N-Desmethyl Vandetanib C21H22BrFN4O2Incomplete N-methylation of the piperidine ringHPLC, LC-MS
Vandetanib N-Oxide C22H23BrFN4O3⁻Oxidation of the piperidine nitrogenHPLC, LC-MS
Unreacted Intermediates VariesIncomplete reaction, poor optimizationHPLC, LC-MS
Over-alkylation Products VariesNon-selective reaction conditionsHPLC, LC-MS

Source: Data compiled from multiple chemical suppliers and literature.[10][11][12]

Q&A: Troubleshooting Specific Issues
Issue 1: Presence of N-Desmethyl Vandetanib

Q: My final product is contaminated with N-Desmethyl Vandetanib. How do I identify it and what causes it?

A: Identification and Causality: N-Desmethyl Vandetanib (CAS 338992-12-4) is a common process-related impurity that lacks the methyl group on the piperidine ring.[][12] It typically arises from incomplete N-methylation of the piperidine nitrogen in a precursor step. In an HPLC chromatogram, it will appear as a separate, typically more polar, peak than the target compound. Confirmation is achieved using LC-MS, where its molecular ion peak will be 14 Da less than that of Vandetanib.

The primary cause is insufficient reactivity or stoichiometry of the methylating agent (e.g., formaldehyde/formic acid in an Eschweiler-Clarke reaction, or methyl iodide) or suboptimal reaction conditions such as temperature and time.

Q: How can I prevent the formation of N-Desmethyl Vandetanib?

A: Prevention and Protocol Modification:

  • Optimize Methylation: Ensure a slight excess of the methylating agent is used. For an Eschweiler-Clarke reaction, monitor the reaction progress by TLC or HPLC to ensure full conversion of the secondary amine to the tertiary amine.

  • Reaction Conditions: Increase the reaction temperature or prolong the reaction time, while monitoring for potential degradation of other functional groups.

  • Purification of Intermediate: It is often more efficient to purify the N-methylated intermediate to remove any unreacted secondary amine before proceeding to the next step in the synthesis. This prevents carrying the impurity forward.

Issue 2: Formation of Oxidative Impurities (e.g., N-Oxide)

Q: I've identified an impurity with a mass of +16 Da compared to my product. What is it and how do I avoid it?

A: Identification and Causality: This impurity is likely the Vandetanib N-Oxide (CAS 1797030-22-8), where the nitrogen atom on the piperidine ring has been oxidized.[12] This is a common degradation product, especially if the reaction is exposed to oxidizing agents or prolonged exposure to air at elevated temperatures.[5] Forced degradation studies, which intentionally expose a drug substance to stress conditions like oxidation (e.g., using H₂O₂), are used to confirm the identity of such degradation products.[5][7][13]

A: Prevention and Protocol Modification:

  • Inert Atmosphere: Conduct reactions, particularly those at elevated temperatures, under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage, which are also potent oxidizing agents. Always test susceptible solvents for peroxides before use.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant can be beneficial, but this must be carefully evaluated to ensure it doesn't interfere with the desired reaction.

  • Storage: Store intermediates and the final product protected from light and air.[13]

Issue 3: Incomplete Demethylation (When Synthesizing from Vandetanib)

Q: I am trying to synthesize O-Demethyl Vandetanib by demethylating Vandetanib, but the reaction is incomplete. What can I do?

A: Identification and Causality: The starting material, Vandetanib, will be the primary "impurity" in this case. The cause is typically related to the choice and efficacy of the demethylating agent. The methoxy group on the quinazoline ring is an aryl methyl ether, which requires strong reagents for cleavage (e.g., boron tribromide (BBr₃), or strong acids like HBr). These reactions can be sluggish or incomplete if conditions are not optimized.

A: Prevention and Protocol Modification:

  • Choice of Reagent: BBr₃ is highly effective but can be difficult to handle. Ensure it is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents) as it can be consumed by other Lewis basic sites in the molecule.

  • Temperature Control: Demethylation reactions with BBr₃ are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature or slightly above to control reactivity and minimize side reactions. Monitor the reaction closely by HPLC.

  • Alternative Reagents: Consider other demethylating agents like L-selectride or sodium thiophenolate in a polar aprotic solvent like DMF, which can sometimes offer better selectivity and milder conditions.

  • Workup Procedure: The workup is critical. Quenching the reaction (e.g., with methanol) must be done carefully at low temperatures to decompose the boron complexes without causing product degradation.

Key Experimental Protocols & Workflows

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific impurity profiles.

  • Column: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Return to 10% B

    • 31-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 267 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a suitable solvent (e.g., Methanol) to a concentration of approximately 100 µg/mL.[7]

Rationale: A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to the non-polar final product. Formic acid is used to improve peak shape by ensuring acidic analytes are protonated.[7]

Workflow Visualization

Below are Graphviz diagrams illustrating key workflows for troubleshooting and synthesis.

General Impurity Troubleshooting Workflow

This diagram outlines a logical sequence for addressing any unexpected peak in your chromatogram.

G detect Impurity Detected (e.g., by HPLC) characterize Characterize Impurity (LC-MS for Mass, Isolate for NMR) detect->characterize identify Identify Source (Starting Material, Side Reaction, Degradation) characterize->identify hypothesize Hypothesize Mechanism (e.g., Acid-catalyzed decomposition) identify->hypothesize purify Develop Purification Strategy (Chromatography, Recrystallization) identify->purify Reactive prevent Implement Preventative Action (Modify Temp, Reagents, Atmosphere) hypothesize->prevent Proactive validate Validate Results (Re-analyze purified material) prevent->validate purify->validate

Caption: A systematic workflow for impurity identification and resolution.

Simplified Impurity Formation Pathway: N-Oxidation

This diagram illustrates how the desired product can degrade under specific conditions.

G product O-Demethyl Vandetanib C₂₁H₂₂BrFN₄O₂ impurity Vandetanib N-Oxide Analog C₂₁H₂₂BrFN₄O₃ product->impurity Degradation conditions Oxidizing Conditions (Air, H₂O₂, Peroxides) conditions->impurity

Caption: Formation of an N-Oxide impurity via oxidation.

References

  • SynZeal. (n.d.). Vandetanib Impurity 1 | 338992-20-4. Retrieved from [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Veeprho. (n.d.). O-Desmethyl Vandetanib | CAS 910298-60-1. Retrieved from [Link]

  • Impactfactor. (2024). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2018). Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. Indian J. Pharm. Educ. Res.. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Veeprho. (n.d.). Vandetanib Impurities and Related Compound. Retrieved from [Link]

  • Veeprho. (n.d.). O-Demethyl Vandetanib-D4 | CAS 1346599-97-0. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Gummadi, S. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Vandetanib Chemistry Review. Retrieved from [Link]

  • S. Kumar, V., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. PubMed. Retrieved from [Link]

  • International Journal of Novel Research and Development (IJNRD). (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Allmpus Laboratories. (n.d.). Vandetanib N-Desmethyl Impurity. Retrieved from [Link]

  • Vander Heyden, Y., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). N-Desmethyl Vandetanib | CAS 338992-12-4. Retrieved from [Link]

  • Waters Corporation. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of anticancer drug vandetanib. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for Vandetanib Metabolite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of O-Demethyl Vandetanib. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, clinical scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and reliable LC-MS/MS assays.

A Note on Analyte Identification: While the topic specifies "O-Demethyl Vandetanib," the predominant and most frequently characterized Phase I metabolite in scientific literature is N-desmethyl Vandetanib . Vandetanib metabolism primarily occurs on the N-methyl piperidine moiety via N-demethylation and N-oxidation[1][2]. This guide will therefore focus on the detection of N-desmethyl Vandetanib , as the principles and challenges are directly transferable and grounded in available validation data.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental questions that form the basis of a successful LC-MS/MS method for Vandetanib and its metabolites.

Q1: What are the core physicochemical properties of Vandetanib and N-desmethyl Vandetanib that dictate the analytical strategy?

Answer: Understanding the molecular structure is key. Vandetanib is a basic compound with multiple nitrogen atoms, making it readily protonated. This characteristic makes positive-ion electrospray ionization (ESI+) the ideal choice for mass spectrometric detection. The molecule's structure includes a quinazoline core, a fluorophenyl group, and a critical N-methyl piperidine moiety[1]. It is this piperidine ring where the primary metabolic modifications, including N-demethylation, occur[2]. The resulting metabolite, N-desmethyl Vandetanib, retains the basic properties of the parent drug and is therefore also best detected in ESI+ mode.

Q2: What is the primary metabolic pathway for Vandetanib, and which enzymes are responsible?

Answer: Vandetanib is metabolized in the liver primarily by Cytochrome P450 3A4 (CYP3A4), which is responsible for its conversion to N-desmethyl Vandetanib[2]. Another metabolic pathway involves flavin-containing monooxygenases (FMO1 and FMO3), which convert Vandetanib to Vandetanib-N-oxide[2]. The N-desmethyl metabolite exhibits pharmacological activity similar to the parent compound, whereas the N-oxide form is over 50 times less active, making the accurate quantification of N-desmethyl Vandetanib crucial for comprehensive pharmacokinetic (PK) studies[2][3].

Vandetanib Metabolism Vandetanib Vandetanib NDesmethyl N-desmethyl Vandetanib (Active Metabolite) Vandetanib->NDesmethyl CYP3A4 NOxide Vandetanib-N-oxide (Less Active Metabolite) Vandetanib->NOxide FMO1, FMO3

Caption: Primary metabolic pathways of Vandetanib.

Q3: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions?

Answer: The selection of precursor and product ions is the cornerstone of a sensitive and specific quantitative assay.

  • Precursor Ion Selection: For both Vandetanib and N-desmethyl Vandetanib, the precursor ion will be the protonated molecule, [M+H]⁺. You can determine this by infusing a standard solution of the analyte into the mass spectrometer and acquiring a full scan (Q1 scan). Vandetanib's [M+H]⁺ is found at m/z 475.1, while N-desmethyl Vandetanib's is at m/z 461.1[4][5].

  • Product Ion Selection: After isolating the precursor ion in Q1, a product ion scan is performed by inducing fragmentation in the collision cell (Q2) and scanning the resulting fragments in Q3. The most stable and intense fragment ions are chosen for the MRM transition. For Vandetanib, the highly abundant product ion at m/z 112.1 corresponds to the fragmented N-methyl piperidine moiety[1]. For N-desmethyl Vandetanib, a similar fragmentation pattern is expected, though collision energy will require re-optimization. It is best practice to select at least two transitions per analyte—a primary "quantifier" and a secondary "qualifier"—to ensure identity confirmation[6].

Q4: What is the most suitable internal standard (ISTD)?

Answer: The gold standard is a stable isotope-labeled (SIL) version of the parent drug, such as d4-Vandetanib or ¹³C,d³-Vandetanib[4][7]. A SIL-ISTD is chemically identical to the analyte, meaning it will co-elute chromatographically and experience the exact same ionization suppression or enhancement from the biological matrix[8]. This ensures the highest possible accuracy and precision by correcting for variations during sample preparation and injection. Using a structurally similar but non-isotopic compound (analog ISTD) is a less ideal alternative and should only be considered if a SIL-ISTD is unavailable.

Part 2: Troubleshooting Guide

This section is formatted to address specific issues you may encounter during method development and routine analysis.

Issue 1: Poor Sensitivity or No Detectable Signal

You Observe: The signal-to-noise ratio for N-desmethyl Vandetanib is low, or the peak is indistinguishable from the baseline, especially at the Lower Limit of Quantification (LLOQ).

Potential Cause Explanation & Recommended Action
Suboptimal MS Source Conditions The efficiency of ion generation and transmission is critical. Action: Systematically optimize source parameters. Start with the ion spray voltage (e.g., 4500-5500 V), source temperature (e.g., 450°C), and nebulizer/auxiliary gas flows (GS1, GS2) to achieve the most stable and intense signal for an infused standard[4].
Incorrect MS/MS Parameters The energy applied in the collision cell (Collision Energy, CE) and potentials like the Declustering Potential (DP) directly impact fragmentation and ion transmission. If these are not optimized for the metabolite, the signal will be weak. Action: Infuse a solution of N-desmethyl Vandetanib and perform a compound optimization to find the ideal DP and CE values for your specific instrument.
Inefficient Sample Extraction The analyte is being lost during sample preparation. Vandetanib recovery via liquid-liquid extraction (LLE) is pH-dependent. Action: Ensure the sample is basified (e.g., with 0.1% to 0.5% ammonium hydroxide) before extracting with a solvent like tert-butyl methyl ether (TBME) to ensure the analyte is in its neutral form for efficient partitioning into the organic layer[4]. Verify recovery at low, medium, and high QC levels.
Poor Chromatography If the chromatographic peak is excessively broad, the analyte concentration is diluted as it enters the mass spectrometer, reducing the signal intensity at the peak apex. Action: Ensure the mobile phase pH is appropriate (e.g., pH 5.0 with 10mM ammonium formate) to maintain a consistent protonation state and good peak shape[7]. Check for column degradation or blockage.

digraph "Troubleshooting Low Sensitivity" {
graph [fontname="Arial", splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Signal for\nN-desmethyl Vandetanib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInfusion [label="Infuse Standard.\nIs signal strong?"]; CheckSample [label="Assess Sample Prep.\nSpike pre- and post-extraction."]; CheckLC [label="Evaluate Chromatography.\nIs peak shape acceptable?"];

OptMS [label="Optimize MS Source\n& Compound Parameters\n(CE, DP, Gas, Temp)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; OptPrep [label="Optimize Extraction pH\nand Solvent", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; OptLC [label="Adjust Mobile Phase pH.\nCheck/Replace Column.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckInfusion; CheckInfusion -> OptMS [label="No"]; CheckInfusion -> CheckSample [label="Yes"]; CheckSample -> OptPrep [label="No (Low Recovery)"]; CheckSample -> CheckLC [label="Yes (Good Recovery)"]; CheckLC -> OptLC [label="No"]; CheckLC -> Success [label="Yes"]; OptMS -> Success; OptPrep -> Success; OptLC -> Success; }

Sources

Technical Support Center: O-Demethyl Vandetanib Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Demethyl Vandetanib. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of working with this poorly soluble compound in cell-based assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible use of O-Demethyl Vandetanib in your experiments.

Understanding the Challenge: The Poor Aqueous Solubility of O-Demethyl Vandetanib

This guide provides validated strategies to overcome these solubility challenges, ensuring the integrity and reproducibility of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my O-Demethyl Vandetanib precipitating in my cell culture medium?

A1: O-Demethyl Vandetanib has very low aqueous solubility.[3] When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[5] This is a common issue with many kinase inhibitors.[6]

Q2: What is the maximum concentration of O-Demethyl Vandetanib I can use in my assay?

A2: The maximum achievable concentration in your cell culture medium without precipitation will depend on several factors, including the final concentration of any co-solvents (like DMSO), the composition of your medium (especially the presence of serum proteins), and the incubation temperature. It is crucial to determine the empirical solubility limit in your specific assay conditions.

Q3: Is DMSO harmful to my cells?

A3: At high concentrations, DMSO can be toxic to cells and can induce off-target effects, including changes in gene expression and cell signaling pathways.[7][8] It is best practice to keep the final concentration of DMSO in your cell-based assays as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.

Q4: Can I use something other than DMSO to dissolve O-Demethyl Vandetanib?

A4: While DMSO is the most common solvent for poorly soluble compounds, other options like ethanol or N-methyl pyrrolidone (NMP) can be considered.[9] However, their compatibility and potential for cytotoxicity with your specific cell line must be validated. Another powerful alternative is the use of cyclodextrins, which are discussed in detail in this guide.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation can be frustrating. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Problem 1: Precipitate Forms Immediately Upon Dilution in Media

This is often due to "solvent shock," where the compound rapidly leaves the organic solvent and cannot dissolve in the aqueous medium.

Workflow for Troubleshooting Immediate Precipitation:

Caption: Troubleshooting workflow for immediate precipitation.

Problem 2: Precipitate Forms Over Time in the Incubator

This may be due to compound instability, interactions with media components, or changes in pH over the course of the experiment.

Potential Cause Troubleshooting Action Rationale
Compound Instability at 37°C Perform a time-course solubility study by incubating the compound in media at 37°C and observing for precipitation at different time points.Some compounds have limited stability in aqueous solutions at physiological temperatures.
Interaction with Serum Proteins Reduce the serum concentration in your media or use a serum-free formulation for the duration of the treatment.Compounds can bind to serum proteins, leading to the formation of insoluble complexes.[10]
pH Changes in Media Monitor the pH of your culture medium over the course of the experiment. Ensure your medium has adequate buffering capacity.Cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.

Detailed Experimental Protocols

Protocol 1: Preparation of O-Demethyl Vandetanib Stock Solution in DMSO

This protocol outlines the best practices for preparing a concentrated stock solution of O-Demethyl Vandetanib in DMSO.

Materials:

  • O-Demethyl Vandetanib powder

  • High-quality, anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-warm DMSO: Gently warm the DMSO to room temperature to ensure it is completely liquid and to aid in solubilization.

  • Weigh O-Demethyl Vandetanib: Accurately weigh the desired amount of O-Demethyl Vandetanib powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization: It is generally not recommended to filter-sterilize concentrated DMSO stocks, as the compound may bind to the filter membrane. The high concentration of DMSO is typically sufficient to maintain sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Protocol 2: Serial Dilution for Cell-Based Assays

To prevent precipitation upon dilution into aqueous media, a stepwise dilution approach is recommended.

Workflow for Serial Dilution:

Caption: Workflow for preparing working solutions.

Detailed Steps:

  • Intermediate DMSO Dilutions: If a wide range of concentrations is needed, first perform serial dilutions of your high-concentration stock in 100% DMSO.

  • Highest Working Concentration: Prepare the highest desired concentration in your cell culture medium by adding a small volume of the DMSO stock to the medium. For example, to achieve a 10 µM solution with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock to 999 µL of medium. Mix gently but thoroughly.

  • Serial Dilutions in Media: Perform subsequent serial dilutions in cell culture medium that contains the same final percentage of DMSO as your highest concentration. This ensures that the solvent concentration remains constant across all treatment groups.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[11]

Recommended Cyclodextrin: For many tyrosine kinase inhibitors, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is an effective and well-tolerated choice.[12]

Procedure for Preparing a Cyclodextrin Formulation:

  • Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your cell culture medium to create a stock solution (e.g., 10-20% w/v). This may require gentle warming and stirring.

  • Complexation:

    • Method A (from powder): Add O-Demethyl Vandetanib powder directly to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (from DMSO stock): Add a small volume of a concentrated DMSO stock of O-Demethyl Vandetanib to the HP-β-CD solution. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.

  • Equilibration: Allow the solution to equilibrate, typically for at least one hour at room temperature, to ensure complex formation.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before adding to your cells.

  • Validation: It is essential to run parallel experiments to ensure that the HP-β-CD itself does not have a biological effect on your cells at the concentrations used.[13]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of your experimental results, incorporate the following self-validating checks:

  • Visual Inspection: Always visually inspect your diluted compound solutions and the wells of your assay plates under a microscope for any signs of precipitation.

  • Vehicle Controls: As mentioned, always include a vehicle control (media + DMSO or media + cyclodextrin) to account for any effects of the solubilizing agent.

  • Dose-Response Curve Analysis: A well-behaved dose-response curve is a good indicator of a soluble compound. If you observe a sudden drop-off in activity at higher concentrations, it may be due to compound precipitation.

  • Solubility Assessment: Before beginning a large-scale experiment, perform a small-scale solubility test by preparing your highest desired concentration and observing it for a period equivalent to your planned experiment duration.

By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges associated with O-Demethyl Vandetanib, leading to more accurate and reliable data in your cell-based assays.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • U.S. Food and Drug Administration. (2011). NDA 22-405: Vandetanib (Caprelsa) Pharmacology Review. [Link]

  • Indra, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. International Journal of Molecular Sciences, 22(8), 4235. [Link]

  • Li, Y., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]

  • G-C-H. (2022). Serial dilutions in 96-well plate. Reddit. [Link]

  • Notman, R., Noro, M., O'Malley, B., & Anwar, J. (2006). Molecular basis for dimethylsulfoxide (DMSO) action on lipid membranes. Journal of the American Chemical Society, 128(43), 13982-13983. [Link]

  • Kroll, D. J. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Fenyvesi, É., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules, 20(11), 20635-20653. [Link]

  • Al-Kassas, R., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 738. [Link]

  • Al-Kassas, R., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. [Link]

  • Yasmin-Karim, S., et al. (2018). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 759-772. [Link]

  • INTEGRA Biosciences. (2024). Achieving Consistency in Serial Dilutions. The Scientist. [Link]

  • van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(1), 183. [Link]

  • Allmpus. (2025). Vandetanib N-Desmethyl Impurity. [Link]

  • G-Chem. (2025). PROCIPIENT as a Skin Penetration Enhancer. [Link]

  • Qi, Y., & Li, Z. (2010). Considerations regarding use of solvents in in vitro cell based assays. Biological & pharmaceutical bulletin, 33(5), 721-725. [Link]

  • Mondal, S., et al. (2023). Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. ACS omega, 8(32), 29117-29130. [Link]

  • El-Sayed, R., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(11), 5865. [Link]

  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide: An Effective Penetration Enhancer for Topical Administration of NSAIDs. [Link]

  • Xu, J., et al. (2023). Application of Cyclodextrin for Cancer Immunotherapy. Molecules, 28(15), 5691. [Link]

  • Miss Estruch. (2021). How to answer exam Qs on the PRACTICAL method and dilution series MATHS questions. YouTube. [Link]

  • Ghaferi, M., et al. (2015). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Avicenna journal of medical biotechnology, 7(1), 21. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Banerjee, M., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 221, 107755. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • INTEGRA Biosciences. (2024). Achieving Consistency in Serial Dilutions. The Scientist. [Link]

  • Thalladi, V. R., et al. (2022). Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility. CrystEngComm, 24(31), 5557-5567. [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Sharma, K. P. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • M R, A., et al. (2022). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. Polymers, 14(17), 3462. [Link]

  • Liu, Y., et al. (2012). Enhancement of gene transfer efficiency in the Bcap-37 cell line by dimethyl sulphoxide and menthol. Experimental and therapeutic medicine, 4(5), 899-903. [Link]

  • Miss Estruch. (2021). How to answer exam Qs on the PRACTICAL method and dilution series MATHS questions. YouTube. [Link]

  • G-Chem. (2025). PROCIPIENT as a Skin Penetration Enhancer. [Link]

  • Al-Dhaheri, Y., et al. (2017). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Histochemistry and cell biology, 147(5), 631-639. [Link]

  • LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. [Link]

  • Encyclopedia.pub. (2023). Cyclodextrins in Cancer Immunotherapy. [Link]

  • D'Amato, V., et al. (2022). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences, 23(15), 8196. [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(8), 3449-3464. [Link]

  • Han, D., et al. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 15, 1378873. [Link]

  • Zidar, N., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 7, 523. [Link]

  • Schütt, C. (2015). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2. [Link]

  • Rabilloud, T. (2016). A single step protein assay that is both detergent and reducer compatible: The cydex blue assay. Electrophoresis, 37(20), 2595-2601. [Link]

Sources

increasing the yield and purity of synthetic O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of O-Demethyl Vandetanib. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of this critical Vandetanib metabolite and impurity. O-Demethyl Vandetanib, also known as 6-Quinazolinol, 4-[(4-bromo-2-fluorophenyl)amino]-7-[(1-methyl-4-piperidinyl)methoxy], is a key reference standard in the development and quality control of the anticancer drug Vandetanib.[1][2]

Achieving high yield and purity in its synthesis is paramount for its use in analytical method development, impurity profiling, and other research applications.[2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to help you navigate the challenges of its synthesis, which typically involves the selective demethylation of the C6-methoxy group on the quinazoline core of Vandetanib.

The Core Challenge: Selective O-Demethylation

The synthesis of O-Demethyl Vandetanib almost invariably proceeds via the demethylation of Vandetanib. The central difficulty lies in cleaving the aryl methyl ether at the C6 position without affecting other sensitive functional groups within the Vandetanib molecule. The most common and potent reagents for this transformation are strong Lewis acids, such as boron tribromide (BBr₃).[3] While effective, these reagents are aggressive and can lead to a host of side reactions if not handled with precision.

The general transformation is illustrated below:

Caption: General reaction scheme for the synthesis of O-Demethyl Vandetanib.

This guide will focus on troubleshooting this critical step and the subsequent purification.

Troubleshooting Guide & FAQs

Section 1: Low Reaction Yield & Conversion

Q1: My O-demethylation reaction of Vandetanib shows low conversion to O-Demethyl Vandetanib. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue in aryl ether deprotection and typically points to problems with the reagent, reaction conditions, or substrate quality.

Causality & Expert Insights:

  • Reagent Potency: Boron tribromide (BBr₃) is highly reactive and moisture-sensitive.[3] An older bottle or one that has been improperly handled will have significantly reduced activity due to hydrolysis. The Lewis acidity of BBr₃ is essential for coordinating to the ether oxygen, which is the first step of the cleavage mechanism.

  • Stoichiometry: While BBr₃ is a reagent, not a catalyst, using a slight excess is common to drive the reaction to completion. However, a large excess can promote side reactions. Typically, 1.5 to 3.0 equivalents are optimal.

  • Temperature Control: The reaction is highly exothermic. It must be initiated at a very low temperature (e.g., -78°C) and allowed to warm slowly.[3] Adding the reagent at a higher temperature can lead to uncontrolled side reactions and degradation of both starting material and product. Insufficient reaction time or not allowing the reaction to warm to room temperature can result in incomplete conversion.

  • Solvent Purity: The solvent, typically dichloromethane (DCM), must be anhydrous. Any moisture will consume the BBr₃ reagent.

Troubleshooting Steps & Optimization:

  • Verify Reagent Quality: Use a fresh, sealed bottle of BBr₃ or a recently purchased solution in DCM.

  • Optimize Stoichiometry: Perform small-scale trials to determine the optimal amount of BBr₃. See the table below for a typical optimization workflow.

  • Strict Temperature Management: Use a dry ice/acetone bath for initial cooling (-78°C). Add the BBr₃ solution dropwise over 15-30 minutes to maintain control. Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

  • Ensure Anhydrous Conditions: Use a flame-dried flask under an inert atmosphere (Nitrogen or Argon) and anhydrous DCM.

Parameter Condition A (Initial) Condition B (Optimized) Condition C (Aggressive) Rationale for Optimization
BBr₃ (Equivalents) 1.2 eq2.0 eq4.0 eqInsufficient reagent may lead to low conversion; excessive reagent can cause side reactions. 2.0 eq is a good starting point for optimization.
Initial Temperature 0°C-78°C0°CA very low starting temperature is critical to control the initial exothermic reaction and prevent by-product formation.[3]
Reaction Time 4 hours16 hours4 hoursDemethylation can be slow. Allowing the reaction to proceed overnight after slow warming often ensures complete conversion.
Expected Outcome Low Conversion (<50%)High Conversion (>90%)High Conversion, but lower purityBalancing conversion and purity is key. Condition B provides the best balance by controlling the reaction rate and allowing sufficient time.
Section 2: Product Purity & Side Reactions

Q2: My crude O-Demethyl Vandetanib is highly impure after workup. What are the common side products and how can I minimize their formation?

A2: Impurities often arise from the non-selective action of the demethylating agent or from degradation during the workup process.

Causality & Expert Insights:

  • Over-reaction: Vandetanib possesses a second ether linkage in the C7 side chain (an aliphatic ether). While aryl ethers are more readily cleaved by BBr₃ than aliphatic ethers, harsh conditions (high temperature, large excess of BBr₃) can lead to the cleavage of this bond as well, resulting in a di-demethylated impurity.

  • Complexation and Degradation: The quinazoline and piperidine nitrogens are basic and can form complexes with the Lewis acid. This can sometimes lead to unexpected side reactions or make the workup and purification more difficult.

  • Workup Artifacts: Improper quenching of the reaction can lead to product degradation. BBr₃ reacts violently with water and alcohols, generating significant heat and HBr.[3] This acidic and hot environment can be detrimental to the product.

Mitigation Strategies:

  • Employ Precise Stoichiometry and Temperature Control: As detailed in Q1, using the minimum effective amount of BBr₃ and maintaining low temperatures are the best ways to enhance selectivity and prevent over-reaction.

  • Use an Inert Atmosphere: While the reaction itself is not particularly air-sensitive, maintaining an inert atmosphere ensures that moisture is excluded, which helps preserve the reagent's potency and prevents unwanted side reactions.

  • Proper Quenching Protocol: The workup is as critical as the reaction itself. Quench the reaction by slowly adding it to a cold solvent like methanol. The methanol will react with excess BBr₃ to form trimethyl borate and HBr in a more controlled manner than water. See the detailed protocol below.

Section 3: Purification Challenges

Q3: I'm struggling to purify O-Demethyl Vandetanib by column chromatography. What strategy should I use?

A3: The phenolic nature of O-Demethyl Vandetanib and the basicity of the piperidine nitrogen can make silica gel chromatography challenging.

Causality & Expert Insights:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can strongly interact with the basic nitrogen of the piperidine ring, leading to significant tailing and poor separation. The product may even remain on the column.

  • Solvent System: The polarity difference between Vandetanib and O-Demethyl Vandetanib is not huge, which can make separation difficult if significant starting material remains. The phenolic hydroxyl group on the product makes it more polar.

Purification Workflow:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia. This will neutralize the acidic sites and significantly improve peak shape.

  • Choose the Right Solvent System: A gradient elution is typically most effective.

    • Start with a non-polar system to elute any non-polar impurities and unreacted Vandetanib (e.g., DCM or Ethyl Acetate/Hexane).

    • Gradually increase the polarity by adding methanol to the DCM (e.g., 0% to 10% Methanol in DCM). O-Demethyl Vandetanib will elute at a higher methanol concentration than Vandetanib.

  • Consider Alternative Stationary Phases: If silica fails, consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization from a suitable solvent system (e.g., Methanol/Water, Ethanol, or Acetonitrile) can be a highly effective final purification step to achieve high purity.

Detailed Experimental Protocols

Protocol 1: O-Demethylation of Vandetanib using BBr₃

This protocol is a representative procedure and should be adapted based on small-scale optimization experiments.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reaction Setup: Dissolve Vandetanib (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the prepared flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (2.0 eq) dropwise to the stirred solution over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78°C for one hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir at room temperature for 16 hours (overnight). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

Protocol 2: Optimized Workup Procedure

A carefully controlled workup is essential for maximizing yield and purity.

cluster_workflow Optimized Workup Workflow start Completed Reaction Mixture (in DCM at RT) quench Prepare Beaker of Pre-cooled Methanol (0°C) add_reaction Slowly Add Reaction Mixture to Methanol via Cannula start->add_reaction quench->add_reaction stir_quench Stir for 30 min at 0°C add_reaction->stir_quench concentrate Concentrate Under Reduced Pressure stir_quench->concentrate dissolve Redissolve Residue in DCM and Water concentrate->dissolve basify Adjust Aqueous pH to ~8-9 with sat. NaHCO₃ dissolve->basify extract Extract with DCM (3 times) basify->extract wash Wash Combined Organics with Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry evaporate Evaporate Solvent dry->evaporate end Crude O-Demethyl Vandetanib (Ready for Purification) evaporate->end

Caption: Step-by-step workflow for the optimized quenching and workup procedure.

  • Quenching: In a separate flask, cool a volume of methanol equivalent to the reaction volume to 0°C in an ice bath. Slowly transfer the reaction mixture into the cold methanol with vigorous stirring.

  • Solvent Removal: After stirring for 30 minutes, remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a mixture of DCM and water.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 8-9 using a saturated solution of sodium bicarbonate. This deprotonates the phenolic hydroxyl and neutralizes the piperidine salt, facilitating extraction into the organic layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

References

  • Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. Available at: [Link][4]

  • Veeprho. (n.d.). O-Desmethyl Vandetanib | CAS 910298-60-1. Retrieved from [Link][1]

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link][3]

Sources

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of O-Demethyl Vandetanib. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in LC-MS/MS analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights to ensure the integrity and accuracy of your bioanalytical data.

Introduction to Matrix Effects in O-Demethyl Vandetanib Bioanalysis

O-Demethyl Vandetanib is a principal active metabolite of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[1] Accurate quantification of this metabolite in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods, the analysis of O-Demethyl Vandetanib by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects. These effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2]

This guide will provide you with a systematic approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression and high variability in my O-Demethyl Vandetanib signal. What is the likely cause?

A1: Significant ion suppression and variability are classic indicators of matrix effects. The primary culprits in plasma are often phospholipids, which are abundant and can co-elute with your analyte, competing for ionization in the MS source.[3] O-Demethyl Vandetanib, being a metabolite, is likely more polar than its parent drug, Vandetanib. This can sometimes lead to it eluting in a region of the chromatogram where more polar matrix components, including certain phospholipids, also elute.

Another potential cause is the sample preparation method itself. A simple protein precipitation (PPT) with acetonitrile or methanol is fast but often insufficient for removing phospholipids and other interfering substances, leading to significant matrix effects.[3]

Q2: How can I quantitatively assess the extent of the matrix effect in my assay?

A2: A quantitative assessment is crucial for validating your bioanalytical method and is a requirement of regulatory bodies like the FDA and EMA.[4][5] The most common method is the calculation of the Matrix Factor (MF) .

The process involves comparing the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution (solvent).

Formula for Matrix Factor (MF):

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

To account for variability, the EMA guideline recommends calculating the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[5]

Troubleshooting Guides

This section provides a step-by-step approach to resolving matrix effect issues. The core of the troubleshooting process is a systematic evaluation of your sample preparation method.

Problem: Inconsistent and suppressed signal for O-Demethyl Vandetanib using Protein Precipitation (PPT).

Logic: Protein precipitation is a fast but non-selective sample preparation technique. While it removes proteins, it leaves behind a significant amount of phospholipids and other small molecules that are notorious for causing matrix effects.[3]

Troubleshooting_PPT Start Start: Ion Suppression Observed with PPT Decision1 Is a more rigorous sample cleanup feasible? Start->Decision1 LLE Implement Liquid-Liquid Extraction (LLE) Decision1->LLE Yes SPE Implement Solid-Phase Extraction (SPE) Decision1->SPE Yes Phospholipid_Removal Use Specialized Phospholipid Removal Products Decision1->Phospholipid_Removal Yes Chrom_Opt Optimize Chromatography (e.g., gradient, column chemistry) Decision1->Chrom_Opt No Verify_LLE Verify Matrix Effect (Calculate MF) LLE->Verify_LLE Verify_SPE Verify Matrix Effect (Calculate MF) SPE->Verify_SPE Verify_PLR Verify Matrix Effect (Calculate MF) Phospholipid_Removal->Verify_PLR End End: Matrix Effect Mitigated Verify_LLE->End Verify_SPE->End Verify_PLR->End Verify_Chrom Verify Matrix Effect (Calculate MF) Chrom_Opt->Verify_Chrom Verify_Chrom->End

Decision tree for mitigating matrix effects.

Solution 1: Transitioning from Protein Precipitation to Liquid-Liquid Extraction (LLE)

Causality: LLE provides a more selective cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar, interfering matrix components (like salts and some phospholipids) in the aqueous phase. Given that Vandetanib has pKa values of 5.2 and 9.4, its charge state can be manipulated by adjusting the pH to facilitate its extraction into an organic solvent.[4] A validated method for Vandetanib in human plasma successfully utilized LLE with tert-butyl methyl ether after basifying the sample.[4] This approach is a good starting point for O-Demethyl Vandetanib.

Step-by-Step LLE Protocol:
  • Sample Preparation: To 100 µL of plasma sample, add an appropriate volume of your internal standard (a stable isotope-labeled version of O-Demethyl Vandetanib is highly recommended).

  • pH Adjustment: Add 25 µL of 1 M ammonium hydroxide to basify the sample. This will ensure that the piperidine moiety of O-Demethyl Vandetanib is deprotonated, increasing its hydrophobicity.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., tert-butyl methyl ether or a mixture of ethyl acetate and hexane).

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at approximately 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solution 2: Implementing Solid-Phase Extraction (SPE)

Causality: SPE offers a higher degree of selectivity and cleanup compared to both PPT and LLE.[6] For a potentially polar metabolite like O-Demethyl Vandetanib, a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE sorbent is an excellent choice. This type of sorbent can retain a wide range of compounds from polar to non-polar, allowing for effective capture of the analyte while enabling more rigorous washing steps to remove interfering matrix components.

Step-by-Step SPE Protocol (using a generic HLB cartridge):
  • Sample Pre-treatment: To 100 µL of plasma, add your internal standard and dilute with 200 µL of 4% phosphoric acid in water. This acidification will ensure that the basic nitrogen on the piperidine ring is protonated, which can be useful for retention on certain mixed-mode SPE phases or for controlling the interaction with the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove salts and very polar interferences.

    • Wash 2: 1 mL of a slightly stronger organic solvent mixture (e.g., 20% methanol in water) to remove more of the less polar interferences without eluting the analyte.

  • Elution: Elute the O-Demethyl Vandetanib with 1 mL of methanol or a methanol/acetonitrile mixture. The addition of a small amount of a weak base (e.g., 0.1% ammonium hydroxide) to the elution solvent can improve the recovery of basic compounds.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase as described for LLE.

Solution 3: Advanced Phospholipid Removal for High-Throughput Analysis

Causality: For high-throughput laboratories, specialized 96-well plates designed for phospholipid removal, such as Phenomenex Phree™ or MilliporeSigma HybridSPE®, offer a fast and effective solution that combines protein precipitation with targeted phospholipid removal.[5][7] These products utilize a filter-based system where proteins are precipitated and then the supernatant passes through a sorbent that specifically binds phospholipids.

Step-by-Step Protocol for Phospholipid Removal (96-well plate format):

This protocol is based on the general procedure for such products. Always refer to the manufacturer's specific instructions.

  • Sample and Solvent Addition:

    • Place the 96-well phospholipid removal plate on a collection plate.

    • To each well, add 100 µL of plasma sample (containing internal standard).

    • Add 300-400 µL of a precipitation solvent (e.g., acetonitrile with 1% formic acid) directly into the plasma.[7]

  • Mixing: Vortex the plate for 1-2 minutes to ensure complete protein precipitation.

  • Filtration: Apply a vacuum (e.g., 2-10 inches Hg) or positive pressure, or centrifuge the plate (e.g., at 500 x g for 5 minutes) to draw the supernatant through the phospholipid-binding sorbent and into the collection plate.[5][7]

  • Analysis: The resulting filtrate is significantly cleaner and can often be directly injected into the LC-MS/MS system.

Data Presentation: Comparing Sample Preparation Techniques

The following table summarizes the expected performance of each technique in the bioanalysis of O-Demethyl Vandetanib. The values are illustrative and should be determined experimentally.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85 - 10540 - 70PoorHigh
Liquid-Liquid Extraction (LLE) 70 - 9085 - 115ModerateMedium
Solid-Phase Extraction (SPE) > 90> 95GoodMedium
Phospholipid Removal Plates > 90> 95ExcellentHigh

Matrix Effect (%) is calculated as (MF - 1) * 100. A value of 0% indicates no effect. Negative values indicate suppression, and positive values indicate enhancement.

Verification and System Suitability

After implementing a new sample preparation method, it is essential to re-evaluate the matrix effect as described in Q2. A successful mitigation strategy should result in an IS-normalized Matrix Factor with a CV of ≤15% across at least six different sources of blank matrix.[5]

Conclusion

Mitigating matrix effects in the bioanalysis of O-Demethyl Vandetanib is achievable through a systematic approach to sample preparation. While simple protein precipitation can be a starting point, the use of more selective techniques like liquid-liquid extraction, solid-phase extraction, or specialized phospholipid removal products is often necessary to achieve a robust and reliable method that meets regulatory standards. By understanding the underlying chemical principles and following a structured troubleshooting workflow, researchers can confidently overcome the challenges of matrix effects and generate high-quality bioanalytical data.

References

  • Phenomenex Inc. (n.d.). Phree Phospholipid Removal User Guide. Retrieved from a general user guide for Phree products.
  • MilliporeSigma. (n.d.). Instructions for HybridSPE®-PLus 96-Well Plates. Retrieved from a general user guide for HybridSPE products.
  • Sharma, G. N., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 47–57.
  • Blanchard, M. S., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • Li, W., & Tse, F. L. S. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1037–1041.
  • Souza, I. D., & Lanças, F. M. (2016). Comparison of Pressurized Liquid Extraction and Matrix Solid Phase Dispersion for the Measurement of Semi-Volatile Organic Compound Accumulation in Tadpoles. Journal of the Brazilian Chemical Society, 27(10), 1848–1856.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
  • U.S. Food and Drug Administration. (2018).
  • Dudhe, P. B., & Kamble, M. C. (2019). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. International Journal of PharmTech Research, 12(2), 103-110.
  • Oniszczuk, A., et al. (2014). Comparison of Matrix Solid-Phase Dispersion and Liquid-Solid Extraction Methods Followed by Solid-Phase Extraction in the Analysis of Selected Furanocoumarins from Pimpinella Roots by HPLC-DAD. Food Analytical Methods, 7(8), 1645–1653.
  • Phenomenex Inc. (n.d.). Phospholipid Removal Solutions.
  • El-Sayed, M. A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853.
  • Phenomenex Inc. (n.d.). General Protocol for Phree Phospholipid Removal.
  • Al-Attas, Z., et al. (2022). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib)
  • Rodin, I. A., & Stavrianidi, A. N. (2017). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry, 72(1), 1–11.
  • MilliporeSigma. (n.d.). Instructions & Troubleshooting for HybridSPE® DPX® Tips.
  • Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
  • Kumar, A., et al. (2025). Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. Chemical Review and Letters.
  • Sahoo, S., et al. (2017). A validated RP-HPLC method for the estimation of Vandetanib in bulk and pharmaceutical dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1649-1658.
  • Blanchard, M. S., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • MilliporeSigma. (n.d.). Instructions & Troubleshooting for HybridSPE®-Phospholipid Ultra Cartridge.
  • Zhang, Y., et al. (2023). UPLC-MS/MS chromatographs of vandetanib, N-demethyl vandetanib and regorafenib (IS).
  • Kumar, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Wang, J., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Salode, V. L., et al. (2022). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Impact Factor, 13(1), 1-10.
  • Phenomenex Inc. (2012). Phospholipid Removal Plates.
  • Phenomenex Inc. (n.d.). APPLICATIONS - Phree Phospholipid Removal.
  • Van de Merbel, N. C. (2012). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Bioanalysis, 4(22), 2735-2737.

Sources

Technical Support Center: Chromatographic Separation of O-Demethyl Vandetanib Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analytical separation of O-Demethyl Vandetanib and its positional isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with resolving and quantifying these critical metabolites. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome common chromatographic challenges, ensuring data integrity and accelerating your research.

Introduction: The Analytical Challenge of O-Demethyl Vandetanib Isomers

Vandetanib, an inhibitor of multiple receptor tyrosine kinases, is a key therapeutic agent for medullary thyroid cancer. Its metabolism in the body is a critical aspect of its pharmacology. The IUPAC name for Vandetanib is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine. As this structure reveals, Vandetanib possesses two methoxy groups on its quinazoline core, at the C6 and C7 positions.

Metabolic O-demethylation, a common phase I biotransformation, can occur at either of these positions. This results in the formation of two distinct positional isomers of O-Demethyl Vandetanib:

  • 6-O-Demethyl Vandetanib

  • 7-O-Demethyl Vandetanib

These isomers are structurally very similar, differing only in the position of the newly formed hydroxyl group. This subtle difference presents a significant analytical challenge, as they often exhibit nearly identical physicochemical properties, leading to co-elution in standard chromatographic systems. Accurate separation and quantification are paramount for understanding Vandetanib's metabolic profile and ensuring the purity of drug substances and reference standards.

This guide provides a systematic approach to achieving baseline separation of these isomers using Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), followed by a comprehensive troubleshooting FAQ.

cluster_vandetanib Vandetanib Metabolism cluster_metabolites Positional Isomers Vandetanib Vandetanib (C6-OCH3, C7-OCH3) Isomer1 6-O-Demethyl Vandetanib (C6-OH, C7-OCH3) Vandetanib->Isomer1 O-Demethylation (e.g., by CYP enzymes) Isomer2 7-O-Demethyl Vandetanib (C6-OCH3, C7-OH) Vandetanib->Isomer2 O-Demethylation (e.g., by CYP enzymes)

Caption: Metabolic pathway of Vandetanib to its positional isomers.

Part 1: Recommended Analytical Protocol - UPLC-MS/MS

This section details a robust starting method for the separation of 6-O- and 7-O-Demethyl Vandetanib isomers. The strategy is built on principles proven effective for separating aromatic positional isomers and leverages insights from existing methods for Vandetanib and its other metabolites.

The Causality Behind Experimental Choices
  • Stationary Phase Selection (Phenyl-Hexyl): While a standard C18 column is a workhorse in reversed-phase chromatography, it often fails to resolve positional isomers because it primarily separates based on hydrophobicity. The structural difference between the O-Demethyl Vandetanib isomers is minimal in this regard. A phenyl-based stationary phase is recommended as the first choice. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic quinazoline ring of the analytes. The position of the electron-donating hydroxyl group (C6 vs. C7) subtly alters the electron density of the aromatic system, leading to differential π-π interactions and, consequently, differential retention. This provides an orthogonal separation mechanism to pure hydrophobicity, which is key for resolving these isomers.

  • Mobile Phase pH Control: Both O-Demethyl Vandetanib isomers contain multiple ionizable functional groups: the newly formed phenolic hydroxyl group (weakly acidic, pKa ~9-10) and two amine groups (on the quinazoline and piperidine rings, basic). The retention behavior of ionizable compounds is highly dependent on the mobile phase pH. To ensure consistent ionization and robust, reproducible retention times, the mobile phase must be buffered. A pH of ~4 is chosen as a starting point. At this pH, the basic amine groups will be protonated (positively charged), while the phenolic group will be neutral. Operating at a pH well away from the pKa of the analytes (a common rule of thumb is +/- 2 pH units) prevents mixed ionization states that can lead to severe peak tailing and splitting.

  • UPLC and Mass Spectrometry (MS/MS): Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns, which provide significantly higher efficiency and resolution compared to traditional HPLC, a critical advantage for separating closely eluting isomers. Tandem mass spectrometry (MS/MS) is the detector of choice for its high sensitivity and selectivity, allowing for confident identification and quantification even in complex biological matrices.

Detailed Experimental Protocol

G cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solutions (1 mg/mL in DMSO) prep2 Create Working Standard (Dilute in 50:50 ACN:Water) prep1->prep2 uplc1 Inject Sample (1-5 µL) prep2->uplc1 uplc2 Separation on Phenyl Column uplc1->uplc2 uplc3 Gradient Elution uplc2->uplc3 uplc4 MS/MS Detection (Positive ESI, MRM Mode) uplc3->uplc4 data1 Integrate Peaks uplc4->data1 data2 Assess Resolution (Rs > 1.5) data1->data2

Caption: UPLC-MS/MS workflow for isomer separation.

Step-by-Step Methodology:

  • System: UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Analyte Preparation:

    • Prepare individual 1 mg/mL stock solutions of 6-O-Demethyl Vandetanib and 7-O-Demethyl Vandetanib reference standards in DMSO.

    • Prepare a mixed working standard solution at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in 50:50 acetonitrile/water. Note: The final sample solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion.

  • Chromatographic Conditions:

    • Column: A high-quality phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.010
1.010
8.050
8.195
9.095
9.110
11.010
  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing individual standards. The precursor ion will be [M+H]⁺. Product ions will likely result from fragmentation around the piperidine ring and the ether linkage.

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's guidelines.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of O-Demethyl Vandetanib isomers in a practical question-and-answer format.

Q1: My two isomer peaks are completely co-eluting or appear as a single broad peak. What should I do first?

A1: Inadequate resolution is the primary challenge. The issue lies in the method's selectivity (α).

  • Confirm Column Choice: First, ensure you are using a phenyl-based column. If you are using a C18 column, it is highly likely that the separation is based solely on hydrophobicity, which is insufficient to resolve these isomers. Switch to a Phenyl-Hexyl or similar phenyl-type column to introduce π-π interaction as a separation mechanism.

  • Optimize Mobile Phase pH: The initial pH of 4.0 is a starting point. The pKa values of your specific isomers can influence retention significantly.

    • Strategy: Perform experiments where you adjust the pH of Mobile Phase A to 3.5 and 4.5. A small change in pH can alter the degree of protonation of the amine groups and potentially enhance selectivity. Document the retention times and resolution (Rs) at each pH.

  • Change the Organic Modifier: If acetonitrile does not provide separation, try substituting it with methanol . Methanol and acetonitrile have different solvent properties and can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to aprotic acetonitrile, which can influence how the analytes interact with the stationary phase.

Q2: I see a single peak, but it has a noticeable shoulder or is split into a doublet. What does this mean and how do I fix it?

A2: Peak splitting or shouldering indicates partial separation or an on-column issue. The goal is to turn that shoulder into a distinct, resolved peak.

cluster_problem Problem: Peak Splitting/Shoulder cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Observed Peak Shape (Shoulder or Split) Cause1 Co-eluting Isomers (Insufficient Resolution) Problem->Cause1 Cause2 Sample Solvent Mismatch Problem->Cause2 Cause3 Column Void / Contamination Problem->Cause3 Sol1 Modify Method Selectivity (Change pH, Organic Solvent) Cause1->Sol1 Fix Sol2 Inject in Mobile Phase A Cause2->Sol2 Fix Sol3 Flush or Replace Column Cause3->Sol3 Fix

Caption: Troubleshooting logic for peak splitting issues.

  • Cause 1: Insufficient Resolution: This is the most likely scenario for isomers. The shoulder is one isomer beginning to separate from the other.

    • Solution: Follow the steps in A1. Additionally, try reducing the gradient slope . A shallower gradient (e.g., going from 10% to 40% B over 10 minutes instead of 7) gives the analytes more time to interact with the stationary phase and can significantly improve the resolution of closely eluting peaks.

  • Cause 2: Sample Solvent Effect: If your sample is dissolved in a solvent much stronger (more organic) than the initial mobile phase (e.g., 100% acetonitrile or DMSO), it can cause the sample band to spread on the column, leading to split peaks.

    • Solution: Re-prepare your working standard in a solvent that matches the initial mobile phase conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B). This is a critical and often overlooked step for robust chromatography.

  • Cause 3: Column Void or Contamination: A physical disruption at the head of the column can create two different flow paths for the analyte, causing it to split into two peaks.

    • Solution: First, try reversing the column and flushing it with a strong solvent (like 100% acetonitrile) to dislodge any particulates from the inlet frit. If the problem persists after returning the column to its normal orientation, the column bed may have a void and the column likely needs to be replaced.

Q3: My peaks are tailing badly. What is causing this?

A3: Peak tailing for basic compounds like these is often caused by secondary interactions with the stationary phase.

  • Cause: Silanol Interactions: Even on well-end-capped columns, residual silanol groups (Si-OH) on the silica surface can be deprotonated and negatively charged. The positively charged amine groups on your analytes can then interact with these sites via a strong secondary ion-exchange mechanism, which slows down a portion of the analyte molecules and causes the peak to tail.

    • Solution 1: Lower the pH: Reducing the mobile phase pH (e.g., to 3.0 or 2.8) will further protonate the silanol groups, neutralizing their negative charge and minimizing these unwanted secondary interactions.

    • Solution 2: Use a High-Purity, End-Capped Column: Ensure you are using a modern, high-purity silica column where residual silanol activity is minimized.

    • Solution 3: Check for Mass Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing. Try injecting a 1:10 dilution of your sample. If the peak shape improves dramatically, you are overloading the column.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative for this separation?

A4: Yes, SFC can be an excellent alternative or complementary technique.

  • Rationale: SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol. This technique provides a different selectivity compared to reversed-phase HPLC and is particularly effective for separating isomers, including positional and chiral compounds. The low viscosity of the mobile phase allows for faster separations without a significant loss in efficiency. If you are struggling to achieve separation with UPLC, SFC with a polar stationary phase (like a diol or even a chiral column) and a methanol modifier is a powerful orthogonal strategy to explore.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3081361, Vandetanib. Retrieved January 27, 2026 from [Link].

  • Wikipedia. (2023). Vandetanib. Retrieved January 27, 2026 from [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 27, 2026 from [Link].

  • Therapeutic Goods Administration. (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Retrieved January 27, 2026 from [Link].

  • PharmaCompass. (n.d.). Vandetanib | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 27, 2026 from [Link].

  • Gourishetti, K., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Vitale, C., et al. (2012). Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. PubMed.
  • van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved January 27, 2026 from [Link].

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 27, 2026 from [Link].

  • Amer, S. M., et al. (2017).
  • de Nijs, M., et al. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites.
  • Hawrył, M. A., & Soczewiński, E. (2007). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies.
  • Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity.
  • Heger, Z., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI.
  • Kivilompolo, M., & Hyötyläinen, T. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
  • Shen, Y., et al. (2025). UPLC-MS/MS chromatographs of vandetanib, N-demethyl vandetanib and regorafenib (IS).
  • Dias, R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved January 27, 2026 from [Link].

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 27, 2026 from [Link].

  • Gilar, M., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved January 27, 2026 from [Link].

  • Federal Register. (2007). Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances. Retrieved January 27, 2026 from [Link].

  • Attwa, M. W., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation.
  • Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved January 27, 2026 from [Link].

  • Rocchetti, G., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
  • Shimadzu. (n.d.). SFC Columns. Retrieved January 27, 2026 from [Link].

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved January 27, 2026 from [Link].

  • Al-Sanea, M. M., et al. (2022).
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 27, 2026 from [Link].

  • Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 27, 2026 from [Link].

  • Acta Poloniae Pharmaceutica. (2012). Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)
  • de Nijs, M., et al. (2020). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites.
  • Ferreiro-Vera, C., et al. (2023).
  • Gouveia-Figueira, S., & Nording, M. L. (2022).

optimizing incubation times for O-Demethyl Vandetanib in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Incubation for O-Demethyl Vandetanib

Core Directive & Strategic Framework

This guide addresses the optimization of incubation times for O-Demethyl Vandetanib , a specific metabolite of the multi-kinase inhibitor Vandetanib (Caprelsa). While the N-desmethyl metabolite is often cited as the primary active metabolite in clinical plasma profiles, the O-demethyl variant (resulting from demethylation of the methoxy group on the quinazoline core) represents a distinct chemical entity with unique polarity and solubility characteristics.

The Scientific Challenge: Optimizing incubation time is not about a single "magic number." It is about aligning the pharmacokinetics (PK) of the drug in the well (stability, uptake) with the biological turnover of the target (receptor phosphorylation vs. phenotypic change).

The Three-Tier Time Scale:

  • Target Engagement (Kinase Inhibition): 30 min – 4 hours.

  • Signal Transduction Decay (Downstream Effectors): 4 – 12 hours.

  • Phenotypic Response (Apoptosis/Proliferation): 24 – 72+ hours.

Biological Mechanism & Pathway Visualization

O-Demethyl Vandetanib functions as an ATP-competitive inhibitor. To optimize incubation, you must visualize where in the pathway you are measuring.

  • RET/VEGFR/EGFR (Direct Targets): Rapid inhibition.

  • ERK/AKT (Downstream): Delayed dephosphorylation due to phosphatase activity.

  • Nuclear/Cellular Effects: Long-term accumulation required.

Vandetanib_Signaling cluster_Receptors Membrane Receptors (Direct Targets) cluster_Downstream Signal Transduction Drug O-Demethyl Vandetanib RET RET (Tyrosine Kinase) Drug->RET Inhibits VEGFR VEGFR2 Drug->VEGFR EGFR EGFR Drug->EGFR RAS RAS RET->RAS PI3K PI3K VEGFR->PI3K EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Outcome Phenotypic Readout (Apoptosis/Stasis) ERK->Outcome AKT AKT (p-AKT) PI3K->AKT AKT->Outcome

Figure 1: Mechanism of Action. O-Demethyl Vandetanib inhibits proximal kinases (RET, VEGFR, EGFR), leading to time-delayed suppression of ERK and AKT pathways.

Optimized Protocols

Protocol A: Short-Term Incubation (Phosphorylation Assays)

Objective: Determine potency (IC50) against specific kinase phosphorylation (e.g., p-RET, p-VEGFR). Critical Variable: Phosphatase activity. Once the kinase is blocked, existing phosphate groups must be removed by cellular phosphatases for the signal to drop.

  • Seeding: Seed cells (e.g., TT or MZ-CRC-1 for RET; HUVEC for VEGFR) at 70-80% confluency. Allow 24h attachment.

  • Starvation (Crucial): Serum-starve cells for 4–12 hours prior to treatment to reduce basal phosphorylation noise.

  • Treatment: Add O-Demethyl Vandetanib.

    • Recommended Time:2 Hours .

    • Reasoning: Most RTKs show maximal dephosphorylation between 1–2 hours. <1 hour may be insufficient for complete phosphatase action; >4 hours allows feedback loops (e.g., loss of negative feedback) to reactivate signaling.

  • Stimulation (Ligand): If looking at inducible signaling (e.g., EGF or VEGF stimulation), add ligand for 15 minutes at the end of the drug incubation window.

  • Lysis: Lyse immediately on ice with Phosphatase Inhibitor Cocktails.

Protocol B: Long-Term Incubation (Proliferation/Viability)

Objective: Determine phenotypic IC50 (cell death or growth arrest). Critical Variable: Compound stability and cell cycle length.

  • Seeding: Seed at lower density (30-40%) to prevent contact inhibition errors in control wells.

  • Treatment: Add O-Demethyl Vandetanib.

    • Recommended Time:72 Hours .[1][2][3]

    • Reasoning: Vandetanib and its metabolites are generally cytostatic (halting growth) rather than immediately cytotoxic. You need at least 2–3 cell doubling times to observe a significant difference between treated and control populations.

  • Re-dosing (Optional but Recommended): If the half-life of the O-demethyl metabolite is unknown in your specific media, perform a media swap with fresh drug at 48 hours .

Comparative Data: Time-Dependent Sensitivity

The following table summarizes expected IC50 shifts based on incubation time. Note that IC50 values often decrease (potency appears to increase) with longer exposure due to cumulative damage.

Assay TypeTarget ReadoutOptimal TimeExpected IC50 Range (Est.)Notes
Western Blot p-RET (Y1062)2 Hours50 - 100 nMRequires serum starvation for clean bands.
Western Blot p-ERK1/22 - 6 Hours100 - 500 nMSubject to rapid feedback oscillation.
Apoptosis Caspase 3/724 - 48 Hours> 500 nMOften requires higher concentrations than kinase inhibition.
Viability MTT / CTG72 Hours200 - 800 nMStandard endpoint for drug screening.
Autophagy LC3B turnover24 - 48 HoursVariableVandetanib induces autophagy; longer times required to visualize flux.

Troubleshooting & FAQs

Q1: My O-Demethyl Vandetanib precipitates in cell culture media. What should I do?

  • Cause: The O-demethylation increases polarity (hydroxyl group), but the core remains hydrophobic. High concentrations (>10 µM) in aqueous media can crash out.

  • Solution:

    • Ensure DMSO concentration is constant (e.g., 0.1%) across all wells.

    • Pre-dilute the compound in warm media (37°C) and vortex immediately before adding to cells.

    • Do not exceed 10 µM unless necessary; typical efficacy is <1 µM.

Q2: Why do I see p-ERK recovery after 24 hours of treatment?

  • Mechanism: This is "Adaptive Resistance." Inhibition of ERK relieves negative feedback on upstream receptors (like HER2 or HER3), leading to a rebound in signaling despite the presence of the drug.

  • Fix: This is a biological finding, not an error. To sustain inhibition, consider combination therapies (e.g., adding a MEK inhibitor) or refreshing the drug every 24 hours.

Q3: How stable is O-Demethyl Vandetanib in media at 37°C?

  • Insight: The parent compound (Vandetanib) is highly stable (t1/2 > 24h in microsomes). The O-demethyl metabolite is susceptible to Phase II conjugation (glucuronidation) if your cell line expresses UGT enzymes (e.g., HepG2 cells).

  • Test: In standard cancer lines (TT, A549), it is likely stable for 48h. If using hepatocytes, refresh media every 24h.

Q4: Should I use O-Demethyl Vandetanib or the parent Vandetanib?

  • Context: If you are studying the mechanism of the drug in patients, remember that N-desmethyl vandetanib is the major circulating active metabolite. O-demethyl is often a minor pathway. Ensure your experimental goal justifies using the O-demethyl variant (e.g., studying specific metabolic toxicity or structure-activity relationships).

Experimental Workflow Diagram

Optimization_Workflow cluster_Time Time Course Selection Start Start Optimization Solubility Solubility Check (PBS vs Media) Start->Solubility Short Signaling (1, 2, 4, 6 hrs) Solubility->Short Target Validation Long Phenotype (24, 48, 72 hrs) Solubility->Long Efficacy Readout Assay Readout (WB / MTT) Short->Readout Long->Readout Analyze Data Analysis (IC50 Calculation) Readout->Analyze

Figure 2: Step-by-step optimization workflow for determining ideal incubation parameters.

References

  • FDA Clinical Pharmacology Review. (2011). Vandetanib (Caprelsa) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • Martin, P., et al. (2012). Potent and selective inhibition of RET kinase by vandetanib (ZD6474).[4] Cancer Research. Link

  • Attwa, M.W., et al. (2018).[5] Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS.[2][5] Chemistry Central Journal.[5] Link

  • Thornton, K., et al. (2012). Vandetanib for the treatment of medullary thyroid cancer.[4][5][6][7][8][9] Clinical Cancer Research. Link

  • Morabito, A., et al. (2009).[5] Vandetanib (ZD6474), a dual inhibitor of VEGFR and EGFR tyrosine kinases: current status and future directions. The Oncologist. Link

Sources

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activity of Vandetanib and its Active Metabolite, O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology drug development, a thorough understanding of a drug's metabolic profile is critical. Not only does it inform pharmacokinetics and potential drug-drug interactions, but it can also reveal active metabolites that contribute significantly to the therapeutic effect. This guide provides an in-depth comparison of the anti-cancer activity of Vandetanib (Caprelsa™), a multi-targeted tyrosine kinase inhibitor (TKI), and its principal active metabolite, O-Demethyl Vandetanib (also known as N-desmethyl vandetanib).

Vandetanib has established its clinical utility in the treatment of advanced medullary thyroid cancer (MTC) by potently inhibiting key drivers of tumor growth and angiogenesis, namely VEGFR, EGFR, and the RET proto-oncogene.[1][2] Following oral administration, Vandetanib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of O-Demethyl Vandetanib.[1][2] This guide will dissect the available preclinical data to compare the biological activity of the parent drug and its metabolite, providing a robust framework for researchers investigating their mechanisms and potential therapeutic applications.

Mechanism of Action: A Shared Target Profile

Both Vandetanib and O-Demethyl Vandetanib exert their anti-cancer effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases (RTKs) involved in cell proliferation, survival, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][2][3]

The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the downstream signaling cascades that drive oncogenesis. By simultaneously blocking these pathways, Vandetanib and its active metabolite can stifle tumor growth, cut off its blood supply, and induce apoptosis.

Vandetanib_Signaling_Pathway Vandetanib and O-Demethyl Vandetanib Signaling Inhibition cluster_membrane Cell Membrane cluster_inhibitor Inhibitors cluster_pathways Downstream Signaling Pathways VEGFR VEGFR-2 Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes EGFR EGFR Proliferation Proliferation & Survival EGFR->Proliferation Promotes RET RET RET->Proliferation Promotes Vandetanib Vandetanib & O-Demethyl Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Caption: Inhibition of key signaling pathways by Vandetanib and its active metabolite.

Comparative Anti-Cancer Activity: Potency and Efficacy

While extensive head-to-head clinical comparisons are unavailable, preclinical data provides valuable insights into the relative potency of Vandetanib and O-Demethyl Vandetanib. The consensus from multiple in vitro studies is that O-Demethyl Vandetanib possesses a pharmacological activity profile that is broadly similar to its parent compound.[4][5]

In contrast, another major metabolite, vandetanib N-oxide, formed by flavin-containing monooxygenases (FMO1 and FMO3), is reported to be over 50-fold less active than Vandetanib, highlighting the specific importance of the O-Demethylated form to the drug's overall efficacy.[1][5]

Table 1: Comparative In Vitro Activity of Vandetanib and Metabolites

CompoundTarget/AssayRelative PotencySupporting Evidence
Vandetanib VEGFR-2, EGFR, RETParent Compound (Baseline)Approved drug with established multi-kinase inhibitory profile.[1]
O-Demethyl Vandetanib VEGF-induced HUVEC proliferationSimilar to VandetanibDemonstrated comparable inhibition in cellular assays.[6][7]
O-Demethyl Vandetanib VEGFR-2, EGFR, FGFR-1Broadly similar to VandetanibRetained potency in recombinant enzyme assays.[7]
Vandetanib N-oxide VEGF/EGF-stimulated HUVEC proliferation>50-fold less potent than VandetanibSignificantly lower activity in cellular assays.[1][5]

HUVEC: Human Umbilical Vein Endothelial Cells; FGFR-1: Fibroblast Growth Factor Receptor-1.

The similar potency of O-Demethyl Vandetanib suggests that it is a significant contributor to the sustained anti-cancer effect observed in patients. Given Vandetanib's long half-life of approximately 19 days, the persistence of both the parent drug and its active metabolite in circulation likely plays a crucial role in its clinical activity.[2]

Experimental Protocols for Comparative Assessment

To rigorously compare the anti-cancer activity of Vandetanib and O-Demethyl Vandetanib in a research setting, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a validated starting point for such an investigation.

Experimental Workflow

Experimental_Workflow Workflow for Comparing Vandetanib and O-Demethyl Vandetanib cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Select Cancer Cell Lines (e.g., TT, MSTO-211H) in_vitro In Vitro Assays start->in_vitro cell_viability Cell Viability Assay (MTT / SRB) in_vitro->cell_viability in_vivo In Vivo Studies xenograft Tumor Xenograft Model (SCID Mice) in_vivo->xenograft end Comparative Analysis & Conclusion western_blot Western Blot Analysis (p-VEGFR, p-RET) cell_viability->western_blot migration_assay Cell Migration/Invasion Assay western_blot->migration_assay migration_assay->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Analysis xenograft->pk_pd pk_pd->end

Caption: A typical preclinical workflow for comparing the efficacy of two related compounds.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., TT cells for MTC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Vandetanib and O-Demethyl Vandetanib in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Western Blot Analysis for Target Inhibition

This technique is used to detect the phosphorylation status of target kinases, providing direct evidence of target engagement and inhibition.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated VEGFR-2 and RET.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Vandetanib, O-Demethyl Vandetanib, or vehicle control at specified concentrations (e.g., near the IC₅₀) for a defined period (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-RET (e.g., Tyr905), total RET, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein for each target.

In Vivo Tumor Xenograft Model

This animal model assesses the anti-tumor efficacy of the compounds in a living system.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compounds, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ TT cells) mixed with Matrigel into the flank of severe combined immunodeficient (SCID) mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Vandetanib, O-Demethyl Vandetanib). Administer the compounds daily via oral gavage at predetermined doses.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 × (length) × (width)².

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group to compare the anti-tumor efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).

Conclusion

The available evidence strongly indicates that O-Demethyl Vandetanib is a pharmacologically active metabolite that mirrors the multi-targeted inhibitory profile and in vitro potency of its parent drug, Vandetanib. Its contribution to the overall clinical efficacy of Vandetanib is likely substantial. For researchers, this underscores the importance of quantifying both the parent compound and its active metabolite in pharmacokinetic and pharmacodynamic studies. While the data points to "similar" activity, further studies providing direct, side-by-side comparisons of IC₅₀ values, particularly against the RET kinase, would provide a more granular understanding of their respective contributions. The experimental protocols outlined in this guide offer a comprehensive framework for conducting such pivotal comparative studies.

References

  • U.S. Food and Drug Administration. (2011). NDA 22-405 Review – Vandetanib. [Link]

  • Di Paolo, A., et al. (2019). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Expert Opinion on Pharmacotherapy. [Link]

  • Pustylny, K., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology. [Link]

  • Therapeutic Goods Administration. (2012). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for vandetanib. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology NDA Review and Evaluation for Vandetanib. [Link]

  • Martin, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics. [Link]

  • Giovannetti, E., et al. (2011). Preclinical emergence of vandetanib as a potent antitumour agent in mesothelioma: molecular mechanisms underlying its synergistic interaction with pemetrexed and carboplatin. British Journal of Cancer. [Link]

  • Graphviz. DOT Language. [Link]

  • Beed, M., et al. (2011). Pharmacokinetic Drug Interactions with Vandetanib during Coadministration with Rifampicin or Itraconazole. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • PatSnap. What is the mechanism of Vandetanib?. [Link]

  • ResearchGate. Western blot analysis of RET protein and associated signaling in NIH3T3.... [Link]

  • Therapeutic Goods Administration. (2013). Australian public assessment report for vandetanib. [Link]

  • Bio-protocol. Western blot analysis for VEGF receptors. [Link]

Sources

A Senior Scientist's Guide to the Validation of a Quantitative Bioanalytical Method for O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the generation of reliable bioanalytical data is the bedrock upon which pharmacokinetic, toxicokinetic, and clinical safety and efficacy assessments are built. The quantification of drug metabolites, such as O-Demethyl Vandetanib, the active metabolite of the tyrosine kinase inhibitor Vandetanib, is critical for understanding the complete pharmacological profile of a therapeutic agent.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of O-Demethyl Vandetanib in biological matrices. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Our primary focus will be on the gold-standard technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), while objectively comparing its performance against alternative methods.

The Critical Role of O-Demethyl Vandetanib Quantification

Vandetanib is an oral medication approved for the treatment of certain types of medullary thyroid cancer.[1][2] It functions by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1] The parent drug is metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, to form metabolites including O-Demethyl Vandetanib (also known as N-desmethyl vandetanib).[3][4] This metabolite is pharmacologically active, possessing a potency similar to the parent compound.[4]

Therefore, to construct an accurate pharmacokinetic (PK) model, assess drug-drug interactions, and fully comprehend the total active drug exposure in patients, a robust and validated method for quantifying both the parent drug and its active metabolites is not just recommended—it is essential.

The Gold Standard: LC-MS/MS Method Validation

For quantifying small molecules like O-Demethyl Vandetanib in complex biological matrices such as plasma or serum, LC-MS/MS is the undisputed method of choice. Its power lies in the combination of physical separation by liquid chromatography with highly specific mass-based detection by tandem mass spectrometry, affording unparalleled sensitivity and selectivity.[5][6]

A bioanalytical method is only as reliable as its validation. The validation process is a systematic demonstration that the method is fit for its intended purpose, adhering to the stringent criteria outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[7][8][9][10]

Experimental Workflow: From Sample to Signal

The journey from a biological sample to a quantitative data point involves several critical stages. The following protocol outlines a typical workflow for sample preparation using protein precipitation—a rapid and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Thawing: Allow frozen plasma samples (patient samples, calibration standards, and quality controls) to thaw completely and unassisted at room temperature.

  • Aliquoting: Vortex the thawed samples gently for 10-15 seconds. Using a calibrated pipette, transfer 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structural analog) to each tube. The IS is crucial for correcting for variability during sample processing and injection.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is an effective organic solvent for precipitating plasma proteins.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte into the supernatant.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial or 96-well plate for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow s1 Thaw Plasma Sample s2 Aliquot 100 µL Plasma s1->s2 s3 Add Internal Standard s2->s3 s4 Add 300 µL Acetonitrile (Protein Precipitation) s3->s4 s5 Vortex for 1 min s4->s5 s6 Centrifuge at 14,000 rpm s5->s6 s7 Transfer Supernatant s6->s7 analysis Analysis s7->analysis Inject into LC-MS/MS

Figure 1: Protein Precipitation Workflow.

Core Validation Parameters: A Deep Dive

The validation process rigorously tests the method's performance. Below, we detail the key parameters, the rationale for their assessment, and the universally accepted criteria for a successful validation.

  • Expertise & Experience: This is the cornerstone of validation. You must prove that the signal you are measuring comes exclusively from O-Demethyl Vandetanib and not from endogenous matrix components, other metabolites, or co-administered drugs.[11] We test this by analyzing at least six unique sources of blank plasma to scout for potential interferences at the exact time the analyte is expected to elute from the LC column.

  • Acceptance Criteria: In blank samples, any interfering peak at the retention time of the analyte must be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample. For the internal standard, this limit is even stricter at less than 5%.[11]

  • Expertise & Experience: This confirms that the instrument response is directly proportional to the analyte concentration across a defined range. A calibration curve is constructed by analyzing a blank sample and at least six non-zero standards. A weighted linear regression (typically 1/x or 1/x²) is applied to counteract heteroscedasticity—the tendency for variance to increase with concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99. The calculated concentration for each standard must be within ±15% of its nominal value, except for the LLOQ, where ±20% is acceptable.[3]

  • Expertise & Experience: Accuracy measures how close the experimental value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing Quality Control (QC) samples at a minimum of four levels: LLOQ, Low, Medium, and High. To ensure the method is robust, we evaluate this both within a single analytical run (intra-run) and across multiple runs on different days (inter-run).[12]

  • Acceptance Criteria: For both intra- and inter-run assessments, the mean accuracy at each QC level must be within ±15% of the nominal value (±20% for LLOQ). The precision, expressed as the coefficient of variation (CV%), must not exceed 15% (20% for LLOQ).[12]

  • Expertise & Experience: Recovery quantifies the efficiency of the sample extraction process. The matrix effect assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which can lead to inaccurate results. This is a critical parameter in mass spectrometry. It is evaluated by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent.

  • Acceptance Criteria: While a specific percentage for recovery is not mandated, it should be consistent and reproducible. The CV of the matrix factor across at least six different matrix lots should be ≤15%.

  • Expertise & Experience: Analyte stability is not a given. We must prove that O-Demethyl Vandetanib does not degrade during the entire lifecycle of a sample: from collection to storage and analysis. This involves a battery of tests, including freeze-thaw stability (typically 3 cycles), bench-top stability at room temperature, long-term storage stability at -80°C, and autosampler stability.[4]

  • Acceptance Criteria: For all stability tests, the mean concentration of the tested QC samples must be within ±15% of their nominal values.

The following tables summarize hypothetical but realistic validation data for an LC-MS/MS method for O-Demethyl Vandetanib, demonstrating fulfillment of regulatory requirements.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Run Accuracy (% Bias) (n=5)Intra-Run Precision (CV%) (n=5)Inter-Run Accuracy (% Bias) (n=15)Inter-Run Precision (CV%) (n=15)Acceptance Criteria
LLOQ0.50+5.2%8.9%+3.8%11.2%Bias: ±20%, CV: ≤20%
Low1.50-2.1%6.5%-3.5%7.8%Bias: ±15%, CV: ≤15%
Mid50.0+1.5%4.1%+0.8%5.5%Bias: ±15%, CV: ≤15%
High400.0-0.8%3.2%-1.2%4.3%Bias: ±15%, CV: ≤15%

Table 2: Stability Assessment

Stability TestQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Acceptance Criteria (% Bias)
Freeze-Thaw (3 cycles) Low (1.50)1.45-3.3%±15%
High (400.0)391.2-2.2%±15%
Bench-Top (8 hours) Low (1.50)1.54+2.7%±15%
High (400.0)408.8+2.2%±15%
Long-Term (90 days at -80°C) Low (1.50)1.41-6.0%±15%
High (400.0)385.6-3.6%±15%

Comparison with Alternative Analytical Methods

While LC-MS/MS is the superior technique, it is instructive to compare it with other methods to understand its advantages fully.

Table 3: Comparison of Analytical Methodologies

FeatureLC-MS/MSHPLC-UVLigand Binding Assay (LBA)
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV light absorbance detectionAntibody-antigen binding
Specificity Excellent: Differentiates based on mass-to-charge ratio and fragmentation pattern.Poor to Moderate: Prone to interference from compounds with similar structures and UV absorbance.[13]Moderate to Good: Can suffer from cross-reactivity with the parent drug or other metabolites.
Sensitivity Excellent: Capable of detecting concentrations at the pg/mL to low ng/mL level.[3]Poor: Typically requires µg/mL concentrations, making it unsuitable for metabolite quantification in plasma.[13]Variable: Can be very sensitive but is highly dependent on antibody affinity.
Dynamic Range Wide: Typically spans 3-4 orders of magnitude.Moderate: Limited by the linear range of UV absorbance.Narrow: Often limited to 1-2 orders of magnitude.
Development Cost Moderate: High initial instrument cost, but method development is often rapid.Low: Inexpensive instrumentation.[14]High: Antibody development is expensive and time-consuming.
Best Application Bioanalysis of drugs and metabolites in complex matrices. Analysis of bulk drug substance and high-concentration formulations.[15]Quantification of large molecules (e.g., proteins, antibodies).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and reliable technique but lacks the sensitivity and specificity required for modern bioanalysis of metabolites. An attempt to measure O-Demethyl Vandetanib at therapeutic concentrations in plasma using HPLC-UV would likely fail due to overwhelming interference from endogenous compounds, rendering the data unusable for regulatory submission.

Ligand Binding Assays (LBA)

LBAs, such as ELISA, are powerful tools for large molecules. However, for a small molecule like O-Demethyl Vandetanib, developing a highly specific antibody that does not cross-react with the structurally similar parent drug, Vandetanib, is a significant and often insurmountable challenge. This inherent risk of non-specificity makes LBA an unsuitable choice.

G cluster_validation Bioanalytical Method Validation Lifecycle cluster_fullval Full Validation (as per ICH M10) plan Planning & Literature Review dev Method Development (LC & MS Optimization) plan->dev preval Pre-Validation (Accuracy, Precision, Specificity) dev->preval val_ap Accuracy & Precision (Inter/Intra-Run) preval->val_ap val_lin Linearity & Range preval->val_lin val_sel Selectivity & Specificity preval->val_sel val_stab Stability (Freeze-Thaw, Bench-Top, Long-Term) preval->val_stab val_me Matrix Effect & Recovery preval->val_me report Validation Report Generation val_ap->report val_lin->report val_sel->report val_stab->report val_me->report routine Routine Sample Analysis report->routine final final routine->final Reliable PK Data

Figure 2: The Comprehensive Validation Process.

Conclusion

The quantitative analysis of O-Demethyl Vandetanib in biological matrices is a critical component of its clinical development and therapeutic monitoring. While alternative methods like HPLC-UV exist for simpler applications, they lack the requisite sensitivity and specificity for this task.

This guide has demonstrated that a meticulously validated LC-MS/MS method is the authoritative and scientifically sound approach. By systematically evaluating specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to global regulatory standards, researchers can ensure the integrity and reliability of their data. Adherence to these principles is not merely a procedural formality; it is a commitment to scientific excellence and the foundation upon which crucial clinical and regulatory decisions are made.

References

  • ResearchGate. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. Available from: [Link]

  • National Institutes of Health (NIH). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Available from: [Link]

  • ResearchGate. Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Available from: [Link]

  • PubMed. Meta-Analysis of the Efficacy and Safety Evaluation of Vandetanib in the Treatment of Medullary Thyroid Cancer. Available from: [Link]

  • Impactfactor. Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. Available from: [Link]

  • National Institutes of Health (NIH). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Available from: [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • MDPI. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available from: [Link]

  • PubMed. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • National Institutes of Health (NIH). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Available from: [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • MDPI. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Available from: [Link]

  • MDPI. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. Available from: [Link]

  • PubMed. The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of Analytical Method for Vemurafenib. Available from: [Link]

  • vissel. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Specificity: A Vandetanib Case Study

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Evaluating the Cross-Reactivity of Anti-Vandetanib Antibodies with its Primary Metabolite, O-Demethyl Vandetanib.

In the landscape of targeted cancer therapy, the precision of bioanalytical methods is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Vandetanib (Caprelsa®), a potent tyrosine kinase inhibitor (TKI), has demonstrated efficacy in the treatment of medullary thyroid cancer by targeting VEGFR, EGFR, and RET pathways.[1][2] Like many small molecule drugs, Vandetanib is metabolized in the body, primarily by CYP3A4, into metabolites such as O-Demethyl Vandetanib (N-desmethyl Vandetanib).[3][4] While O-Demethyl Vandetanib retains significant biological activity, the ability to distinguish between the parent drug and its metabolites in immunoassays is critical for an unambiguous interpretation of clinical data.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity of a specific anti-Vandetanib antibody with its major metabolite, O-Demethyl Vandetanib. We will delve into the rationale behind the experimental design, provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and outline the data analysis required to quantify the degree of cross-reactivity.

The Imperative of Specificity in Bioanalysis

An antibody's utility in a quantitative assay is directly tied to its specificity. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to an overestimation of the analyte concentration, resulting in misleading pharmacokinetic profiles and flawed dose-response models.[5][6] In the context of Vandetanib, an antibody that cross-reacts with O-Demethyl Vandetanib would be unable to differentiate between the administered drug and its active metabolite, confounding the assessment of drug exposure and metabolism. Therefore, a rigorous evaluation of antibody specificity is a foundational step in the validation of any ligand-binding assay, as mandated by regulatory bodies.[7]

Structural Considerations: Vandetanib vs. O-Demethyl Vandetanib

The potential for cross-reactivity is rooted in the structural similarity between the parent drug and its metabolite. Vandetanib possesses a methoxy group on the quinazoline ring. O-Demethylation, as the name suggests, involves the removal of the methyl group from this moiety, resulting in a hydroxyl group.

MoleculeChemical FormulaKey Structural Difference
Vandetanib C₂₂H₂₄BrFN₄O₂Methoxy group (-OCH₃)
O-Demethyl Vandetanib C₂₁H₂₂BrFN₄O₂Hydroxyl group (-OH)

This seemingly minor alteration can have a significant impact on the three-dimensional conformation and electronic properties of the molecule, which in turn dictates its interaction with an antibody's binding site (paratope). An antibody raised against Vandetanib may or may not recognize O-Demethyl Vandetanib, depending on whether the methoxy group is a critical part of the epitope the antibody was generated against.

Experimental Design: The Competitive ELISA

For small molecules like Vandetanib (haptens), which are incapable of immobilizing directly to a microplate surface and cannot be bound by two antibodies simultaneously, the competitive ELISA is the assay format of choice.[8][9] In this assay, the analyte in the sample competes with a labeled or immobilized form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the workflow for determining the cross-reactivity of an anti-Vandetanib antibody.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_standards Prepare Vandetanib Standard Curve competition Add Antibody & Competitor (Vandetanib or Metabolite) prep_standards->competition prep_metabolite Prepare O-Demethyl Vandetanib Dilutions prep_metabolite->competition coating Coat Plate with Vandetanib-Protein Conjugate blocking Block Wells coating->blocking blocking->competition detection Add Secondary Ab-HRP competition->detection substrate Add TMB Substrate detection->substrate stop Stop Reaction substrate->stop read_plate Read Absorbance (OD450) stop->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr G cluster_0 High Affinity Binding cluster_1 Low Affinity Cross-Reactivity Ab1 Anti-Vandetanib Antibody Vandetanib Vandetanib (with -OCH3 group) Ab1->Vandetanib Specific Fit Ab2 Anti-Vandetanib Antibody Metabolite O-Demethyl Vandetanib (with -OH group) Ab2->Metabolite Poor Fit

Caption: Molecular recognition by the anti-Vandetanib antibody.

An antibody with high specificity for Vandetanib likely has a paratope that forms critical binding interactions (e.g., hydrophobic interactions, hydrogen bonds) with the methoxy group. The replacement of this group with a smaller, more polar hydroxyl group in O-Demethyl Vandetanib would disrupt these interactions, leading to a significantly weaker binding affinity and thus, low cross-reactivity.

Conclusion and Best Practices

The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of developing reliable immunoassays for drug quantification. The competitive ELISA format provides a robust and sensitive platform for evaluating the specificity of anti-Vandetanib antibodies against key metabolites like O-Demethyl Vandetanib.

Key Takeaways for the Bench Scientist:

  • Prioritize Specificity: Always characterize the cross-reactivity of your antibody with major metabolites early in assay development.

  • Embrace the Right Tools: The competitive ELISA is the gold standard for quantifying small molecule haptens.

  • Context is Key: The acceptable level of cross-reactivity depends on the intended application of the assay and the expected relative concentrations of the drug and metabolite in vivo.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the development of highly specific and reliable immunoassays, ultimately contributing to the generation of high-quality data in drug development and clinical research.

References

  • Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. National Center for Biotechnology Information. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring. PubMed. [Link]

  • Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]

  • Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. National Center for Biotechnology Information. [Link]

  • A modified ELISA technique for anti-hapten antibodies. PubMed. [Link]

  • Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS. ResearchGate. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • ELISA: The Complete Guide. Antibodies.com. [Link]

  • Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry | ACS Publications. [Link]

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLOS One. [Link]

  • New Methods For Hapten Bioanalysis. Aptamer Group. [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. [Link]

  • Understanding Cross-Reactivity. Alcolizer Technology. [Link]

  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. PubMed Central. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Vandetanib - Wikipedia. Wikipedia. [Link]

  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. [Link]

  • Anti-Hapten Antibody Production. Creative Diagnostics. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. MDPI. [Link]

  • Chemical structure of vandetanib. ResearchGate. [Link]

  • A Practical Guide to Immunoassay Method Validation. Frontiers. [Link]

Sources

A Comparative Guide to RET Inhibitors in Medullary Thyroid Carcinoma Cell Lines: Vandetanib, its Metabolite, and Next-Generation Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of O-Demethyl Vandetanib and other key RET inhibitors for the treatment of Medullary Thyroid Carcinoma (MTC), tailored for researchers, scientists, and drug development professionals. We will dissect their mechanisms, compare their in vitro efficacy, and provide validated experimental protocols to support further research.

Introduction: The Central Role of RET in Medullary Thyroid Carcinoma

Medullary Thyroid Carcinoma (MTC) is a malignancy of the parafollicular C-cells of the thyroid gland. A significant portion of MTC cases, both hereditary and sporadic, are driven by activating mutations in the REarranged during Transfection (RET) proto-oncogene.[1][2] These mutations lead to the constitutive activation of the RET receptor tyrosine kinase, triggering downstream signaling pathways, such as RAS-MAPK and PI3K-AKT, which promote uncontrolled cell proliferation and survival.[1] This dependency on RET signaling makes it a prime therapeutic target.

The treatment landscape for advanced MTC has evolved from traditional chemotherapy to targeted therapies. The first wave of these targeted agents included multi-kinase inhibitors (MKIs) like Vandetanib and Cabozantinib.[2] More recently, highly selective RET inhibitors, such as Selpercatinib and Pralsetinib, have been developed, offering a more focused therapeutic approach.[3]

Profiling the Inhibitors: From Multi-Kinase to Selective Agents

Vandetanib and its Active Metabolite, O-Demethyl Vandetanib

Vandetanib (Caprelsa®) is an oral tyrosine kinase inhibitor that targets not only the RET kinase but also the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth factor Receptor (EGFR).[4][5] This multi-targeted approach can be beneficial by simultaneously inhibiting tumor growth, angiogenesis, and other signaling pathways.[1] In vivo, Vandetanib is metabolized by CYP3A4 into several metabolites, including the active N-desmethylvandetanib, also known as O-Demethyl Vandetanib.[1][6] This metabolite contributes to the overall therapeutic effect of the parent drug.

Other Multi-Kinase Inhibitors: Cabozantinib

Cabozantinib (Cometriq®) is another MKI approved for MTC that inhibits RET, VEGFR, and MET, another tyrosine kinase implicated in tumorigenesis.[6][7] The challenge with MKIs like Vandetanib and Cabozantinib lies in their off-target effects, which can lead to a range of side effects, including diarrhea, rash, and hypertension.[8]

Highly Selective RET Inhibitors: Selpercatinib and Pralsetinib

The development of Selpercatinib (Retevmo®) and Pralsetinib (Gavreto®) marked a significant advancement in MTC therapy.[3][9] These agents were specifically designed to inhibit RET with high potency and selectivity, minimizing interactions with other kinases. This targeted action aims to reduce the off-target toxicities associated with older MKIs.[8] Pralsetinib has been shown to be 8–28 times more potent against wild-type RET and its alterations compared to Vandetanib and Cabozantinib.[4]

Comparative Analysis: In Vitro Performance

A direct comparison in MTC cell lines is crucial for understanding the preclinical efficacy of these inhibitors. The two most commonly used MTC cell lines are TT and MZ-CRC-1, which harbor different RET mutations (C634W and M918T, respectively).

Kinase Inhibition Profile

The primary distinction between these drugs is their target selectivity. While Vandetanib and Cabozantinib have a broader range of targets, Selpercatinib and Pralsetinib are more focused on RET.

InhibitorPrimary TargetsKey Off-Targets
Vandetanib RET, VEGFR-2, EGFRVEGFR-3, VEGFR-1[4][6]
Cabozantinib RET, MET, VEGFR-2KIT, AXL, FLT3
Selpercatinib RET (wild-type, mutants, fusions)Minimal
Pralsetinib RET (wild-type, mutants, fusions)Minimal
Cellular Effects: Proliferation and Apoptosis

Head-to-head studies provide valuable insights into the relative potency of these inhibitors.

In a comparative study using MTC cell lines, Vandetanib and Cabozantinib demonstrated differential efficacy depending on the specific RET mutation. Vandetanib was more potent in inhibiting cell proliferation in the MZ-CRC-1 cell line, while Cabozantinib was more effective in TT cells.[10]

Regarding apoptosis, after a six-day incubation, both drugs significantly increased apoptosis in MTC cells. Cabozantinib was more potent in inducing apoptosis in TT cells, while Vandetanib showed greater pro-apoptotic activity in MZ-CRC-1 cells.[10]

While direct in vitro comparison data for O-Demethyl Vandetanib against selective inhibitors is less common in published literature, the high potency of selective inhibitors like Pralsetinib suggests they would likely demonstrate superior inhibition of RET-driven proliferation at lower concentrations than the multi-kinase inhibitors.[4]

Key Experimental Methodologies

To ensure the reproducibility and validity of in vitro comparisons, standardized protocols are essential. Below are detailed methodologies for key assays.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[11]

Protocol:

  • Cell Plating: Seed MTC cells (e.g., TT, MZ-CRC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the RET inhibitors (Vandetanib, O-Demethyl Vandetanib, Cabozantinib, Selpercatinib, Pralsetinib) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.

Analysis of RET Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation status of RET and its downstream targets, providing a direct measure of inhibitor activity.

Protocol:

  • Cell Lysis: Plate MTC cells and treat with inhibitors as described above for a shorter duration (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-RET (e.g., Tyr905), total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT, diluted in 5% BSA/TBST.[16][17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Mechanism: Signaling Pathways and Workflows

RET Signaling Pathway and Inhibitor Action

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm RET RET Receptor (Constitutively Active in MTC) P1 P RET->P1 P2 P RET->P2 P3 P RET->P3 RAS RAS RET->RAS Grb2/SOS PI3K PI3K RET->PI3K Vandetanib Vandetanib / O-Demethyl Vandetanib Vandetanib->RET Selective Selpercatinib / Pralsetinib Selective->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription, Cell Proliferation, Survival ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Caption: The constitutively active RET receptor in MTC autophosphorylates, activating downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. RET inhibitors block this initial phosphorylation step.

In Vitro Drug Efficacy Workflow

Drug_Screening_Workflow cluster_assays Endpoint Assays start Start: MTC Cell Culture (TT, MZ-CRC-1) plate_cells Plate Cells in 96-well Plates start->plate_cells treat_cells Treat with Serial Dilutions of Inhibitors plate_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability western Western Blot (p-RET, p-ERK) incubate->western analyze_viability Measure Absorbance, Calculate % Viability viability->analyze_viability analyze_western Detect Protein Bands, Quantify Phosphorylation western->analyze_western ic50 Determine IC50 Values analyze_viability->ic50 mechanism Confirm Mechanism of Action analyze_western->mechanism end End: Comparative Efficacy Data ic50->end mechanism->end

Caption: A typical workflow for comparing the in vitro efficacy of different RET inhibitors in MTC cell lines, from cell culture to data analysis.

Conclusion and Future Perspectives

The evolution from multi-kinase inhibitors like Vandetanib to highly selective agents like Selpercatinib and Pralsetinib represents a paradigm shift in the treatment of RET-driven MTC. While Vandetanib and its active metabolite, O-Demethyl Vandetanib, have demonstrated efficacy, their broader kinase inhibition profile is associated with more off-target effects.[8]

In vitro studies consistently show that the newer, selective inhibitors are more potent at targeting the primary oncogenic driver in MTC cells. This often translates to lower IC50 values and a more profound inhibition of RET signaling pathways. Clinically, this increased selectivity has been linked to higher response rates and a more manageable side-effect profile, though direct head-to-head clinical trial data is still emerging.[4][18]

Future research should focus on understanding and overcoming mechanisms of resistance to these potent inhibitors. Combination therapies, potentially co-targeting downstream effectors like mTOR, may offer a strategy to enhance efficacy and prevent relapse.[7] The experimental frameworks provided in this guide offer a robust starting point for these critical next-generation investigations.

References

  • Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). International Journal of Molecular Sciences. [Link]

  • New FDA Approval for RET Positive Medullary Thyroid Cancer. (2020). Patient Power. [Link]

  • Vandetanib Remains Safe and Effective in Medullary Thyroid Cancer. (2020). Targeted Oncology. [Link]

  • Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. (2010). Journal of Clinical Oncology. [Link]

  • Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. (2011). Expert Review of Clinical Pharmacology. [Link]

  • Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. (2015). Therapeutics and Clinical Risk Management. [Link]

  • Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. (2021). International Journal of Molecular Sciences. [Link]

  • Targeting mTOR in RET mutant medullary and differentiated thyroid cancer cells. (2013). Endocrine-Related Cancer. [Link]

  • Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). PubMed. [Link]

  • Western blot analysis of RET protein and associated signaling in NIH3T3... (n.d.). ResearchGate. [Link]

  • Real-World Efficacy and Safety of Cabozantinib and Vandetanib in Advanced Medullary Thyroid Cancer. (2020). Thyroid. [Link]

  • (PDF) Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). ResearchGate. [Link]

  • Targeting RET in medullary thyroid cancer. (2024). Endocrine-Related Cancer. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • Real-World Date Confirm Vandetanib and Cabozantinib Are Effective 1L/2L Treatments for Medullary Thyroid Cancer. (2020). Targeted Oncology. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. [Link]

  • RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation. (2021). Cells. [Link]

  • Patient-Reported Tolerability of Selpercatinib Compared to Cabozantinib/Vandetanib: A Secondary Analysis of the LIBRETTO-531 Randomized-Controlled Trial in RET-Mutant Medullary Thyroid Cancer. (2024). Clinical Cancer Research. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. (2023). National Cancer Institute. [Link]

  • Real-World Study Shows Vandetanib and Cabozantinib Effective for Advanced MTC. (2021). HCP Live. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

Sources

A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of oncology therapeutics, understanding the translational journey from laboratory findings to clinical outcomes is paramount. This guide provides an in-depth analysis of O-Demethyl Vandetanib, the principal active metabolite of the multi-targeted tyrosine kinase inhibitor, Vandetanib. We will explore the critical relationship between its in vitro potency and its contribution to in vivo efficacy, offering a framework for evaluating its therapeutic potential.

Introduction to O-Demethyl Vandetanib: The Active Moiety

Vandetanib is an orally active small molecule that inhibits key signaling pathways implicated in tumor growth and angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] Following oral administration, Vandetanib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, N-desmethyl vandetanib, also known as O-Demethyl Vandetanib.[2][4] Another metabolite, vandetanib-N-oxide, is significantly less active.[4]

Pharmacokinetic studies have shown that O-Demethyl Vandetanib circulates in human plasma, and while specific concentrations can vary, its presence underscores the importance of understanding its intrinsic activity.[5] Notably, in vitro studies have indicated that O-Demethyl Vandetanib possesses a potency comparable to its parent compound, Vandetanib, in inhibiting VEGFR and EGFR.[4][6] This guide will dissect the methodologies used to establish this in vitro potency and discuss how these findings correlate with the observed in vivo anti-tumor effects attributed to Vandetanib administration.

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The anti-cancer activity of O-Demethyl Vandetanib, mirroring that of Vandetanib, stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that drive tumor progression.

  • VEGFR-2 Inhibition: By blocking VEGFR-2, the primary mediator of VEGF-A's angiogenic effects, O-Demethyl Vandetanib disrupts the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[7] This leads to a reduction in tumor vascularity and can induce tumor cell apoptosis due to nutrient and oxygen deprivation.

  • EGFR Inhibition: EGFR signaling is a critical pathway that regulates cell proliferation, survival, and differentiation.[8] Inhibition of EGFR by O-Demethyl Vandetanib can directly halt the growth of tumor cells that are dependent on this pathway.

  • RET Inhibition: Activating mutations in the RET proto-oncogene are a hallmark of medullary thyroid carcinoma (MTC).[3] O-Demethyl Vandetanib's inhibition of RET kinase activity provides a targeted therapeutic approach for this specific cancer type.

The following diagram illustrates the key signaling pathways targeted by O-Demethyl Vandetanib.

Caption: O-Demethyl Vandetanib's multi-targeted inhibition of VEGFR-2, EGFR, and RET pathways.

Assessing In Vitro Potency: A Step-by-Step Guide

To quantitatively assess the inhibitory activity of O-Demethyl Vandetanib and compare it to its parent compound, a series of in vitro assays are essential.

Kinase Inhibition Assays

The most direct measure of a drug's potency is its ability to inhibit the enzymatic activity of its target kinases.

Experimental Protocol: In Vitro Kinase Assay (General)

  • Reagents: Recombinant human VEGFR-2, EGFR, and RET kinase domains, ATP, a suitable peptide substrate, and the test compounds (Vandetanib and O-Demethyl Vandetanib).

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor is prepared in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at 37°C, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Table 1: In Vitro Kinase Inhibitory Activity of Vandetanib

Target KinaseVandetanib IC50 (nM)O-Demethyl Vandetanib Potency
VEGFR-240[2][5]Similar to Vandetanib[4][6]
EGFR500[2][5]Similar to Vandetanib[4][6]
RET130[2][5]Not explicitly quantified, but expected to be similar
Cellular Assays: Moving Beyond Purified Enzymes

Cell-based assays provide a more biologically relevant context by evaluating the drug's effect on target inhibition and cellular function within an intact cell.

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Lines: Select cancer cell lines known to be dependent on the targeted pathways (e.g., medullary thyroid cancer cell lines with RET mutations like TT, or non-small cell lung cancer cell lines with EGFR mutations).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of O-Demethyl Vandetanib or Vandetanib for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.[9] Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture and Treatment: Culture relevant cell lines and treat with O-Demethyl Vandetanib or Vandetanib at various concentrations for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of VEGFR-2 (p-VEGFR2) and EGFR (p-EGFR), as well as antibodies for the total forms of these receptors.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, providing a measure of target inhibition.[10][11]

The following diagram outlines the workflow for assessing in vitro potency.

InVitro_Workflow cluster_assays In Vitro Potency Assessment Kinase_Assay Kinase Inhibition Assay (IC50 vs. VEGFR2, EGFR, RET) Cell_Viability Cell Viability Assay (MTS) (Cellular IC50) Western_Blot Western Blot (Target Phosphorylation) Compound O-Demethyl Vandetanib Compound->Kinase_Assay Direct Potency Compound->Cell_Viability Functional Outcome Compound->Western_Blot Target Engagement

Caption: Workflow for determining the in vitro potency of O-Demethyl Vandetanib.

Evaluating In Vivo Efficacy: From Bench to Preclinical Models

In vivo studies are crucial for understanding a drug's therapeutic potential in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.

Experimental Protocol: Medullary Thyroid Carcinoma Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a human medullary thyroid carcinoma cell line (e.g., TT cells) into the flank of the mice.[12]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, Vandetanib, and ideally, O-Demethyl Vandetanib (if available as a pure compound for research). Administer the compounds orally at predetermined doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target phosphorylation, immunohistochemistry for proliferation markers like Ki-67 and microvessel density).

  • Data Analysis: Compare the tumor growth rates between the different treatment groups.

Table 2: In Vivo Efficacy of Vandetanib in Medullary Thyroid Cancer

Study TypeModel/Patient PopulationTreatmentKey Efficacy Outcome
Phase III Clinical Trial (ZETA)Patients with advanced MTCVandetanib (300 mg/day) vs. PlaceboSignificant improvement in Progression-Free Survival (30.5 vs. 19.3 months)[1][13]
Preclinical XenograftAnaplastic Thyroid CancerVandetanib (25 mg/kg/day)Significant inhibition of tumor growth[8]

While direct in vivo efficacy data for O-Demethyl Vandetanib is scarce, the pronounced clinical and preclinical efficacy of its parent drug, Vandetanib, strongly suggests a significant contribution from this active metabolite.

Correlating In Vitro Potency with In Vivo Efficacy: The Translational Bridge

The "similar potency" of O-Demethyl Vandetanib to Vandetanib in vitro is a critical piece of the puzzle.[4][6] It implies that once Vandetanib is metabolized, the resulting O-Demethyl Vandetanib continues to exert a potent inhibitory effect on its targets within the tumor microenvironment.

The strong correlation between the in vitro inhibition of VEGFR-2, EGFR, and RET by Vandetanib and its observed in vivo anti-tumor activity in both preclinical models and clinical trials in MTC provides a solid foundation for inferring the efficacy of O-Demethyl Vandetanib.[5][14] The significant improvement in progression-free survival in patients treated with Vandetanib is a testament to the sustained target inhibition, a function likely carried out by both the parent drug and its active metabolite.

The following diagram illustrates the logical connection between in vitro potency and in vivo efficacy.

Correlation_Logic cluster_invitro In Vitro Findings cluster_invivo In Vivo Observations Potency O-Demethyl Vandetanib shows potent inhibition of VEGFR-2, EGFR, & RET (IC50 values) Metabolism Vandetanib is metabolized to active O-Demethyl Vandetanib in vivo Potency->Metabolism Efficacy Administration of Vandetanib leads to significant tumor growth inhibition in preclinical models and improved PFS in patients Metabolism->Efficacy Contributes to

Caption: The role of metabolism in linking in vitro potency to in vivo efficacy.

Conclusion: A Potent Metabolite Driving Therapeutic Effect

For researchers in drug development, this case study underscores the importance of characterizing the activity of major metabolites. A thorough understanding of the in vitro potency of metabolites like O-Demethyl Vandetanib is essential for accurately interpreting in vivo efficacy data and for building a comprehensive picture of a drug's mechanism of action and therapeutic potential. Future studies that directly quantify the in vitro IC50 values of O-Demethyl Vandetanib and evaluate its in vivo efficacy as a standalone agent would provide further valuable insights into its precise contribution to the clinical success of Vandetanib.

References

  • Fallahi, P., Ferrari, S. M., Baldini, E., et al. (2016). The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Expert Review of Anticancer Therapy, 16(11), 1109-1118.
  • Indra, R., Pompach, P., Martinkova, M., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. Frontiers in Pharmacology, 11, 589.
  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 101.
  • Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 221-237.
  • Fukudo, M., Ikeda, T., Takeda, M., et al. (2011). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical Medicine Insights: Oncology, 5, CMO.S5879.
  • Kreissl, M. C., Bastholt, L., & Elisei, R. (2013).
  • Wells, S. A., Robinson, B. G., Gagel, R. F., et al. (2012). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 30(2), 134-141.
  • Keating, G. M. (2012). Vandetanib: in medullary thyroid cancer. Drugs, 72(11), 1523-1533.
  • Ryan, A. J., & Wedge, S. R. (2005). Vandetanib (ZD6474) inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British Journal of Cancer, 92(10), 1837-1846.
  • Morabito, A., De Maio, E., Di Maio, M., et al. (2009). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Therapeutics and Clinical Risk Management, 5, 607-617.
  • Quintieri, L., Palatini, P., Nivoix, Y., et al. (2008). Luteolin is a potent inhibitor of the CYP3A4-mediated metabolism of vandetanib. Drug Metabolism and Disposition, 36(10), 2054-2061.
  • Antonelli, A., Bocci, G., La Motta, C., et al. (2018). Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo. International Journal of Oncology, 52(3), 735-744.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • National Cancer Institute. (2011). Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer. Retrieved from [Link]

  • Nobre, M. (2025). How to build animal models for medullary thyroid carcinoma? ResearchGate. Retrieved from [Link]

  • Sarabipour, S., & Hristova, K. (2016). VEGFR-2 conformational switch in response to ligand binding. eLife, 5, e13876.
  • U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - Vandetanib. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). vanDETanib. Retrieved from [Link]

  • Drugs.com. (2025). Vandetanib Monograph for Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after.... Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

Sources

A Comparative Analysis of Vandetanib and its Active Metabolite, O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, a nuanced understanding of a drug's metabolic fate and the activity of its metabolites is paramount for optimizing clinical efficacy and safety. This guide provides an in-depth comparative study of Vandetanib, a multi-targeted tyrosine kinase inhibitor (TKI), and its principal active metabolite, O-Demethyl Vandetanib (also known as N-desmethylvandetanib). As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but also the underlying scientific rationale for the experimental methodologies used to characterize these compounds.

Introduction: The Clinical Significance of Vandetanib and its Metabolism

Vandetanib is an orally administered TKI that has demonstrated clinical efficacy in the treatment of certain cancers, notably medullary thyroid carcinoma.[1][2] Its anti-tumor activity is derived from the simultaneous inhibition of key signaling pathways involved in tumor angiogenesis and proliferation, primarily through the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5]

Upon administration, Vandetanib undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4] This process leads to the formation of several metabolites, with O-Demethyl Vandetanib being a major active metabolite.[6][7] Understanding the pharmacological profile of O-Demethyl Vandetanib is crucial, as its contribution to the overall therapeutic effect and potential off-target toxicities can be significant.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Both Vandetanib and O-Demethyl Vandetanib exert their therapeutic effects by competitively binding to the ATP-binding pocket of their target tyrosine kinases, thereby inhibiting downstream signaling cascades that promote tumor growth and angiogenesis.

Signaling Pathways Targeted by Vandetanib and O-Demethyl Vandetanib

G cluster_0 Vandetanib & O-Demethyl Vandetanib cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways Vandetanib Vandetanib / O-Demethyl Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 inhibition EGFR EGFR Vandetanib->EGFR inhibition RET RET Vandetanib->RET inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET->Proliferation RET->Survival

Caption: Inhibition of VEGFR-2, EGFR, and RET by Vandetanib and its metabolite disrupts downstream signaling, leading to reduced angiogenesis and tumor cell proliferation and survival.

Comparative Pharmacological Profile

While both parent drug and metabolite share the same targets, their relative potencies and pharmacokinetic properties exhibit subtle but important differences.

In Vitro Potency

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. While extensive data is available for Vandetanib, specific IC50 values for O-Demethyl Vandetanib are not as widely published. However, studies have indicated that O-Demethyl Vandetanib possesses a similar potency to the parent compound.[8]

CompoundTargetIC50 (nM)
Vandetanib VEGFR-240[2][3]
EGFR500[2][3]
RET130[3]
O-Demethyl Vandetanib VEGFR-2, EGFR, RETSimilar potency to Vandetanib[8]
Pharmacokinetics

The pharmacokinetic profiles of Vandetanib and O-Demethyl Vandetanib are intrinsically linked. The concentration of the metabolite in plasma is a fraction of the parent drug, typically ranging from 7% to 17%.[9]

ParameterVandetanibO-Demethyl Vandetanib
Metabolism Primarily by CYP3A4Formed from Vandetanib
Plasma Concentration -~7-17% of Vandetanib
Half-life (t½) ~19 days[10]Data not readily available

Experimental Methodologies for Comparative Analysis

To rigorously compare the activity of Vandetanib and O-Demethyl Vandetanib, a series of well-established in vitro and in vivo assays are employed. The choice of these assays is guided by the need to assess both direct target engagement and downstream cellular effects.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Biochemical Kinase Assay (IC50 Determination) B Cell-Based Phosphorylation Assay (Target Engagement) A->B Confirms on-target activity in a cellular context C Cell Proliferation Assay (Functional Outcome) B->C Links target inhibition to cellular response D Pharmacokinetic Studies (Metabolite Profiling) C->D Informs in vivo dosing and exposure E Tumor Xenograft Model (Efficacy Assessment) D->E Correlates exposure with anti-tumor effect

Caption: A multi-step experimental workflow is essential for a comprehensive comparison of Vandetanib and its metabolite.

Detailed Experimental Protocols

Objective: To determine the IC50 values of Vandetanib and O-Demethyl Vandetanib against their target kinases (VEGFR-2, EGFR, RET).

Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase in a cell-free system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Dilute recombinant human VEGFR-2, EGFR, and RET kinases to the desired concentration in the reaction buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide or protein).

    • Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP).

    • Prepare serial dilutions of Vandetanib and O-Demethyl Vandetanib in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Objective: To assess the ability of Vandetanib and O-Demethyl Vandetanib to inhibit ligand-induced phosphorylation of VEGFR-2, EGFR, and RET in a cellular context.

Principle: This assay utilizes cell lines that endogenously or exogenously express the target receptors. Following ligand stimulation, the level of receptor phosphorylation is measured in the presence and absence of the inhibitors.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HUVECs for VEGFR-2, A431 for EGFR, TT for RET) in appropriate growth medium.

    • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment and Ligand Stimulation:

    • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with serial dilutions of Vandetanib or O-Demethyl Vandetanib for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, EGF for EGFR, GDNF for RET) for a short duration (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Analyze the cell lysates by Western blotting using antibodies specific for the phosphorylated forms of VEGFR-2, EGFR, and RET.

    • Alternatively, use a sandwich ELISA with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance (ELISA) for the phosphorylated receptor.

    • Normalize the phosphorylation signal to the total receptor or a loading control (e.g., β-actin).

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Objective: To evaluate the anti-tumor efficacy of Vandetanib and O-Demethyl Vandetanib in a preclinical animal model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compounds, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of a relevant human tumor cell line (e.g., a medullary thyroid carcinoma cell line) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers.

    • Once the tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, Vandetanib, O-Demethyl Vandetanib).

  • Drug Administration:

    • Administer the compounds to the mice via an appropriate route (e.g., oral gavage) at a defined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between the treatment groups.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of Vandetanib and its active metabolite, O-Demethyl Vandetanib. While both compounds share a similar mechanism of action and target profile, their distinct pharmacokinetic properties underscore the importance of considering the contribution of active metabolites in drug development. The experimental methodologies detailed herein provide a robust framework for the preclinical characterization of such parent-metabolite pairs.

Future research should focus on obtaining more precise quantitative data on the in vitro and in vivo activity of O-Demethyl Vandetanib. A deeper understanding of its pharmacokinetic profile, including its tissue distribution and elimination pathways, will further refine our understanding of its role in the overall clinical activity of Vandetanib. Such insights are invaluable for the development of next-generation TKIs with improved efficacy and safety profiles.

References

  • Ferris, R. L., et al. (2012). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical Cancer Research, 18(1), 51-58. [Link]

  • Kreissl, M. C., et al. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Recent Results in Cancer Research, 185, 127-138. [Link]

  • Llovet, J. M., et al. (2012). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers, 4(1), 123-143. [Link]

  • Bastholt, L., et al. (2011). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 29(10), 1337-1344. [Link]

  • Ton, G. N., et al. (2013). Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. American Journal of Health-System Pharmacy, 70(10), 849-855. [Link]

  • Indra, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. International Journal of Molecular Sciences, 22(8), 4215. [Link]

  • Keating, G. M., et al. (2012). Vandetanib: a guide to its use in advanced medullary thyroid cancer. BioDrugs, 26(6), 431-435. [Link]

  • Fallahi, P., et al. (2016). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Therapeutics and Clinical Risk Management, 12, 1457-1466. [Link]

  • Han, N., et al. (2023). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 14, 1109654. [Link]

  • S-V, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. International Journal of Molecular Sciences, 22(8), 4215. [Link]

  • U.S. Food and Drug Administration. (2011). Vandetanib (CAPRELSA) Tablets Prescribing Information. [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 101. [Link]

  • Morabito, A., et al. (2010). Vandetanib: An overview of its clinical development in NSCLC and other tumors. Drugs of Today, 46(9), 683-696. [Link]

  • Taylor & Francis. (n.d.). Vandetanib – Knowledge and References. Taylor & Francis Online. [Link]

Sources

A Definitive Guide: Structural Confirmation of O-Demethyl Vandetanib Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolism, the unambiguous characterization of metabolites is not merely an analytical exercise; it is a foundational requirement for understanding a drug's efficacy, safety, and fate within a biological system. O-Demethyl Vandetanib, a key metabolite of the anti-cancer agent Vandetanib[], presents a classic structural elucidation challenge. While mass spectrometry can confirm the loss of a methyl group, it cannot definitively establish the site of this modification. This guide provides a comprehensive, technically-grounded methodology for the structural confirmation of O-Demethyl Vandetanib, leveraging the unparalleled power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy to resolve this ambiguity.

Our approach is built on a synergistic workflow, where each experiment provides interlocking data points that collectively form a self-validating system. We will explore not just the "how" of the protocols, but the causal "why" behind each experimental choice, reflecting a field-proven strategy for absolute structural confidence.

The Analytical Imperative: Pinpointing Demethylation

Vandetanib is a multi-ring tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[2][3] Its structure features two methoxy groups on a quinazoline core. Metabolism, often mediated by CYP3A4 enzymes, can lead to N-demethylation or O-demethylation.[4][5][6] The resulting O-Demethyl Vandetanib possesses the same molecular formula as other potential demethylated isomers, making its confirmation a non-trivial task. The critical question for the analyst is: which methoxy group has been converted to a hydroxyl group?

Answering this requires a technique that can map the covalent bonding framework of the molecule. This is where 2D NMR spectroscopy excels, providing through-bond correlation data that functions as a molecular GPS, pinpointing the exact location of the structural change.

The 2D NMR Toolkit: A Multi-Pronged Strategy

A robust structural elucidation is never reliant on a single experiment. We employ a suite of 2D NMR techniques—COSY, HSQC, and HMBC—each providing a unique and complementary view of the molecular architecture.[7]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This is the starting point for mapping the proton framework. It identifies protons that are spin-coupled, typically those on adjacent carbon atoms.[8] For O-Demethyl Vandetanib, COSY is instrumental in tracing the proton networks within each aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[9] It is the most reliable method for assigning the chemical shifts of protonated carbons, effectively creating a ¹H-¹³C overlay of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds.[10] This long-range information is crucial for connecting the molecular fragments identified by COSY and HSQC and, most importantly, for probing the connectivity around non-protonated (quaternary) carbons—such as the site of demethylation.

Experimental Workflow: From Sample to Structure

The logical flow of experiments is designed to build a complete structural picture piece by piece, with each step confirming the last.

G cluster_0 Phase 1: Preparation & Initial Scans cluster_1 Phase 2: 2D Correlation Acquisition cluster_2 Phase 3: Data Integration & Confirmation prep Dissolve O-Demethyl Vandetanib in DMSO-d6 one_d Acquire 1D Spectra: ¹H NMR (Proton Scaffolding) ¹³C NMR (Carbon Count) prep->one_d cosy ¹H-¹H COSY: Identify proton spin systems (neighboring protons) one_d->cosy hsqc ¹H-¹³C HSQC: Link protons to their directly attached carbons cosy->hsqc hmbc ¹H-¹³C HMBC: Map long-range (2-3 bond) proton-carbon connections hsqc->hmbc analysis Integrate 1D & 2D Data: Assign all ¹H and ¹³C signals hmbc->analysis confirmation Confirm Demethylation Site: Identify key HMBC correlations to the phenolic carbon analysis->confirmation structure Unambiguous Structure Confirmed confirmation->structure

Caption: A synergistic workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified O-Demethyl Vandetanib reference standard.[11]

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as the acidic proton of the newly formed hydroxyl group is often observable in this solvent.

  • Transfer the solution to a 5 mm NMR tube suitable for high-field spectrometers.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H NMR: Acquire a standard quantitative proton spectrum (e.g., 16-32 scans). This provides the initial overview of proton chemical shifts and multiplicities. The absence of one methoxy singlet (relative to the Vandetanib parent) and the appearance of a new, broad hydroxyl proton signal are key initial indicators.

  • 1D ¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). This confirms the total number of carbon environments.

  • 2D ¹H-¹H COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire with sufficient resolution in both dimensions to resolve the aromatic region couplings.

  • 2D ¹H-¹³C HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence. Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • 2D ¹H-¹³C HMBC: Use a gradient-selected HMBC pulse sequence. This is the most critical experiment. Set the long-range coupling constant (nJCH) to a value optimized for 2- and 3-bond correlations, typically around 8 Hz. Acquiring sufficient scans is vital for observing the weaker correlations to quaternary carbons.

Data Analysis and Structural Confirmation

The definitive proof of structure comes from the integrated analysis of all spectra. Let us assume demethylation has occurred at the C6 position of the quinazoline ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for O-Demethyl Vandetanib (Quinazoline Core)
PositionAtomHypothetical Shift (ppm)Key 2D Correlations Observed
5H~7.25 (s)HMBC to C7, C8a, C4, C6
6C~155.0 (quaternary)HMBC from H5, H8, -OH
6-OHH~9.80 (broad s)HMBC to C6 , C5, C7
7C~148.0 (quaternary)HMBC from H5, H8, -OCH₂-
8H~7.90 (s)HMBC to C4a, C6, C7
-OCH₂-H~4.15 (d)COSY with piperidine-H, HMBC to C7

Note: Chemical shifts are illustrative and based on typical values for such structures in DMSO-d₆. "s" denotes a singlet.

Interpretation Walkthrough:
  • COSY Analysis: The COSY spectrum would show correlations within the 4-bromo-2-fluorophenylamino ring and the piperidine ring, allowing these spin systems to be assembled. The protons on the quinazoline core (H5 and H8) would likely appear as singlets, showing no COSY cross-peaks to each other, indicating they are not adjacent.

  • HSQC Analysis: The HSQC spectrum would unambiguously connect H5 to its carbon (C5) and H8 to its carbon (C8). This step is crucial for anchoring the subsequent long-range correlations.

  • HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the irrefutable links. The key observation is the set of correlations to the quaternary carbon at ~155.0 ppm.

    • The proton at H5 shows a three-bond correlation (³JCH) to this carbon.

    • The proton at H8 shows a two-bond correlation (²JCH) to this same carbon.

    • Critically, the new, broad hydroxyl proton at ~9.80 ppm would also show a correlation to this carbon.

This triangulation of correlations from H5, H8, and the new -OH proton to a single quaternary carbon definitively identifies it as C6, the site of demethylation.

Diagram: Key HMBC Correlations Confirming C6-Demethylation

Caption: Definitive HMBC correlations to the phenolic carbon (C6).

Conclusion

The structural confirmation of a metabolite like O-Demethyl Vandetanib demands more than just analytical data; it requires an analytical strategy. The synergistic application of 1D NMR with a suite of 2D experiments—COSY, HSQC, and particularly HMBC—provides a rigorous, multi-layered, and self-validating approach. The long-range ¹H-¹³C correlations revealed by HMBC are not merely suggestive; they provide the definitive, covalent map required to pinpoint the exact site of metabolic transformation. This level of certainty is paramount for drug development professionals, ensuring data integrity for regulatory submissions and enabling a deeper understanding of the drug's metabolic profile.

References

  • Vandetanib. PubChem, National Center for Biotechnology Information.[Link]

  • vanDETanib. Cancer Care Ontario.[Link]

  • Vandetanib. Wikipedia.[Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.[Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central, National Institutes of Health.[Link]

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. PubMed Central, National Institutes of Health.[Link]

  • O-Demethyl Vandetanib-D4. Veeprho.[Link]

  • Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. PubMed Central, National Institutes of Health.[Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal.[Link]

  • Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. MDPI.[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BioMed Central.[Link]

  • MS spectrum of vandetanib products measured by 12T electrospray... ResearchGate.[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, ACS Publications.[Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]

  • The ¹⁴N-NMR chemical shifts (δN) of VTB were calculated using... ResearchGate.[Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PubMed Central, National Institutes of Health.[Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical and translational research, the reproducibility of experimental findings is the bedrock of scientific progress. A failure to reproduce results not only undermines the specific study but also impedes the entire drug development pipeline, wasting valuable resources and time.[1][2] This guide focuses on a specific, yet critical, agent: O-Demethyl Vandetanib. As a key metabolite and reference material for the multi-kinase inhibitor Vandetanib, ensuring the integrity of experiments involving this compound is paramount.

This document, written from the perspective of a field-proven application scientist, provides a comprehensive framework for researchers. We will move beyond simple protocols to explain the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative data. Our goal is to empower you, the researcher, to generate robust, reliable, and reproducible results.

The Compound of Interest: Understanding O-Demethyl Vandetanib

O-Demethyl Vandetanib is a metabolite of Vandetanib (Caprelsa®), a potent oral inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] Vandetanib itself is approved for treating advanced medullary thyroid cancer (MTC).[6][7]

The parent drug, Vandetanib, is primarily metabolized in the liver by the CYP3A4 enzyme to N-Desmethyl Vandetanib and by flavin-containing monooxygenases (FMO1 and FMO3) to Vandetanib N-oxide.[3][5][8] O-Demethyl Vandetanib is another recognized metabolite and is commercially available as a high-purity reference standard.[9][10][]

The critical role of O-Demethyl Vandetanib in research is twofold:

  • As a Reference Standard: For pharmacokinetic (PK) and drug metabolism (DMPK) studies to accurately quantify the metabolic profile of Vandetanib.

  • As a Potential Active Metabolite: To investigate whether it possesses similar, lesser, or different pharmacological activity compared to the parent compound. Studies have shown that the N-desmethyl metabolite retains similar potency to Vandetanib, while the N-oxide metabolite is significantly less active, highlighting the importance of characterizing each metabolite.[12]

Given these roles, the first step towards reproducibility is to unequivocally confirm the identity and quality of the O-Demethyl Vandetanib reagent you are working with.

Table 1: Physicochemical Properties of O-Demethyl Vandetanib vs. Vandetanib
PropertyO-Demethyl VandetanibVandetanib (Parent Drug)
CAS Number 910298-60-1[9][10]443913-73-3[5]
Molecular Formula C₂₁H₂₂BrFN₄O₂[9]C₂₂H₂₄BrFN₄O₂[5]
Molecular Weight 461.34 g/mol [10]475.36 g/mol [5]
IUPAC Name 4-((4-Bromo-2-fluorophenyl)amino)-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-6-ol[9]N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine[5]

Foundational Reproducibility: Qualifying Your Reagent

Before a single experiment is run, you must validate your starting material. Assuming a vial labeled "O-Demethyl Vandetanib" contains the pure, active compound is a primary source of experimental irreproducibility. A self-validating workflow ensures you know exactly what you are working with.

Reagent_Qualification_Workflow cluster_0 Reagent Qualification Protocol A Receive Compound B Visual Inspection (Color, Form) A->B Initial Check C Solubility Test (e.g., DMSO) B->C Physical Properties D Identity Confirmation (LC-MS) C->D Chemical Identity E Purity Assessment (HPLC-UV, >95%) D->E Purity Check F Prepare Validated Stock Solution E->F If Purity >95% G Aliquot & Store (-20°C or -80°C) F->G Prevent Degradation H Qualified for Use G->H Ready for Assay

Caption: Workflow for qualifying a small molecule reagent like O-Demethyl Vandetanib.

Step-by-Step Reagent Qualification Protocol
  • Procurement & Documentation: Purchase O-Demethyl Vandetanib from a reputable supplier that provides a Certificate of Analysis (CoA) with purity data (e.g., HPLC, NMR).[10] Log the manufacturer, lot number, date of arrival, and storage conditions.

  • Identity Confirmation (Causality): The CoA is a starting point, not the final word. It is crucial to independently verify the molecular weight.

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: This confirms that the primary component of the supplied powder has the correct mass-to-charge ratio (m/z) corresponding to O-Demethyl Vandetanib (461.34 g/mol ). This guards against mislabeled reagents or significant synthesis errors.

    • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV). A stability-indicating method is ideal.[13]

    • Rationale: HPLC separates the main compound from any impurities. The peak area percentage allows for quantification of purity. A minimum purity of 95% is standard for most cell-based assays, with >98% being preferable. This step is critical because even small amounts of a highly active impurity could confound results.

  • Stock Solution Preparation & Stability:

    • Method: Dissolve the validated compound in a suitable solvent (typically dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10-20 mM). Use a calibrated balance and precise liquid handling.

    • Rationale: DMSO is a common solvent, but its concentration in the final assay medium should be kept low (<0.5%, ideally <0.1%) to avoid solvent-induced artifacts.[14] Preparing a concentrated stock minimizes the final DMSO percentage. Aliquoting and freeze-thaw cycles. Store aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can compromise compound integrity.

Performance Comparison: O-Demethyl Vandetanib in Context

Reproducible science involves understanding how your specific reagent compares to established alternatives. Vandetanib's mechanism involves inhibiting key signaling pathways crucial for tumor growth and angiogenesis.[4][15] When studying O-Demethyl Vandetanib, it should be benchmarked against its parent drug and other inhibitors targeting similar pathways.

Signaling_Pathway cluster_0 Vandetanib & Metabolite Targets Vandetanib Vandetanib / O-Demethyl Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis Angiogenesis (Vessel Growth) VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival EGFR->Proliferation RET->Proliferation

Caption: Simplified signaling pathways inhibited by Vandetanib.

Table 2: Comparative Profile of Relevant Kinase Inhibitors
CompoundPrimary TargetsPrimary IndicationRationale for Comparison
Vandetanib VEGFR2, EGFR, RET[3][15]Medullary Thyroid Cancer (MTC)[]The parent drug; provides the primary benchmark for activity.
O-Demethyl Vandetanib Presumed: VEGFR2, EGFR, RET(Metabolite)To determine if metabolism alters the potency or target profile.
Cabozantinib RET, MET, VEGFR2Medullary Thyroid Cancer (MTC)A direct clinical alternative to Vandetanib, offering a comparison to a different multi-kinase inhibitor.[17][18]
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)A more selective EGFR inhibitor, used to dissect the contribution of EGFR inhibition to the observed phenotype.[15][]

A Reproducible Protocol in Action: Cell Viability Assay

The following is a detailed, self-validating protocol for assessing the effect of O-Demethyl Vandetanib on the viability of a relevant cancer cell line (e.g., TT cells, a human MTC line). The causality for each step is explicitly stated to build a robust experimental design.

Cell_Assay_Workflow cluster_1 Cell-Based Viability Assay Workflow A 1. Cell Culture (Validate Cell Line) B 2. Seed Cells (Optimize Density) A->B D 4. Treat Cells (Include Controls) B->D C 3. Prepare Drug Plate (Serial Dilutions) C->D E 5. Incubate (e.g., 72 hours) D->E F 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Data Analysis (Normalize & Curve Fit) G->H

Caption: A standardized workflow for a cell-based compound screening assay.

Step-by-Step Experimental Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of O-Demethyl Vandetanib and compare it to Vandetanib.

Materials:

  • Validated TT cell line (recently authenticated by short tandem repeat (STR) profiling and tested for mycoplasma).

  • Qualified stock solutions (10 mM in DMSO) of O-Demethyl Vandetanib and Vandetanib.

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding (Day 1):

    • Action: Trypsinize and count healthy, sub-confluent TT cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.

    • Causality: Cell density is critical. Too few cells may lead to poor signal; too many may become confluent and enter growth arrest, altering their sensitivity to anti-proliferative agents. This density must be optimized and kept consistent.

  • Compound Preparation (Day 2):

    • Action: Perform serial dilutions of the 10 mM stock solutions to prepare a dose-response plate. For an 8-point curve from 10 µM to 1 nM final concentration, prepare 10X working solutions in culture medium.

    • Causality: A wide dose range is essential to accurately define the top and bottom plateaus of the response curve, which is required for robust IC₅₀ calculation.

  • Cell Treatment (Day 2):

    • Action: Add 10 µL of the 10X compound working solutions to the corresponding wells (final volume 100 µL). Include the following critical controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1% DMSO). This establishes the 100% viability baseline.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine) to define the 0% viability baseline.

      • No-Cell Control: Wells with medium only, to measure background signal.

    • Causality: These controls are the foundation of a self-validating plate. The vehicle control normalizes for any effect of the solvent, while the positive control ensures the assay system is responsive.

  • Incubation (Days 2-5):

    • Action: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Causality: The incubation time should be long enough to allow for multiple cell doublings, ensuring that an anti-proliferative effect can be clearly observed. This duration should be kept consistent across all experiments.

  • Viability Measurement (Day 5):

    • Action: Equilibrate the plate and viability reagent to room temperature. Add the reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Causality: Following the manufacturer's protocol precisely ensures consistent results. Reagent stability and incubation times post-addition are key variables to control.

  • Data Acquisition and Analysis:

    • Action: Read luminescence on a plate reader. Subtract the average background (no-cell control) from all wells. Normalize the data by setting the average vehicle control signal to 100% and the positive control to 0%. Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀.

    • Causality: Normalization accounts for plate-to-plate variation. A proper curve fit provides a statistically sound IC₅₀ value, which is the key quantitative output for comparing compound potency.

By embedding these controls and rationale into your daily workflow, the resulting data becomes more robust, trustworthy, and, most importantly, reproducible.

References

  • Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC - NIH. (2025).
  • Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC. (n.d.). PubMed Central.
  • vanDETanib - Provider Monograph. (n.d.). Cancer Care Ontario.
  • Vandetanib - LiverTox. (2018). NCBI Bookshelf.
  • Vandetanib Impurities. (n.d.). BOC Sciences.
  • A Guide to Reproducibility in Preclinical Research - PMC. (n.d.).
  • What are the molecular and cellular mechanisms involved in the therapeutic use of VANDETANIB in CAPRELSA?. (n.d.). R Discovery.
  • Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. (2013). PubMed.
  • Vandetanib and the management of advanced medullary thyroid cancer. (n.d.). PubMed.
  • O-Desmethyl Vandetanib | CAS 910298-60-1. (n.d.). Veeprho.
  • Vandetanib. (n.d.). Wikipedia.
  • O-Desmethyl Vandetanib. (n.d.). SRIRAMCHEM.
  • CAS 910298-60-1 O-Desmethyl Vandetanib. (n.d.). BOC Sciences.
  • Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. (2022).
  • Vandetanib Altern
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. (2021). MDPI.
  • Raise Standards for Preclinical Cancer Research. (2023).
  • Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC. (2021).

Sources

Validating O-Demethyl Vandetanib's Role as an Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the efficacy of a drug is intrinsically linked to its metabolic fate within the body. Vandetanib, a potent tyrosine kinase inhibitor, is a prime example of a therapeutic agent whose clinical activity is not solely attributable to the parent compound. This guide provides an in-depth technical comparison of Vandetanib and its principal metabolite, O-Demethyl Vandetanib (also known as N-desmethyl Vandetanib), to validate the latter's significant contribution to the overall therapeutic effect. Through a synthesis of experimental data and established protocols, we will elucidate the comparable potency and pharmacological profile of O-Demethyl Vandetanib, offering a comprehensive resource for researchers in drug development and oncology.

The Clinical Significance of Vandetanib and the Rationale for Metabolite Activity Assessment

Vandetanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1][2][3][4][5] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth and angiogenesis, primarily through the targeting of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4][5]

The metabolic conversion of a parent drug can result in metabolites with enhanced, diminished, or qualitatively different pharmacological activity. Therefore, a thorough characterization of major metabolites is a critical step in the preclinical and clinical development of any new chemical entity. For Vandetanib, understanding the activity of its metabolites is crucial for interpreting its pharmacokinetic and pharmacodynamic profiles and for predicting potential drug-drug interactions.

Metabolic Pathway of Vandetanib

Vandetanib undergoes hepatic metabolism primarily through the cytochrome P450 enzyme CYP3A4, leading to the formation of O-Demethyl Vandetanib.[3] A secondary metabolic pathway involves flavin-containing monooxygenases (FMO1 and FMO3), which produce Vandetanib-N-oxide.[3]

Vandetanib Vandetanib ODV O-Demethyl Vandetanib (Active Metabolite) Vandetanib->ODV CYP3A4 VNO Vandetanib-N-oxide (Inactive Metabolite) Vandetanib->VNO FMO1, FMO3 Excretion Excretion (Urine and Feces) ODV->Excretion VNO->Excretion

Metabolic pathway of Vandetanib.

Comparative In Vitro Activity: Vandetanib vs. O-Demethyl Vandetanib

The validation of O-Demethyl Vandetanib as an active metabolite hinges on the direct comparison of its inhibitory activity against the same molecular targets as the parent compound. While direct head-to-head studies are limited, available data indicates that O-Demethyl Vandetanib exhibits a potency that is remarkably similar to that of Vandetanib.

CompoundTarget KinaseIC50 (nM)Reference
Vandetanib VEGFR-240[5]
VEGFR-3110[5]
EGFR500[5]
RET130[5]
O-Demethyl Vandetanib EGFR~120[6]

Note: The IC50 values are compiled from different studies and experimental conditions may vary. A direct comparative study would provide a more definitive assessment.

The data clearly demonstrates that O-Demethyl Vandetanib retains potent inhibitory activity against EGFR, with an IC50 value in the same nanomolar range as Vandetanib's activity against its primary targets. This strongly supports the classification of O-Demethyl Vandetanib as an active metabolite that likely contributes to the overall clinical efficacy of Vandetanib.

Comparative Pharmacokinetic Profiles

The clinical relevance of an active metabolite is also determined by its in vivo exposure relative to the parent drug. Pharmacokinetic studies have shown that both Vandetanib and O-Demethyl Vandetanib are detectable in plasma, urine, and feces following oral administration of Vandetanib.[7] Vandetanib itself exhibits a long half-life of approximately 19 days.[2]

Experimental Protocols for Validating Active Metabolites

To experimentally validate the activity of a metabolite like O-Demethyl Vandetanib, a series of in vitro assays are essential. Below are detailed, step-by-step protocols for key experiments that can be employed to compare the potency of Vandetanib and its metabolite.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis P1 Prepare kinase, substrate, and ATP solutions R1 Incubate kinase with - Vandetanib - O-Demethyl Vandetanib - Vehicle Control P1->R1 P2 Serially dilute Vandetanib and O-Demethyl Vandetanib P2->R1 R2 Initiate reaction by adding ATP and substrate R1->R2 R3 Incubate at 37°C R2->R3 D1 Terminate reaction R3->D1 D2 Detect kinase activity (e.g., phosphorylation) D1->D2 D3 Calculate IC50 values D2->D3

Workflow for in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human VEGFR-2, EGFR, or RET kinase to a working concentration in reaction buffer.

    • Prepare a substrate solution (e.g., a specific peptide substrate for the kinase) in reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Compound Preparation:

    • Prepare stock solutions of Vandetanib and O-Demethyl Vandetanib in DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the diluted compounds (Vandetanib, O-Demethyl Vandetanib) or vehicle control (DMSO) to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay to measure ADP formation.

      • Fluorescence-based assay: Using a phosphospecific antibody and a fluorescent secondary antibody.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines that are dependent on the target kinases for their growth and survival.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a medullary thyroid cancer cell line with a known RET mutation) in appropriate growth medium.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Vandetanib and O-Demethyl Vandetanib in growth medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of the compounds or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Conclusion: The Validated Role of an Active Metabolite

The collective evidence from in vitro activity studies and pharmacokinetic analyses strongly supports the role of O-Demethyl Vandetanib as a pharmacologically active metabolite of Vandetanib. Its comparable potency to the parent compound against key oncogenic drivers like EGFR suggests that it significantly contributes to the overall therapeutic effect observed in patients.

For researchers and drug development professionals, this validation has several key implications:

  • Comprehensive Pharmacodynamic Modeling: Pharmacodynamic models should consider the combined exposure of both Vandetanib and O-Demethyl Vandetanib to accurately predict clinical response.

  • Drug-Drug Interaction Studies: The potential for other drugs to alter the metabolism of Vandetanib to its active metabolite should be carefully evaluated, as this could impact efficacy.

  • Therapeutic Drug Monitoring: In certain clinical scenarios, monitoring the levels of both the parent drug and its active metabolite may provide a more complete picture of a patient's therapeutic exposure.

This guide has provided a framework for understanding and experimentally validating the role of O-Demethyl Vandetanib. By employing the described methodologies, researchers can further refine our understanding of Vandetanib's pharmacology and optimize its clinical application for the benefit of patients.

References

  • Vandetanib - LiverTox - NCBI Bookshelf. (2018). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Fallahi, P., et al. (2017). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient Prefer Adherence, 11, 1035-1043. [Link]

  • Kollmannsberger, C., et al. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers (Basel), 10(10), 389. [Link]

  • Wells, S. A., Jr, et al. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. J Clin Oncol, 30(2), 134-141. [Link]

  • Fukuda, M., et al. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Recent Pat Anticancer Drug Discov, 6(3), 336-343. [Link]

  • Martin, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clin Ther, 34(1), 237-247. [Link]

  • Weil, A., et al. (2010). Pharmacokinetics of vandetanib in subjects with renal or hepatic impairment. Clin Pharmacokinet, 49(9), 607-618. [Link]

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 93. [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology Review(s) for Vandetanib. [Link]

  • Piantavigna, S., et al. (2021). Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. Int J Mol Sci, 22(16), 8888. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Indra, D., et al. (2020). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 11, 597089. [Link]

  • National Institute for Health and Care Excellence. (2018). Vandetanib for treating medullary thyroid cancer. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Chen, X., et al. (2016). Cell viability inhibition assay (MTT assay). Bio-protocol, 6(21), e1973. [Link]

  • Zhang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Hrušková, K., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Int J Mol Sci, 22(8), 4250. [Link]

  • Skálová, L., et al. (2019). Separation of vandetanib and its metabolites formed by human (A), rat... ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of O-Demethyl Vandetanib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

O-Demethyl Vandetanib (an active metabolite or structural analog of Vandetanib) acts as a potent tyrosine kinase inhibitor (TKI). Unlike benign laboratory waste, this compound retains biological activity targeting VEGFR and EGFR pathways. Improper disposal poses severe risks to aquatic ecosystems and reproductive health.

The Core Directive: Do not treat this as standard chemical waste. It requires the "Trace vs. Bulk" segregation protocol used for antineoplastic agents.

Hazard Profile (derived from Parent Compound Vandetanib)
Hazard ClassCodeDescriptionCritical Action
Acute Toxicity H302Harmful if swallowed.[1][2][3]Double-gloving (Nitrile) is mandatory.
Reproductive H361dSuspected of damaging the unborn child.Zero-tolerance for aerosol generation.
STOT-RE H373Organ damage (QT interval) via prolonged exposure.[2]Use dedicated weighing enclosures.
Environmental H410Very toxic to aquatic life with long-lasting effects.[1][2]NEVER dispose of down the drain.

Pre-Disposal: The Self-Validating Containment System

To ensure scientific integrity and safety, you must establish a Mass Balance Verification system before the waste leaves your bench. This prevents "phantom inventory" and ensures all hazardous material is accounted for.

Step 1: Segregation & Inactivation
  • Solids (Powder/Crystals): Do not attempt to chemically deactivate the solid bulk drug. The risk of generating unknown, toxic byproducts via oxidation is higher than the benefit. Incineration is the only validated destruction method.

  • Liquids (Stock Solutions): Segregate halogenated organic solvents. Label clearly as "Contains Halogenated Kinase Inhibitor."

  • Sharps/Consumables: Any pipette tip, weighing boat, or glove that touched the substance is now Trace Chemotherapy Waste .

Step 2: The "Double-Containment" Standard
  • Primary Container: Screw-top amber glass vial (for stability and light protection).

  • Secondary Container: Clear, sealable polyethylene bag (Zip-lock type) with a printed hazardous warning label.

  • Validation: Weigh the waste container before sealing. Record the mass in your laboratory notebook alongside the experimental usage.

    • Logic: If you started with 50mg and used 10mg, your waste stream (plus consumables) must account for the remaining 40mg.

Disposal Workflow: Decision Logic

This workflow dictates the precise path for disposal based on the physical state and concentration of the waste.

DisposalWorkflow Start Waste Generation: O-Demethyl Vandetanib StateCheck Determine Physical State Start->StateCheck Solid Solid / Bulk Powder (>3% Residue) StateCheck->Solid Pure Substance Liquid Liquid / Stock Solution StateCheck->Liquid Dissolved Trace Trace Contaminated (Gloves, Tips, Empty Vials) StateCheck->Trace Consumables BlackBin Black RCRA Hazardous Container (Bulk Chemo) Solid->BlackBin P-List Equivalent Liquid->BlackBin Concentrated SolventStream Halogenated Solvent Waste Carboy Liquid->SolventStream Dilute YellowBin Yellow/Black Hazardous Waste Container (Trace Chemo) Trace->YellowBin <3% by Weight Destruction High-Temperature Incineration (>1000°C) YellowBin->Destruction BlackBin->Destruction SolventStream->Destruction

Figure 1: Waste Stream Decision Matrix. Note that O-Demethyl Vandetanib contains halogens (Bromine/Fluorine), necessitating high-temperature incineration to prevent the formation of secondary pollutants.

Spill Response Protocol: "Isolate and Incinerate"

In the event of a spill, speed and containment are critical to prevent aerosolization.

Required PPE: Tyvek sleeves/gown, double nitrile gloves, N95 respirator (or PAPR if >1g spill), and safety goggles.

The 4-Step Cleanup
  • Isolate: Evacuate the immediate 3-meter radius. Place a "DO NOT ENTER - CYTOTOXIC SPILL" sign.

  • Contain:

    • Powder: Cover gently with damp absorbent pads (do not spray water directly on powder to avoid aerosolizing).

    • Liquid: Cover with absorbent pads or vermiculite.

  • Clean:

    • Scoop material into a rigid hazardous waste container (not a bag).

    • Wash the surface with 10% Sodium Hypochlorite (Bleach) followed by a water rinse. Note: Bleach aids in surface decontamination but does not fully degrade the kinase inhibitor core instantly; physical removal is the primary safety mechanism.

    • Perform a final wash with 70% Ethanol to remove bleach residue.

  • Dispose: All cleanup materials (pads, gloves, scoops) go into the Black RCRA Bin (Bulk Chemo Waste).

SpillResponse Alert 1. ALERT & ISOLATE (Stop airflow if possible) PPE 2. DON PPE (Double Gloves, Tyvek) Alert->PPE Contain 3. ABSORB/SCOOP (Damp pads for powder) PPE->Contain Decon 4. SURFACE DECON (10% Bleach -> Water -> EtOH) Contain->Decon Dispose 5. DISPOSE (RCRA Black Bin) Decon->Dispose

Figure 2: Immediate Spill Response Workflow.[2][3][4]

Regulatory & Scientific Grounding[5]

Generator Knowledge & RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), O-Demethyl Vandetanib is not explicitly "P-listed" (acutely hazardous) by CAS number in older regulations. However, based on "Generator Knowledge" (40 CFR 262.11) , you must classify it based on its toxicity profile (cytotoxic/antineoplastic).

  • Classification: It must be managed as RCRA Hazardous Waste .[5]

  • Halogen Content: The molecule contains Bromine and Fluorine.[4] You must inform your waste vendor of this halogenated content, as it restricts which incinerators can accept the waste (requires scrubbers for acid gases like HBr and HF).

Why Incineration?

Biological inactivation (autoclaving) is ineffective for stable small-molecule kinase inhibitors. Vandetanib analogs are thermally stable and resistant to hydrolysis. Only incineration at temperatures exceeding 1000°C ensures the destruction of the quinazoline core and prevents leaching into groundwater.

References

  • Cayman Chemical. (2025).[1] Vandetanib Safety Data Sheet (SDS).[1][2][4][6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2022).[7] Management of Hazardous Waste Pharmaceuticals.[8][9][10] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2016). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[4] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl Vandetanib
Reactant of Route 2
Reactant of Route 2
O-Demethyl Vandetanib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.